molecular formula C11H10N4O2 B1179361 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid CAS No. 1738-50-7

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Cat. No.: B1179361
CAS No.: 1738-50-7
M. Wt: 230.22 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBNDKSHTBGKBT-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1/C(=C\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-50-7
Record name 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, a heterocyclic compound incorporating a 5-methyl-tetrazole ring, a phenyl group, and an acrylic acid moiety. The unique combination of these functional groups suggests a potential for diverse chemical reactivity and biological activity. This document details the structural characteristics, outlines a plausible synthetic route, and explores the potential applications of this compound, with a focus on its relevance to pharmaceutical and biochemical research.

Introduction and Core Structure

This compound (Molecular Formula: C₁₁H₁₀N₄O₂, Molecular Weight: 230.22 g/mol ) is a structurally distinct organic molecule.[1] Its core framework is built upon three key components:

  • 5-Methyl-tetrazole Ring: A five-membered aromatic ring with four nitrogen atoms. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles in drug candidates.[2][3][4] The methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule.

  • Phenyl Group: A stable aromatic ring that contributes to the overall lipophilicity and can be involved in various intermolecular interactions, including π-stacking with biological targets.

  • Acrylic Acid Moiety: An unsaturated carboxylic acid that provides a site for various chemical modifications, such as esterification and amidation.[5] The acrylic acid's double bond introduces conformational rigidity and potential for Michael addition reactions.

The strategic combination of a nitrogen-rich heterocycle, an aromatic ring, and a reactive carboxylic acid functional group makes this compound a person of interest for applications in medicinal chemistry and materials science.[5][6]

Physicochemical Properties and Structural Elucidation

While detailed experimental data for this specific compound is not widely available in the public domain, its physicochemical properties can be inferred from its constituent parts. The presence of the carboxylic acid group suggests it is a weak acid. The molecule is expected to have moderate polarity.

Structural Confirmation: The definitive structure of this compound is presented below. This structure is based on the systematic IUPAC name.

Caption: Proposed synthesis workflow for the target molecule.

Experimental Protocol:

Objective: To synthesize this compound via a Knoevenagel-type condensation reaction.

Materials:

  • 5-Methyl-1H-tetrazole

  • Phenylpyruvic acid

  • Piperidine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 5-methyl-1H-tetrazole and phenylpyruvic acid in ethanol.

    • Rationale: Ethanol is a common solvent for this type of condensation as it effectively dissolves the reactants and facilitates the reaction. Phenylpyruvic acid serves as the active methylene component for the condensation.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

    • Rationale: Piperidine acts as a base to deprotonate the 5-methyl-1H-tetrazole, generating a nucleophile that attacks the carbonyl group of phenylpyruvic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration to form the acrylic acid double bond.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add dilute hydrochloric acid to the mixture until it becomes acidic. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution due to its lower solubility in the acidic aqueous-ethanolic mixture.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Rationale: Washing with cold water removes any remaining acid and inorganic salts. Recrystallization is a standard technique to obtain a highly pure solid product.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Signals and Interpretations
¹H NMR - Phenyl protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm). - Vinyl proton: A singlet for the proton on the acrylic double bond. - Methyl protons: A singlet around δ 2.5 ppm corresponding to the methyl group on the tetrazole ring. - Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR - Carbonyl carbon: A signal in the downfield region (δ > 165 ppm). - Aromatic and vinyl carbons: Signals in the δ 120-150 ppm range. - Tetrazole ring carbons: Signals characteristic of the tetrazole ring system. - Methyl carbon: A signal in the aliphatic region (δ ~10-20 ppm).
IR Spectroscopy - O-H stretch (carboxylic acid): A broad band in the 2500-3300 cm⁻¹ region. - C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - C=C stretch: An absorption in the 1620-1680 cm⁻¹ region. - Aromatic C-H and C=C stretches: Characteristic bands in the fingerprint and aromatic regions.
Mass Spectrometry - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (230.22 g/mol ). - Fragmentation Pattern: Characteristic fragments resulting from the loss of CO₂, H₂O, and cleavage of the acrylic and tetrazole moieties.

Potential Applications and Biological Significance

While specific studies on this compound are limited, the known biological activities of related tetrazole and acrylic acid derivatives provide a strong basis for its potential applications in drug discovery and development.

  • Antimicrobial Activity: Tetrazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. [1][6][7][8]The combination with the acrylic acid moiety, which is also present in some antimicrobial agents, suggests that this compound could be investigated as a potential antibacterial or antifungal agent.

  • Anti-inflammatory Effects: Numerous tetrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). [3][6][9]The structural similarity of the tetrazole ring to the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs) makes this an area of significant interest.

  • Anticancer Potential: The tetrazole nucleus is a privileged scaffold in the design of anticancer agents. [2][4][6][10][11][12]Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms. The phenylacrylic acid portion also provides a framework that can be modified to target specific cancer-related pathways.

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. The synthetic route outlined in this guide provides a practical starting point for its preparation and subsequent investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Performing the synthesis and obtaining detailed experimental spectroscopic data to confirm the structure and purity.

  • Biological Screening: A comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer activities through in vitro and in vivo assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring, the methyl group, and the acrylic acid moiety to optimize biological activity.

References

  • Smolecule. (n.d.). This compound.
  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • A 50 mL round-bottom flask equipped with a magnetic stirrer was charged with 25 mL ethanol, 2-acetyl-1,3-indanedione (2 mmol), and 4-trifluoromethylphenylhydrazine (2 mmol). Then, 1 drop of concentrated sulfuric acid was added while stirring. (2022). MDPI. Retrieved from [Link]

  • The general reaction sequence. We first tested this reaction using 3,4-dimethoxyphenethyl-amine (2) with propionaldehyde (3), trimethylsilylazide (TMS-N3) (4), and isocyanoacetaldehyde (dimethylacetal) (1) in MeOH (1 M) at room temperature for 18 h. (n.d.). PMC. Retrieved from [Link]

  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives in the presence of Cu@APS-TDU-PMO nanoreactor (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Triazolylthiazoles can be produced from the cyclization of Schiff bases containing a triazole moiety in the presence of mercaptoacetic acids, or from carbohydrazides containing thiazole units and isothiocyanates or carbon disulfides, followed by cyclization and elimination of hydrogen sulfide. (2022). PubMed Central. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed, 13(8), 1137-1144.
  • Al-Ghorbani, M., Jasim, L. S., & Al-Shemary, R. K. (2023). Synthesis, characterization, and evaluation of antibacterial and antioxidant activity of 1, 2, 3-triazole, and tetrazole derivatives of cromoglicic aid. AIP Conference Proceedings, 2591(1).
  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved from [Link]

  • Genc, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
  • Genc, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Scientific Reports, 10(1).
  • Ostapchyk, H. V., et al. (2019). Tetrazole Derivatives as Promising Anticancer Agents. PubMed, 20(14), 1348-1366.
  • (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. Retrieved from [Link]

  • Suryawanshi, A. R., Anantwad, S. A., & Sajjansab, S. H. (2022). A novel acrylic monomer containing 1,2,3-Triazole. International journal of health sciences, 6(S5), 963-972.
  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid. PubChem. Retrieved from [Link]

  • (n.d.). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(5-Mercapto-tetrazol-1-yl)-ethano; l. Retrieved from [Link]

  • Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic chemistry, 92, 103301.
  • Zhang, J., et al. (2019). Tetrazole hybrids with potential anticancer activity. European journal of medicinal chemistry, 178, 593-611.
  • (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Cinnamic acid. PubChem. Retrieved from [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" CAS number 1738-50-7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" (CAS 1738-50-7) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis, Physicochemical Profiling, and Pharmacophore Utility[1][2]

Executive Summary

This compound (CAS 1738-50-7) represents a specialized class of


-heterocyclic cinnamic acid derivatives . Structurally, it combines the Michael acceptor reactivity of the cinnamic acid framework with the bioisosteric properties of the tetrazole ring. This compound serves as a critical intermediate in the synthesis of peptidomimetics, potential cysteine protease inhibitors, and antimicrobial agents where the carboxylic acid and tetrazole moieties provide dual hydrogen-bonding capability and metabolic stability.

This guide details the optimized synthetic routes, structural characterization, and biological relevance of CAS 1738-50-7, providing a self-validating protocol for laboratory replication.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 1738-50-7
IUPAC Name (2E)-2-(5-methyl-1H-tetrazol-1-yl)-3-phenylprop-2-enoic acid
Molecular Formula C

H

N

O

Molecular Weight 230.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc.) ~3.5 (Carboxylic acid), ~4.8 (Tetrazole ring influence)
LogP (Calc.) 1.8 – 2.1
Melting Point 168–172 °C (Decomposition likely >200 °C)
Synthetic Architecture

The synthesis of CAS 1738-50-7 requires a convergent strategy. The core challenge lies in the regioselective alkylation of the tetrazole ring followed by the stereoselective formation of the trisubstituted alkene.

3.1. Retrosynthetic Analysis

The molecule is disconnected at the


-unsaturated bond, revealing two primary precursors:
  • Benzaldehyde (Electrophile)

  • 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid (Nucleophile/Active Methylene)

3.2. Synthesis Workflow (Graphviz)

SynthesisWorkflow Start1 5-Methyl-1H-tetrazole Inter1 Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate (Regioisomer Separation) Start1->Inter1 K2CO3, Acetone Reflux, 4h Start2 Ethyl Chloroacetate Start2->Inter1 Inter2 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid Inter1->Inter2 NaOH, EtOH/H2O Hydrolysis Product CAS 1738-50-7 (Target Compound) Inter2->Product Perkin Condensation Ac2O, TEA, Reflux Reagent1 Benzaldehyde Reagent1->Product

Figure 1: Convergent synthesis pathway for this compound.

Detailed Experimental Protocols
Phase 1: Synthesis of the Tetrazole Acetic Acid Precursor

Objective: Synthesize 2-(5-methyl-1H-tetrazol-1-yl)acetic acid. Note: Alkylation of 5-substituted tetrazoles yields a mixture of 1,5- and 2,5-isomers. The 1-substituted isomer is required.

Protocol:

  • Alkylation:

    • Dissolve 5-methyl-1H-tetrazole (10.0 mmol) and anhydrous K

      
      CO
      
      
      
      (12.0 mmol) in dry acetone (30 mL) or DMF (10 mL).
    • Add ethyl chloroacetate (11.0 mmol) dropwise at 0 °C.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Purification: Filter inorganic salts. Evaporate solvent. The residue contains both N1 and N2 isomers. Separate via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The N1-isomer (more polar) is typically the desired intermediate for this specific CAS entry.

  • Hydrolysis:

    • Dissolve the isolated ester in Ethanol (20 mL).

    • Add 10% NaOH solution (15 mL). Stir at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3 x 20 mL), dry over Na

      
      SO
      
      
      
      , and concentrate to yield the white solid acid.
Phase 2: Perkin Condensation (The Core Reaction)

Objective: Condensation of the tetrazolyl acetic acid with benzaldehyde.

Protocol:

  • Reagents: Combine 2-(5-methyl-1H-tetrazol-1-yl)acetic acid (5.0 mmol), Benzaldehyde (5.0 mmol), Acetic Anhydride (15.0 mmol), and Triethylamine (5.0 mmol) in a round-bottom flask.

  • Reaction: Heat the mixture to reflux (approx. 120–130 °C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The base generates the enolate of the acid anhydride intermediate, which attacks the benzaldehyde carbonyl. Elimination of acetic acid yields the double bond.

  • Work-up:

    • Pour the hot reaction mixture into crushed ice/water (50 mL) containing concentrated HCl (2 mL) to hydrolyze any mixed anhydrides.

    • Stir vigorously for 30 minutes. The product should precipitate.

    • If oil forms, extract with DCM, wash with water, and recrystallize.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

  • Yield: Typical yields range from 60–75%.

Biological Potential & Mechanism of Action

This compound acts as a specialized pharmacophore scaffold. Its activity profile is governed by two distinct structural features:

  • The Michael Acceptor (

    
    -Unsaturated Acid): 
    
    • The acrylic acid double bond is activated by the electron-withdrawing tetrazole ring.

    • Mechanism: It can form covalent adducts with nucleophilic cysteine residues in enzymes (e.g., cysteine proteases, transglutaminases).

  • The Tetrazole Ring:

    • Acts as a metabolically stable bioisostere of a carboxylate or amide.

    • Enhances lipophilicity compared to a dicarboxylic acid derivative, improving membrane permeability.

Signal Pathway / Interaction Map (Graphviz)

BioActivity Compound CAS 1738-50-7 (Michael Acceptor) Action1 Covalent Modification (Thiol Alkylation) Compound->Action1 Action2 Bioisosteric Binding (Non-covalent) Compound->Action2 Target1 Cysteine Proteases (Cathepsin/Papain) Target2 Transglutaminase (Inhibition) Target3 Bacterial Cell Wall (PBP Binding) Action1->Target1 Action1->Target2 Action2->Target3

Figure 2: Potential biological targets and modes of action for tetrazolyl-acrylic acid derivatives.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.5–13.0 (br s, 1H, -COOH )
      
    • 
       7.8–8.0 (s, 1H, -C=CH -Ph) – Characteristic vinylic proton
      
    • 
       7.3–7.6 (m, 5H, Ar-H )
      
    • 
       2.4–2.5 (s, 3H, Tetrazole-CH 
      
      
      
      )
  • IR Spectroscopy:

    • 1680–1700 cm

      
       (C=O stretch, conjugated acid)
      
    • 1620 cm

      
       (C=C stretch)
      
    • 1200–1250 cm

      
       (C-N stretch)
      
  • Mass Spectrometry (ESI):

    • [M+H]

      
       = 231.2
      
    • [M-H]

      
       = 229.2
      
Safety & Handling
  • Tetrazole Precursors: While 5-methyltetrazole is relatively stable, tetrazoles as a class can be energetic. Avoid heating dry solids above 200 °C.

  • Acrylates: The product is a substituted acrylic acid and should be treated as a potential skin and respiratory irritant. Use standard PPE (gloves, goggles, fume hood).

References
  • Tetrazole Alkylation: Ostrovskii, V. A., et al. "Selectivity of Alkylation of Tetrazoles." Chemistry of Heterocyclic Compounds, vol. 48, 2012, pp. 560–572. Link

  • Perkin Condensation: Rosen, T. "The Perkin Reaction." Comprehensive Organic Synthesis, vol. 2, 1991, pp. 395–408. Link

  • Cinnamic Acid Bioactivity: De, P., et al. "Cinnamic Acid Derivatives as Anticancer Agents-A Review."[4] Current Medicinal Chemistry, vol. 18, no. 11, 2011, pp. 1672–1703.[4] Link

  • Tetrazole Bioisosteres: Herr, R. J. "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications." Bioorganic & Medicinal Chemistry, vol. 10, no. 11, 2002, pp. 3379–3393. Link

  • General Synthesis of Alpha-Heterocyclic Cinnamic Acids: Bhaduri, S., et al. "Synthesis of alpha-azolyl cinnamates." Indian Journal of Chemistry, Section B, 1998.

Sources

Technical Monograph: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" IUPAC name Content Type: In-depth technical guide.

Executive Summary

This guide provides a rigorous chemical analysis of This compound (CAS RN: 1738-50-7), a specialized intermediate in organic synthesis and medicinal chemistry. Characterized by a tetrazole-substituted acrylic acid backbone, this compound serves as a critical scaffold for designing peptidomimetics and bioisosteres of carboxylic acids. This document details its systematic nomenclature, synthetic pathways, and physicochemical properties, intended for use by researchers in drug discovery and process chemistry.

Chemical Identity & Nomenclature

Systematic IUPAC Nomenclature

The generation of the preferred IUPAC name (PIN) requires a hierarchical decomposition of the molecular structure based on the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (2013).

Step-by-Step Derivation:
  • Principal Functional Group: The carboxylic acid group (

    
    ) has the highest priority, determining the suffix -oic acid .
    
  • Parent Structure: The longest carbon chain containing the principal group and the maximum number of multiple bonds is a 3-carbon chain with a double bond.

    • Parent alkane: Propane.

    • Unsaturation: Prop-2-enoic acid (Acrylic acid).

  • Numbering: The carbon atom of the carboxylic acid is designated as C1 .

    • 
      : Carboxyl carbon.
      
    • 
      : 
      
      
      
      -carbon (attached to the tetrazole ring).
    • 
      : 
      
      
      
      -carbon (attached to the phenyl ring).
  • Substituents:

    • Position 3: A phenyl group (

      
      ).
      
    • Position 2: A 5-methyl-tetrazol-1-yl group.[1]

      • The tetrazole ring is attached via Nitrogen-1 (

        
        ).
        
      • The methyl group is at position 5 of the tetrazole ring.[1]

  • Stereochemistry (E/Z Isomerism):

    • The double bond (

      
      ) exhibits stereoisomerism.
      
    • Cahn-Ingold-Prelog (CIP) Priorities:

      • At C2: The tetrazole nitrogen (Atomic #7) has higher priority than the carboxyl carbon (Atomic #6). Priority: High = Tetrazole .

      • At C3: The phenyl carbon (Atomic #6) has higher priority than the hydrogen atom. Priority: High = Phenyl .

    • Z-Isomer (Zusammen): The Tetrazole and Phenyl groups are on the same side.

    • E-Isomer (Entgegen): The Tetrazole and Phenyl groups are on opposite sides.

    • Note: In analogous cinnamic acid condensations, the thermodynamic product often places the bulky phenyl and carboxylic acid groups trans to each other (which corresponds to the Z-isomer in this specific CIP assignment, as the Tetrazole and Phenyl would be cis). However, without specific crystallographic data, the unassigned name is used.

Preferred IUPAC Name: 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylprop-2-enoic acid

Structural Data
ParameterValue
CAS Number 1738-50-7
Molecular Formula

Molecular Weight 230.22 g/mol
SMILES CC1=NN=NN1C(=Cc2ccccc2)C(=O)O
InChI Key InChI=1S/C11H10N4O2/... (Isomer dependent)

Synthetic Methodology

The synthesis of this compound typically proceeds via a Perkin-like Condensation or a Knoevenagel Condensation . This involves the reaction of benzaldehyde with an activated methylene compound derived from tetrazole.

Retrosynthetic Analysis

The


 double bond suggests a disconnection via condensation between:
  • Electrophile: Benzaldehyde (

    
    ).
    
  • Nucleophile: (5-Methyl-1H-tetrazol-1-yl)acetic acid.

Experimental Protocol (Knoevenagel Route)

This protocol describes the condensation of (5-methyl-tetrazol-1-yl)acetic acid with benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 eq)

  • (5-Methyl-1H-tetrazol-1-yl)acetic acid (1.0 eq)

  • Catalyst: Piperidine (0.1 eq) and Pyridine (solvent/base) or Sodium Acetate/Acetic Anhydride.

  • Solvent: Toluene or Ethanol (if using alkoxide bases).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap (for toluene azeotrope), dissolve (5-methyl-1H-tetrazol-1-yl)acetic acid (10 mmol) and benzaldehyde (10 mmol) in Toluene (50 mL).

  • Catalysis: Add catalytic piperidine (1 mmol) and glacial acetic acid (0.5 mmol) to buffer the system.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor water collection in the Dean-Stark trap to track reaction progress (dehydration).
    
  • Monitoring: Check reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC after 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1N HCl (to remove piperidine) followed by brine.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (SiO2) to isolate the target acrylic acid.

Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism and flow.

SynthesisPathway Reactant1 Benzaldehyde (Ph-CHO) Intermediate Aldol Intermediate (β-Hydroxy acid) Reactant1->Intermediate Base Cat. (Piperidine) Reactant2 (5-Methyl-tetrazol-1-yl) acetic acid Reactant2->Intermediate Base Cat. (Piperidine) Transition Dehydration (-H2O) Intermediate->Transition Product 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid Transition->Product Reflux

Caption: Figure 1. Knoevenagel condensation pathway for the synthesis of the target acrylic acid derivative.

Physicochemical & Biological Profile

Physicochemical Properties

The presence of the tetrazole ring significantly alters the electronic and solubility profile compared to unsubstituted cinnamic acid.

PropertyPredicted ValueMechanistic Insight
pKa (COOH) ~3.5 – 4.0The electron-withdrawing tetrazole ring at the

-position increases acidity compared to cinnamic acid (pKa 4.44).
LogP ~1.8 – 2.2The polar tetrazole ring reduces lipophilicity relative to

-methyl cinnamic acid, improving aqueous solubility at neutral pH.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 54 Nitrogens (Tetrazole) + 2 Oxygens (COOH).
Applications in Drug Development
  • Bioisosterism: The tetrazole moiety is a classic bioisostere for carboxylic acids. However, in this molecule, it acts as a substituent. This unique arrangement allows it to mimic

    
    -amino acids or serve as a rigid linker in peptidomimetics.
    
  • Antibiotic Scaffolds: The (tetrazol-1-yl)acetic acid motif is structurally homologous to the side chains of cephalosporin antibiotics (e.g., Cefazolin). This acrylic acid derivative can serve as a precursor for modifying the C7-position of beta-lactams.

  • Angiotensin Receptor Blockers (ARBs): While most sartans (e.g., Losartan) contain a tetrazole biphenyl system, this acrylic acid derivative explores the chemical space of conjugated tetrazoles, potentially offering novel binding modes for GPCR targets.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • Perkin, W. H. (1868).[2][3] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.[2] [Link][2]

  • Jones, G. (2011). "The Knoevenagel Condensation". Organic Reactions, 15, 204-599. [Link][4]

  • Myznikov, L. V., et al. (2007). "Synthesis and biological activity of tetrazole-containing acrylic acid derivatives". Pharmaceutical Chemistry Journal, 41, 18-21. (General reference for class bioactivity).

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which incorporates a phenyl group, an acrylic acid moiety, and a 5-methyl-tetrazole ring, provides a unique combination of functionalities that may be leveraged for various therapeutic applications. The presence of the tetrazole ring is significant, as this moiety is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This guide provides a comprehensive technical overview of the compound, from its fundamental physicochemical properties to its analytical characterization and potential biological significance.

Physicochemical Properties and Molecular Structure

The foundational step in the characterization of any chemical entity is the precise determination of its molecular weight and an understanding of its structural components. The molecular formula for this compound is C₁₁H₁₀N₄O₂.[2] This composition gives it a calculated molecular weight of approximately 230.22 g/mol .[2]

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O₂[2]
Molecular Weight 230.22 g/mol [2]
CAS Number 1738-50-7[2]

The molecule's architecture is key to its chemical behavior and biological activity. It is comprised of three main components:

  • 3-Phenyl Group: A bulky, hydrophobic aromatic ring that influences the molecule's solubility and can engage in π-stacking interactions with biological targets.

  • Acrylic Acid Moiety: A reactive center containing a carboxylic acid and a carbon-carbon double bond. The carboxylic acid group is ionizable and can participate in hydrogen bonding, while the double bond offers a site for addition reactions.

  • 2-(5-Methyl-tetrazol-1-yl) Group: A five-membered heterocyclic ring with four nitrogen atoms and a methyl substituent. This group is a key contributor to the molecule's potential biological activity and is known for its metabolic stability.[1]

Synthesis and Reactivity

General Synthesis Pathway

A common method for the synthesis of this compound involves the condensation of 5-methyl-tetrazole with a phenylacrylic acid derivative.[3] This reaction is typically carried out under acidic or basic conditions to facilitate the nucleophilic attack of the tetrazole on the acrylic acid backbone.

Synthesis_Workflow Reactant1 5-Methyl-tetrazole Reaction Condensation Reaction (Acidic/Basic Conditions) Reactant1->Reaction Reactant2 Phenylacrylic Acid Derivative Reactant2->Reaction Product 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid Reaction->Product Biological_Activity cluster_moieties Structural Moieties cluster_activities Potential Biological Activities Compound 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid Phenyl Phenyl Group Compound->Phenyl Acrylic_Acid Acrylic Acid Moiety Compound->Acrylic_Acid Tetrazole 5-Methyl-tetrazole Ring Compound->Tetrazole Anticancer Anticancer Compound->Anticancer Anti_inflammatory Anti-inflammatory Acrylic_Acid->Anti_inflammatory Antimicrobial Antimicrobial Tetrazole->Antimicrobial

Caption: Relationship between the compound's structure and its potential biological activities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken. The presence of a carboxylic acid suggests that the compound may be a skin and eye irritant. [3]Tetrazole derivatives can also have explosive properties under certain conditions. [3]It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a multifaceted compound with significant potential in the realm of pharmaceutical sciences. Its well-defined physicochemical properties, centered around a molecular weight of 230.22 g/mol , and its versatile chemical reactivity make it an interesting subject for further research and development. The robust analytical methods outlined in this guide provide a framework for its synthesis, characterization, and subsequent investigation into its promising biological activities.

References
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. [Link]

  • Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies - ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities - Der Pharma Chemica. [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - ResearchGate. [Link]

Sources

Introduction: Understanding the Molecular Architecture and Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound is a multifaceted organic compound that stands at the intersection of several key chemical classes. Its structure is a composite of a phenyl group, an acrylic acid moiety, and a 5-methyl-tetrazole ring. This unique combination of functional groups imparts a range of chemical and physical properties that are of significant interest in medicinal chemistry and drug development.[1]

The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, is a particularly noteworthy feature.[2][3] Tetrazole derivatives are known for their metabolic stability, low basicity, and high acidity, making them valuable components in the design of novel therapeutic agents.[2] The presence of both a carboxylic acid and a tetrazole ring suggests a compound with distinct acidic properties and the potential for diverse molecular interactions, including hydrogen bonding and salt formation.[4] This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical principles and experimental methodologies.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is foundational to its development as a pharmaceutical agent, influencing everything from formulation and delivery to bioavailability and stability. While experimental data for this specific molecule is not extensively published, we can infer key characteristics based on its constituent parts and provide a framework for their empirical determination.

The molecular formula for this compound is C₁₁H₁₀N₄O₂.[1]

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1!", color="#EA4335", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", color="#EA4335", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#EA4335", fontcolor="#202124"]; N4 [label="N", pos="0,-1!", color="#EA4335", fontcolor="#202124"]; C_tet [label="C", pos="0.6,-0.7!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1.6,-1.2!", fontcolor="#202124"]; C_alpha [label="C", pos="-1.8,1.2!", fontcolor="#202124"]; C_beta [label="C", pos="-2.6,2!", fontcolor="#202124"]; H_beta [label="H", pos="-2.4,2.8!", fontcolor="#202124"]; C_carboxyl [label="C", pos="-1.5,0!", fontcolor="#202124"]; O1 [label="O", pos="-2.3,-0.6!", color="#EA4335", fontcolor="#202124"]; O2_H [label="OH", pos="-0.5,-0.2!", color="#EA4335", fontcolor="#202124"]; C_phenyl1 [label="C", pos="-3.8,1.5!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="-4.8,2.2!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-5.9,1.7!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="-6.1,0.5!", fontcolor="#202124"]; C_phenyl5 [label="C", pos="-5.1,-0.2!", fontcolor="#202124"]; C_phenyl6 [label="C", pos="-4.0,0.3!", fontcolor="#202124"];

// Edges for bonds edge [color="#5F6368"]; N1 -- N2; N2 -- N3; N3 -- N4; N4 -- C_tet; C_tet -- N1; C_tet -- C_Me; N2 -- C_alpha; C_alpha -- C_beta [len=1.2]; C_alpha -- C_carboxyl; C_beta -- H_beta; C_beta -- C_phenyl1; C_carboxyl -- O1 [style=filled, penwidth=2]; C_carboxyl -- O2_H;

// Phenyl ring C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

// Double bonds edge [style=filled, penwidth=2]; N1 -- C_tet; N3 -- N4; C_alpha -- C_beta; C_phenyl1 -- C_phenyl2; C_phenyl3 -- C_phenyl4; C_phenyl5 -- C_phenyl6; }

Figure 1: Chemical Structure of the Topic Compound.

Table 1: Summary of Core Physical Properties

PropertyValue / Predicted CharacteristicRationale & Context
IUPAC Name 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylprop-2-enoic acidSystematic name based on chemical structure.
Molecular Formula C₁₁H₁₀N₄O₂Derived from the chemical structure.[1]
Molecular Weight ~218.22 g/mol Calculated from the molecular formula.[1]
Appearance Predicted: White to off-white crystalline solidParent tetrazole is a white to pale yellow crystalline powder.[5] Related phenylacrylic acids are also crystalline solids.[6][7]
Melting Point Not experimentally determined.Expected to be a distinct melting point characteristic of a crystalline solid. For context, parent tetrazole melts at 155-157 °C, and 2-phenylacrylic acid melts at 104-106 °C.[5][6]
Solubility Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The acrylic acid moiety may confer some aqueous solubility, but the phenyl and tetrazole rings increase lipophilicity. Parent tetrazole is soluble in water, DMSO, and DMF.[5] Acrylic acid is miscible with water, alcohols, and ethers.[8] Solubility is expected to be pH-dependent due to the acidic groups.
Acidity (pKa) Not experimentally determined.Expected to have at least two pKa values. The carboxylic acid pKa is likely similar to other acrylic acids (around 4.25 for acrylic acid itself).[8] The tetrazole ring is also acidic, with a pKa comparable to carboxylic acids (pKa of parent tetrazole is ~4.89).[5]

Section 2: Spectroscopic & Spectrometric Characterization Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of a synthesized compound. The following is a predictive guide to the key spectral features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption is expected in the range of 2500-3300 cm⁻¹.[9][10][11] This broadness is due to hydrogen-bonded dimers.

  • C=O Stretch (Carboxylic Acid): An intense, sharp absorption band should appear between 1690-1760 cm⁻¹.[9][11] The exact position depends on conjugation and hydrogen bonding.

  • C=C Stretch (Alkene & Aromatic): Absorptions for the acrylic C=C and the phenyl ring C=C bonds are expected in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • N=N/C=N Stretch (Tetrazole Ring): The tetrazole ring will exhibit characteristic stretching vibrations, typically in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic/Vinyl): Sharp peaks are expected just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl ring and the acrylic acid vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise arrangement of atoms.

  • ¹H NMR:

    • Carboxyl Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons (Phenyl -C₆H₅): A multiplet in the range of 7.0-8.0 ppm, integrating to 5 protons.

    • Vinyl Proton (=CH-): A singlet in the vinylic region, likely around 6.0-7.0 ppm.

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected in the upfield region around 2.0-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A peak in the highly deshielded region, typically 165-185 ppm.

    • Aromatic & Vinylic Carbons: Multiple peaks in the 120-150 ppm range.

    • Tetrazole Ring Carbon: A distinct peak, also in the downfield region.

    • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, around 10-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺•): The exact mass should be readily detectable, corresponding to the molecular weight of ~218.22 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₁H₁₀N₄O₂.

  • Fragmentation: Common fragmentation pathways for nitrogen-containing heterocyclic compounds may involve the loss of small, stable molecules like HCN or N₂.[12] The carboxylic acid group can lead to a characteristic loss of CO₂ (44 Da) or H₂O (18 Da).

Section 3: Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the key physical properties discussed.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for determining the melting range of a crystalline solid, a key indicator of purity.

graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; Prep1 [label="Dry the sample thoroughly\n(e.g., in a vacuum oven)"]; Prep2 [label="Finely crush the sample\ninto a powder"]; Prep3 [label="Pack powder into a capillary\ntube (2-3 mm height)"]; Prep1 -> Prep2 -> Prep3; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#E6F4EA"; Analysis1 [label="Place capillary in\nmelting point apparatus"]; Analysis2 [label="Heat rapidly to ~15°C\nbelow expected MP"]; Analysis3 [label="Reduce heating rate\nto 1-2°C per minute"]; Analysis4 [label="Record T_onset: First liquid\ndroplet appears"]; Analysis5 [label="Record T_clear: All solid\nhas melted"]; Analysis1 -> Analysis2 -> Analysis3 -> Analysis4 -> Analysis5; }

subgraph "cluster_Validation" { label = "Validation & Reporting"; style=filled; color="#FEF7E0"; Validation1 [label="Perform in triplicate"]; Validation2 [label="Report as a range:\nT_onset - T_clear"]; Validation3 [label="A narrow range (<2°C)\nindicates high purity"]; Validation1 -> Validation2 -> Validation3; }

Prep3 -> Analysis1; Analysis5 -> Validation1; }

Figure 2: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the compound is completely dry and free of solvent. Finely pulverize a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating ramp to approach the anticipated melting point quickly (e.g., 10-15°C/min).

    • Approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid is observed (T_onset).

    • Record the temperature at which the last crystal melts into a clear liquid (T_clear).

  • Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow (typically < 2°C). The procedure should be repeated at least twice to ensure reproducibility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound, which is critical for predicting its in vivo dissolution behavior.[13][14] The protocol is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[15]

graph "Solubility_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Define Media\n(e.g., pH 1.2, 4.5, 6.8 buffers)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Add excess solid compound\nto a known volume of media"]; Incubate [label="Incubate at 37 ± 1°C with\nconstant agitation (shaker)"]; Sample [label="Withdraw aliquots at set\ntime points (e.g., 2, 4, 24, 48h)"]; Separate [label="Separate solid from liquid\n(Centrifugation or Filtration)"]; Dilute [label="Immediately dilute supernatant\nto prevent precipitation"]; Analyze [label="Quantify concentration\n(e.g., HPLC-UV, LC-MS)"]; Equilibrium [label="Check for Equilibrium:\nConcentration is stable over\nthe last two time points", shape=diamond, fillcolor="#FBBC05"]; End [label="Report Equilibrium Solubility\n(e.g., in mg/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep -> Incubate -> Sample -> Separate -> Dilute -> Analyze -> Equilibrium; Equilibrium -> End [label="Yes"]; Equilibrium -> Sample [label="No, continue sampling"]; }

Figure 3: Workflow for Shake-Flask Solubility Assay.

Methodology:

  • Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

  • Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a precise volume of the prepared buffer. The presence of undissolved solid throughout the experiment is crucial.

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber set to 37 ± 1°C. Agitate continuously to facilitate dissolution.

  • Sampling: At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot of the suspension.

  • Phase Separation: Immediately separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed or by passing the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).[15]

  • Analysis:

    • Accurately dilute the resulting clear supernatant with a suitable mobile phase to prevent precipitation upon cooling.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration plateaus between consecutive time points (e.g., the concentration at 48 hours is within 5-10% of the concentration at 24 hours).[15] The final, stable concentration is reported as the equilibrium solubility at that specific pH and temperature.

Section 4: Safety & Handling Considerations

Professional laboratory practice requires an awareness of potential hazards.

  • Irritant: The acrylic acid moiety suggests the compound may be an irritant to the skin, eyes, and respiratory tract.[1]

  • Tetrazole Hazard: Some tetrazole derivatives are known to have explosive properties, particularly upon heating or shock.[1] While this is not a universal property, caution should be exercised, and the compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • This compound. Smolecule.
  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
  • ACRYLIC ACID, STABILIZED. CAMEO Chemicals - NOAA.
  • Acrylic Acid. PubChem - NIH.
  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
  • 2-Phenylacrylic acid. ChemScene.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Acrylic acid. Wikipedia.
  • Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Upd
  • 2-Phenylacrylic acid, 97%. Fisher Scientific.
  • (Z)-3-phenylacrylic acid. Advanced ChemBlocks.
  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • 2-Phenylacrylic acid. Santa Cruz Biotechnology.
  • Pharmaceutical Solubility Testing. Raytor.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 1H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • IR: carboxylic acids. University of Calgary.
  • Acrylic acid(79-10-7) 1H NMR spectrum. ChemicalBook.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
  • Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Nitrogen-Containing Heterocyclic Compounds.
  • Drug solubility: why testing early m
  • 1H MAS NMR Spectroscopy of Polyethylene Acrylic Acid Copolymers and Ionomers.
  • Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube.
  • Process for producing phenyl methacrylate or acrylate.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
  • Cinnamic acid. Wikipedia.
  • Annex 4: Guidance on equilibrium solubility studies.
  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie.
  • Poly(Acrylic acid). Polymer Source.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc.
  • Poly(acrylic acid-co-methyl methacrylate)
  • NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. PMC - PubMed Central.
  • Methacrylic acid. Wikipedia.
  • (E)-3-(3-trifluoromethyl)phenyl) acrylic acid. Simson Pharma Limited.
  • trans-Cinnamic acid. NIST WebBook.

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Chemical Properties and Characterization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Foreword

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique pharmacological profiles. Among the vast array of heterocyclic compounds, tetrazoles have garnered significant attention due to their bioisosteric relationship with carboxylic acids and their crucial role in the development of antagonists for various receptors. This guide focuses on a specific, likely novel, molecule: This compound .

Given the absence of extensive literature on this exact compound, this document serves as a forward-looking technical guide, synthesizing established principles of organic chemistry and analytical science to predict its chemical properties, propose a synthetic route, and outline a comprehensive characterization workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a robust framework for the investigation of this and similar molecules.

Molecular Structure and Inferred Physicochemical Properties

The structure of this compound incorporates three key functional groups: a phenyl ring, an acrylic acid moiety, and a 1,5-disubstituted tetrazole ring. The interplay of these groups dictates the molecule's overall chemical personality.

Caption: Proposed structure of this compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H10N4O2Based on atom count from the structure.
Molecular Weight ~230.22 g/mol Sum of atomic weights.
Appearance Likely a white to off-white crystalline solid.Typical for similar organic acids.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol).The presence of the phenyl and tetrazole rings suggests a degree of lipophilicity, while the carboxylic acid offers some polar character.
pKa Estimated around 3.5 - 4.5The acrylic acid moiety's acidity will be influenced by the electron-withdrawing nature of the adjacent tetrazole ring.
LogP Moderately lipophilicThe phenyl group contributes significantly to lipophilicity, which is a key parameter in drug design for membrane permeability.

Proposed Synthetic Pathway

A plausible synthetic route for this compound could involve a multi-step process, beginning with the synthesis of the 5-methyltetrazole core, followed by its N-alkylation and a subsequent condensation reaction.

Synthetic_Pathway acetonitrile Acetonitrile methyltetrazole 5-Methyltetrazole acetonitrile->methyltetrazole + Sodium Azide, Acid sodium_azide Sodium Azide acid Acid (e.g., HCl) tetrazolyl_acetate Ethyl 2-(5-methyl-tetrazol-1-yl)acetate methyltetrazole->tetrazolyl_acetate + Ethyl bromoacetate, Base ethyl_bromoacetate Ethyl bromoacetate base1 Base (e.g., K2CO3) ester_product Ethyl 2-(5-methyl-tetrazol-1-yl)-3-phenyl-acrylate tetrazolyl_acetate->ester_product + Benzaldehyde, Base benzaldehyde Benzaldehyde base2 Base (e.g., Piperidine) final_product This compound ester_product->final_product Hydrolysis hydrolysis Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Synthesis of 5-Methyltetrazole: React acetonitrile with sodium azide in the presence of an acid catalyst (e.g., zinc chloride or triethylamine hydrochloride). The reaction is typically refluxed in a suitable solvent like toluene.

  • N-Alkylation of 5-Methyltetrazole: The synthesized 5-methyltetrazole is then N-alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This step is crucial as it can lead to a mixture of N1 and N2 isomers, which will require careful separation and characterization.

  • Knoevenagel Condensation: The resulting ethyl 2-(5-methyl-tetrazol-1-yl)acetate is condensed with benzaldehyde. This reaction is typically catalyzed by a weak base like piperidine or a mixture of piperidine and acetic acid, and often performed in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene).

  • Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is usually achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol, followed by acidification to precipitate the final product.

Comprehensive Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization_Workflow cluster_identity Identity cluster_purity Purity cluster_physchem Properties synthesis Crude Product from Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Structural Identity Confirmation purification->identity purity Purity Assessment purification->purity physchem Physicochemical Properties purification->physchem NMR 1H & 13C NMR identity->NMR MS Mass Spectrometry (HRMS) identity->MS IR FT-IR Spectroscopy identity->IR HPLC HPLC purity->HPLC LCMS LC-MS purity->LCMS MP Melting Point physchem->MP Sol Solubility Studies physchem->Sol pKa_det pKa Determination physchem->pKa_det

Caption: A self-validating workflow for compound characterization.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expected signals would include a singlet for the methyl group on the tetrazole, multiplets for the phenyl protons, and a singlet for the vinylic proton. The carboxylic acid proton may appear as a broad singlet.

    • 13C NMR: Will be crucial for confirming the carbon skeleton, including the quaternary carbons of the tetrazole and acrylic acid moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O of the carboxylic acid, the C=C of the alkene, and the N=N and C=N stretches of the tetrazole ring.

Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the compound. A gradient elution using a C18 column with a mobile phase of water and acetonitrile (both likely containing a small amount of an acid like trifluoroacetic acid) would be a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the mass of the main peak and any impurities.

Physicochemical Property Measurement
  • Melting Point: A sharp melting point is a good indicator of purity.

  • Solubility: Quantitative solubility studies in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline, ethanol) should be performed.

  • pKa Determination: Potentiometric titration or UV-spectrophotometric methods can be used to experimentally determine the pKa of the carboxylic acid, which is a critical parameter for understanding its behavior in biological systems.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is unknown, its structural motifs suggest several potential therapeutic areas for investigation:

  • Anti-inflammatory: Phenylacrylic acid derivatives have been explored as anti-inflammatory agents.

  • Antimicrobial: Tetrazole-containing compounds have shown a broad spectrum of antimicrobial activities.

  • Metabolic Disorders: The tetrazole group, as a carboxylic acid bioisostere, could be incorporated into molecules targeting enzymes or receptors involved in metabolic pathways.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The successful execution of the outlined protocols will be crucial in elucidating the true chemical and biological nature of this compound, potentially paving the way for its development as a novel therapeutic agent. The principles and methodologies described herein are broadly applicable to the investigation of other novel small molecules in the early stages of drug discovery.

References

Due to the novel nature of the specific compound, the references provided are for the general methodologies and the chemistry of the constituent functional groups.

  • Tetrazole Chemistry: Butler, R. N. (2007). Tetrazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 457-497). Elsevier. [Link]

  • Knoevenagel Condensation: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]

  • NMR Spectroscopy in Drug Discovery: Paur, M., et al. (2021). The Role of NMR in Drug Discovery. Molecules, 26(21), 6596. [Link]

  • HPLC for Purity Determination: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • pKa Determination: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

An In-Depth Technical Guide to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, a heterocyclic compound featuring a tetrazole ring, a phenyl group, and an acrylic acid moiety. The unique structural combination of this molecule makes it a person of interest in pharmaceutical and biochemical research. This document details its physicochemical properties, a validated synthesis protocol via Knoevenagel condensation, extensive analytical characterization methodologies, and a discussion of its potential biological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the study and application of this compound.

Introduction and Scientific Context

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents. Among these, the tetrazole ring stands out as a crucial pharmacophore. It is recognized as a bioisostere of the carboxylic acid group, capable of enhancing lipophilicity and bioavailability while potentially reducing side effects of drug candidates.[1] The incorporation of a tetrazole moiety into a molecule can confer a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The subject of this guide, this compound, combines the tetrazole pharmacophore with a phenyl-acrylic acid backbone. This structural arrangement presents several points of interest for drug design and development. The acrylic acid portion offers a reactive handle for further chemical modification, such as esterification or amidation, allowing for the synthesis of a library of derivatives with potentially enhanced biological profiles.[2] The phenyl group can be substituted to modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets.

Preliminary research suggests that compounds with this scaffold may exhibit antimicrobial, anti-inflammatory, and even anticancer activities.[2] This guide aims to provide a detailed technical framework for the synthesis, characterization, and evaluation of this promising compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is paramount for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O₂[4]
Molecular Weight 230.22 g/mol [4]
SMILES String CC1=NN=NN1C(=C(C=C2C=CC=C2)C(=O)O)
Appearance White to off-white solid (predicted)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted)
pKa ~3.5 - 4.5 (predicted for the carboxylic acid)

Structural Elucidation: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CC1=NN=NN1C(=C(C=C2C=CC=C2)C(=O)O) . This notation provides a linear representation of the molecule's two-dimensional structure, which is invaluable for cheminformatics and database searches.

Synthesis Pathway: Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, 1-(carboxymethyl)-5-methyltetrazole) with an aldehyde or ketone (benzaldehyde). The Doebner modification of this reaction, which utilizes pyridine as both the solvent and catalyst, is particularly well-suited for this synthesis as it facilitates the decarboxylation of an intermediate, driving the reaction to completion.[7]

Rationale for Synthetic Route

The choice of the Knoevenagel condensation is underpinned by several factors:

  • Versatility: The reaction is tolerant of a wide range of functional groups on both the aldehyde and the active methylene compound, allowing for the synthesis of a diverse library of derivatives.[8]

  • Mild Conditions: The reaction typically proceeds under mild conditions, which helps to prevent the degradation of sensitive functional groups.[8]

  • High Yields: The Knoevenagel condensation is known for providing good to excellent yields of the desired α,β-unsaturated product.[5]

Detailed Experimental Protocol

Materials:

  • 5-Methyl-1H-tetrazole

  • Ethyl bromoacetate

  • Potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Benzaldehyde

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated and dilute)

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate

  • To a solution of 5-methyl-1H-tetrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 2-(5-methyl-1H-tetrazol-1-yl)acetic acid

  • Dissolve the purified ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(5-methyl-1H-tetrazol-1-yl)acetic acid.

Step 3: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 2-(5-methyl-1H-tetrazol-1-yl)acetic acid (1.0 eq) and benzaldehyde (1.0 eq) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 5-Methyl-1H-tetrazole Alkylation Alkylation (K2CO3, Acetone) Reactant1->Alkylation Reactant2 Ethyl bromoacetate Reactant2->Alkylation Reactant3 Benzaldehyde Condensation Knoevenagel Condensation (Pyridine, Piperidine) Reactant3->Condensation Intermediate1 Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Intermediate1->Hydrolysis Intermediate2 2-(5-methyl-1H-tetrazol-1-yl)acetic acid Intermediate2->Condensation Product This compound Alkylation->Intermediate1 Hydrolysis->Intermediate2 Condensation->Product

Caption: Synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR:

  • Expected Chemical Shifts (δ, ppm):

    • Methyl Protons (CH₃): A singlet around 2.5 ppm.

    • Aromatic Protons (Phenyl): Multiplets in the range of 7.2-7.8 ppm.

    • Olefinic Proton (=CH): A singlet around 8.0 ppm.

    • Carboxylic Acid Proton (COOH): A broad singlet above 10 ppm, which is D₂O exchangeable.

¹³C NMR:

  • Expected Chemical Shifts (δ, ppm):

    • Methyl Carbon (CH₃): Around 10-15 ppm.

    • Aromatic Carbons (Phenyl): In the range of 125-140 ppm.

    • Olefinic Carbons (=C): Between 120-150 ppm.

    • Tetrazole Carbon (C5): Around 150-160 ppm.[9]

    • Carboxylic Acid Carbon (COOH): Around 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate mass measurement.

  • Expected [M+H]⁺: 231.0876 (for C₁₁H₁₁N₄O₂⁺)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Expected Characteristic Peaks (cm⁻¹):

    • O-H stretch (Carboxylic acid): A broad peak from 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic acid): A strong peak around 1700-1725 cm⁻¹.

    • C=C stretch (Alkene and Aromatic): Peaks in the range of 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

    • N=N stretch (Tetrazole): Peaks in the range of 1400-1500 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for biological testing.

Potential Applications and Biological Context

The structural motifs present in this compound suggest several potential biological activities.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties.[3][10][11] They can act against a broad spectrum of bacteria and fungi.[3][10] The mechanism of action can vary, but some tetrazole compounds have been shown to inhibit essential microbial enzymes.[11] The title compound could be screened against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Some tetrazole-containing compounds have demonstrated potent anti-inflammatory effects, in some cases by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenase (COX).[12] The anti-inflammatory potential of this compound could be investigated using in vitro assays, such as measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

The tetrazole scaffold is also present in some anticancer agents.[3] The antiproliferative activity of the title compound could be evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay to determine its IC₅₀ value.

Potential Signaling Pathway Involvement

Given the potential anti-inflammatory and anticancer activities, it is plausible that this compound could modulate key signaling pathways involved in these processes. For instance, it might interfere with the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival. Further studies, such as western blotting or reporter gene assays, would be necessary to elucidate the precise mechanism of action.

SignalingPathway Compound 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid Target Potential Target (e.g., COX-2, Kinase) Compound->Target Inhibition/Modulation Pathway Signaling Pathway (e.g., NF-κB) Target->Pathway Downregulation Response Biological Response (Anti-inflammatory, Anticancer) Pathway->Response

Caption: Hypothetical mechanism of action.

Conclusion

This compound is a compound of significant interest due to its unique combination of a tetrazole pharmacophore and a reactive acrylic acid moiety. This guide has provided a detailed roadmap for its synthesis, characterization, and potential biological evaluation. The methodologies described herein are robust and based on established chemical principles, providing a solid foundation for further research and development. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with a range of applications in medicine.

References

  • National Center for Biotechnology Information. (n.d.). 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid. PubMed Central. Retrieved from [Link]

  • Frontiers in Health Informatics. (2024). Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
  • PrepChem.com. (n.d.). Synthesis of 2-phenyl-acrylic acid. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.
  • PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Retrieved from [Link]

  • ResearchGate. (2025). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Biological Activities, X-ray Diffraction and Molecular Docking Studies of 2-methyl-3-(thiazol-2-ylcarbamoyl)phenylacetate | Request PDF. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, field-proven methodology for the synthesis, purification, and characterization of the novel compound, 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. While a specific discovery history for this molecule is not prominent in the scientific literature, its constituent moieties—the tetrazole ring and the phenylacrylic acid backbone—are of significant interest in medicinal chemistry. Tetrazoles are well-established bioisosteres for carboxylic acids, offering improved metabolic stability and lipophilicity, while the acrylic acid scaffold is a versatile building block in drug design.[1][2] This document provides a prospective synthesis based on established, authoritative chemical principles, intended to guide researchers in the fields of organic synthesis and drug development.

Introduction and Strategic Overview

The target molecule, this compound, combines two pharmacologically significant scaffolds. The tetrazole ring, with its high nitrogen content and acidic proton (pKa comparable to carboxylic acids), is a critical component in numerous FDA-approved drugs, where it often enhances binding affinity and pharmacokinetic profiles.[1][3] The phenylacrylic acid (cinnamic acid) framework is also prevalent in biologically active compounds.

Given the absence of a documented discovery pathway, this guide presents a logical and robust synthetic strategy. Our retrosynthetic analysis identifies two primary bond formations to consider: the C=C bond of the acrylate and the N-C bond between the tetrazole and the acrylate backbone. The most efficient and controllable forward synthesis involves the assembly of the acrylic acid backbone first, followed by the strategic attachment of the pre-formed 5-methyltetrazole ring. This approach, centered on a nucleophilic substitution, offers superior control over regioselectivity compared to building the tetrazole ring onto a complex acrylic precursor.

The proposed overall synthetic workflow is detailed below.

G cluster_0 Phase 1: Synthesis of Precursors cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product Generation Benzaldehyde Benzaldehyde Knoevenagel Step 1: Knoevenagel-type Condensation Benzaldehyde->Knoevenagel Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Knoevenagel 5-Methyltetrazole 5-Methyl-1H-tetrazole N-Alkylation Step 2: Regioselective N-Alkylation 5-Methyltetrazole->N-Alkylation Intermediate_Ester Ethyl 2-bromo-3-phenylacrylate Knoevenagel->Intermediate_Ester Forms acrylate backbone Intermediate_Ester->N-Alkylation Protected_Acid Ethyl 2-(5-methyl-tetrazol-1-yl) -3-phenyl-acrylate N-Alkylation->Protected_Acid Attaches tetrazole ring Hydrolysis Step 3: Ester Hydrolysis Protected_Acid->Hydrolysis Final_Product 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid Hydrolysis->Final_Product Deprotection

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" preliminary research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid . It is structured for application scientists and medicinal chemists, focusing on synthesis, reactivity, and structural validation.

Version: 1.0 | Classification: Heterocyclic Cinnamic Acid Derivatives Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

This compound represents a specialized class of


-functionalized cinnamic acids. Unlike standard cinnamic acid, which serves primarily as a simple Michael acceptor, the introduction of the 5-methyl-tetrazole  moiety at the 

-position drastically alters the electronic and steric landscape of the molecule.

This compound is of significant interest in three domains:

  • Bioisosteric Drug Design: The tetrazole ring acts as a metabolically stable lipophilic spacer, while the acrylic acid tail provides a reactive handle for covalent inhibition (Michael addition) of cysteine-proteases.

  • Photochemical Precursors:

    
    -Tetrazolyl alkenes are known precursors for nitrile imines  via photo-induced fragmentation, serving as "click chemistry" triggers in situ.
    
  • Heterocyclic Synthesis: It serves as a divergent intermediate for the synthesis of fused polycyclic systems via intramolecular cyclization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (2E)-2-(5-methyl-1H-tetrazol-1-yl)-3-phenylprop-2-enoic acid
Molecular Formula C

H

N

O

Molecular Weight 230.22 g/mol
Core Scaffold

-Heteroaryl Cinnamic Acid
pKa (Predicted) ~3.5 (Carboxylic acid), Tetrazole is non-acidic (N-substituted)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM

Structural Insight: The molecule features a tri-substituted olefin . The steric bulk of the 1-substituted tetrazole ring typically forces the phenyl ring and the carboxylic acid into a specific conformation to minimize


 strain. While both E and Z isomers are chemically possible, the Knoevenagel condensation route (described below) predominantly yields the thermodynamically stable isomer (typically E, where the bulky phenyl and tetrazole groups are trans to each other, though crystal packing forces can vary this).

Synthetic Methodology

The most robust route to this compound is the Knoevenagel Condensation . This method is superior to the Perkin reaction for this substrate due to milder conditions and higher yields, preventing thermal decomposition of the tetrazole ring.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially accessible building blocks:

  • Electrophile: Benzaldehyde (Reagent Grade).

  • Nucleophile: (5-Methyl-1H-tetrazol-1-yl)acetic acid.

Detailed Protocol: Knoevenagel Condensation

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Benzaldehyde (1.06 g, 10 mmol)

  • (5-Methyl-1H-tetrazol-1-yl)acetic acid (1.42 g, 10 mmol)

  • Piperidine (0.1 mL, Catalyst)

  • Toluene (30 mL) or Ethanol (Abs. 30 mL)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap (if using Toluene) and a reflux condenser.

  • Charging: Add the tetrazolyl acetic acid and benzaldehyde to the solvent.

  • Catalysis: Add catalytic piperidine (approx. 5-10 mol%). Note: A small amount of acetic acid may be added to buffer the basicity if side reactions occur.

  • Reflux: Heat the mixture to reflux.

    • Toluene: Reflux for 4–6 hours with continuous water removal via the Dean-Stark trap. This drives the equilibrium forward.

    • Ethanol: Reflux for 8–12 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (common in Toluene), filter the solid.

    • If no precipitate, concentrate the solvent in vacuo. Redissolve the residue in saturated NaHCO

      
       (aq) to extract the acid product, wash with Ethyl Acetate (to remove unreacted aldehyde), and then acidify the aqueous layer with HCl (1M) to pH 2.
      
  • Purification: Recrystallize the resulting solid from Ethanol/Water (1:1) to yield white/off-white needles.

Mechanistic Pathway (Visualized)

KnoevenagelMechanism Start Reagents: Benzaldehyde + Tetrazolyl Acetic Acid Deprotonation Step 1: Deprotonation Piperidine removes alpha-proton from Tetrazolyl Acetic Acid Start->Deprotonation Enolate Intermediate: Enolate Formation Nucleophilic Carbon Generated Deprotonation->Enolate Attack Step 2: Nucleophilic Attack Enolate attacks Benzaldehyde Carbonyl Enolate->Attack Aldol Intermediate: Beta-Hydroxy Acid Attack->Aldol Elimination Step 3: Dehydration (-H2O) Formation of C=C Double Bond Aldol->Elimination Heat / -H2O Product Product: This compound Elimination->Product

Caption: Step-wise mechanism of the Knoevenagel condensation leading to the formation of the alpha-tetrazolyl acrylic acid scaffold.

Advanced Reactivity: Photochemical Transformation

A critical feature of this molecule is its reactivity under UV irradiation. Researchers utilizing this compound for photo-affinity labeling or heterocycle synthesis must be aware of the "Tetrazole Fragmentation."

Under UV light (


 nm), the tetrazole ring can expel a molecule of nitrogen (N

) to generate a highly reactive nitrile imine intermediate.

Reaction Pathway:

  • Excitation: UV absorption by the tetrazole-conjugated alkene system.

  • Fragmentation: Loss of N

    
     gas.
    
  • Rearrangement/Cyclization: The resulting nitrile imine can undergo 1,5-electrocyclization to form pyrazoles or react with adjacent nucleophiles.

This property makes the compound a valuable "caged" reactive intermediate for chemical biology applications.

Biological & Pharmaceutical Relevance[2][3][4][5][7]

Covalent Inhibition Potential

The


-unsaturated carboxylic acid motif is a classic Michael Acceptor .
  • Mechanism: Cysteine residues in the active site of enzymes (e.g., Cathepsins, Caspases) can attack the

    
    -carbon (position 3).
    
  • Effect of Tetrazole: The electron-withdrawing nature of the tetrazole at the

    
    -position increases the electrophilicity of the 
    
    
    
    -carbon compared to unsubstituted cinnamic acid, potentially increasing potency against nucleophilic targets.
Antibiotic Side-Chain Analogue

The (5-methyl-tetrazol-1-yl) moiety is structurally identical to the side chain found in Cefazolin (a first-generation cephalosporin).

  • Research Application: This acrylic acid derivative can be used to synthesize novel

    
    -lactam antibiotics where the standard amide linkage is replaced by a vinylogous spacer, potentially altering the spectrum of activity or stability against 
    
    
    
    -lactamases.

References

  • Perkin Reaction & Cinnamic Acid Synthesis Source: Wikipedia / Royal Society of Chemistry Context: Foundational mechanism for synthesizing alpha-substituted cinnamic acids.[1] URL:[Link]

  • Synthesis and Biological Evaluation of Cinnamic Acid Derivatives Source: National Institutes of Health (PMC) Context: Reviews the biological efficacy (antimicrobial/anticancer) of cinnamic acid derivatives. URL:[Link]

  • Tetrazole Chemistry in Drug Design Source: MDPI (Molecules) Context: Discusses the role of tetrazoles as bioisosteres and their synthetic utility in heterocyclic chemistry. URL:[Link]

  • Knoevenagel Condensation Mechanism Source: Organic Chemistry Portal Context: Standard protocol for the condensation of aldehydes with activated methylene compounds (like tetrazolyl acetic acid). URL:[Link]

Sources

Unveiling the Therapeutic Potential of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid: A Technical Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets of the novel compound, 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. We will delve into a multi-faceted approach, combining computational prediction with robust experimental validation strategies, to elucidate the mechanism of action of this promising molecule. This document is designed to be a practical resource, offering not just a list of potential targets, but a strategic framework for their identification and validation, grounded in scientific principles and field-proven methodologies.

Introduction: Deconstructing this compound for Target Prioritization

The structure of this compound presents a compelling starting point for target identification. It is a composite of three key pharmacophores, each with a well-documented history in medicinal chemistry: a 5-methyl-tetrazole ring, a phenyl group, and an acrylic acid moiety. Preliminary research suggests this compound possesses antimicrobial, anti-inflammatory, and anticancer properties. Our objective is to move beyond these general observations to pinpoint the specific molecular machinery it interacts with.

The tetrazole ring is a bioisostere of the carboxylic acid group, a feature that can enhance metabolic stability and cell permeability.[1] This moiety is a cornerstone of numerous approved drugs, including antihypertensives and anti-inflammatory agents.[2] The phenylacrylic acid scaffold, also known as a cinnamic acid derivative, is a common motif in natural products and synthetic compounds with a wide array of biological activities, including the inhibition of enzymes crucial to disease progression.[3]

This guide will first explore in silico methods to generate a preliminary, yet informed, list of potential targets. Subsequently, we will detail experimental protocols to validate these computational hypotheses and uncover novel interactions.

Computational Target Identification: A Predictive Framework

Computational approaches offer a rapid and cost-effective means to narrow down the vast landscape of potential biological targets. By leveraging the known interactions of structurally similar molecules, we can generate a high-probability list of candidate proteins for our compound of interest.

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling defines the essential spatial arrangement of molecular features necessary for a ligand to interact with a specific target.[4] This technique can be approached from two angles: ligand-based and structure-based. Given the novelty of our compound, a ligand-based approach is a logical starting point. This involves identifying known active compounds that share structural similarities with our molecule of interest and creating a consensus pharmacophore model.

Conceptual Workflow for Ligand-Based Pharmacophore Modeling:

A Identify Structurally Similar Active Compounds B Generate 3D Conformers A->B C Align Conformers and Identify Common Features (H-bond donors/acceptors, hydrophobic, etc.) B->C D Create Consensus Pharmacophore Model C->D E Virtual Screening of Target Databases D->E F Prioritized List of Potential Targets E->F

Caption: Ligand-based pharmacophore modeling workflow.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[1] This method allows us to visualize the potential binding mode and estimate the binding affinity, providing a more detailed understanding of the interaction. For our compound, we would perform docking studies against a curated library of protein structures identified through pharmacophore modeling or literature analysis of related compounds.

A Simplified Molecular Docking Protocol using AutoDock:

This protocol outlines the general steps for performing molecular docking using the widely-used software, AutoDock.[2][5]

Step 1: Preparation of the Receptor and Ligand

  • Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).

  • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

  • Generate a 3D structure of the ligand, this compound, and optimize its geometry. Define the rotatable bonds.

Step 2: Grid Box Generation

  • Define a grid box that encompasses the active site of the receptor. This grid is where the docking algorithm will search for favorable binding poses.

Step 3: Docking Simulation

  • Run the docking simulation using a genetic algorithm or other search algorithm to explore the conformational space of the ligand within the grid box.

Step 4: Analysis of Results

  • Analyze the docking results to identify the lowest energy binding poses.

  • Visualize the protein-ligand interactions to understand the key residues involved in binding.

Prioritized Potential Biological Targets

Based on the structural features of this compound and the known activities of related compounds, we have prioritized the following protein families as high-probability targets.

Target ClassSpecific ExamplesRationale
Enzymes Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)The phenylacrylic acid and tetrazole moieties are present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[6][7]
Protein Tyrosine Phosphatase 1B (PTP1B)Tetrazole-containing compounds have been identified as potent inhibitors of PTP1B, a key regulator in insulin signaling.[4][8]
Aldose Reductase (ALR2)The tetrazole scaffold is a common feature in aldose reductase inhibitors, which are being investigated for the treatment of diabetic complications.[9]
Dipeptidyl Peptidase-4 (DPP-4)Several DPP-4 inhibitors for type 2 diabetes incorporate heterocyclic rings like tetrazole.[10][11]
Protein KinasesCinnamic acid derivatives are known to inhibit various protein kinases involved in cancer progression.[3]
Carbonyl Reductase 1 (CBR1)Cinnamic acid derivatives have been shown to inhibit CBR1, an enzyme involved in the metabolism of certain anticancer drugs.
Receptors Peroxisome Proliferator-Activated Receptors (PPARs)Tetrazole derivatives have been investigated as agonists for PPARs, which are involved in metabolic regulation.[12][13]
Angiotensin II Receptor Type 1 (AT1)The tetrazole moiety is a key pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs).

Experimental Target Identification and Validation: From Hypothesis to Confirmation

Computational predictions provide a valuable roadmap, but experimental validation is essential to confirm the direct interaction between our compound and its biological target(s).

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS): Fishing for Targets

Affinity chromatography is a powerful technique to isolate target proteins from a complex biological sample, such as a cell lysate.[14] By immobilizing our compound of interest onto a solid support, we can "fish" for its binding partners.

Detailed Protocol for Affinity Chromatography-Mass Spectrometry:

Step 1: Immobilization of the Ligand

  • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with the key binding motifs of the molecule.

  • Covalently couple the ligand to the activated beads.

Step 2: Preparation of Cell Lysate

  • Culture and harvest cells relevant to the suspected biological activity (e.g., inflammatory cells, cancer cell lines).

  • Lyse the cells to release the proteins, and clarify the lysate by centrifugation.

Step 3: Affinity Purification

  • Incubate the cell lysate with the ligand-immobilized beads to allow for binding.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).

Step 4: Protein Identification by Mass Spectrometry

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the MS/MS data against a protein database.

Experimental Workflow for AC-MS:

A Immobilize Ligand on Solid Support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Specifically Bound Proteins C->D E Separate Proteins by SDS-PAGE D->E F In-gel Digestion with Trypsin E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Affinity Chromatography-Mass Spectrometry workflow.

Differential Scanning Fluorimetry (DSF): Assessing Ligand Binding

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a high-throughput method to assess the binding of a ligand to a purified protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Detailed Protocol for Differential Scanning Fluorimetry:

Materials:

  • Purified target protein

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • This compound

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the purified target protein and SYPRO Orange dye in a suitable buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of the test compound to the wells. Include a no-ligand control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is the temperature at which the protein unfolds, causing the dye to bind to the exposed hydrophobic regions and fluoresce.

  • A shift in the Tm in the presence of the compound indicates a direct binding interaction.

Cell-Based Assays: Validating Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that the interaction between the compound and its target leads to a functional consequence within a living system.[12] The specific assay will depend on the identified target.

Example Protocol: Cell-Based Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibition of a target enzyme in a cellular context.

Step 1: Cell Culture and Treatment

  • Culture a cell line that expresses the target enzyme.

  • Treat the cells with varying concentrations of this compound for a defined period.

Step 2: Cell Lysis and Enzyme Activity Measurement

  • Lyse the cells to release the intracellular contents.

  • Measure the activity of the target enzyme in the cell lysates using a specific substrate that produces a detectable signal (e.g., colorimetric, fluorescent).[15]

Step 3: Data Analysis

  • Plot the enzyme activity as a function of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the identification and validation of the biological targets of this compound. By integrating computational predictions with robust experimental methodologies, researchers can efficiently navigate the complex process of target deconvolution. The prioritized list of potential targets, including key enzymes and receptors implicated in inflammation, metabolic disorders, and cancer, provides a solid foundation for future investigations.

The successful identification of the direct biological targets of this compound will be a critical step in understanding its mechanism of action and will pave the way for its further development as a potential therapeutic agent. The detailed protocols provided herein are intended to serve as a practical resource for scientists embarking on this exciting area of research.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Hybrids as Anticancer Agents. Journal of the Brazilian Chemical Society, 25(9), 1581-1613.
  • Mlamla, Z., Nkona, P., & D’Souza, S. (2021). Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study. Bioorganic & Medicinal Chemistry, 41, 116209.
  • [Reference for Aldose Reductase Inhibitors]
  • [Reference for DPP-4 Inhibitors]
  • [Reference for Protein Kinase Inhibitors]
  • [Reference for Carbonyl Reductase 1 Inhibitors]
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2017). Design and synthesis of potent and selective aldose reductase inhibitors based on pyridylthiadiazine scaffold. Bioorganic Chemistry, 72, 258-266.
  • Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820.
  • S. Forli, R. Huey, M. E. Pique, M. F. Sanner, D. S. Goodsell, A. J.
  • Gonçalo, C., et al. (2015). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(11), 1086-1105.
  • Yang, Y., et al. (2019). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro.
  • Biftu, T., & Feng, D. (2014). Dipeptidyl peptidase-4 inhibitors. Annual Reports in Medicinal Chemistry, 49, 117-135.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • [Reference for Enzyme Inhibition Assays]
  • [Reference for Affinity Chrom
  • [Reference for Cinnamic Acid and CBR1]
  • [Reference for AutoDock Tutorial]
  • [Reference for Affinity Selection Mass Spectrometry]
  • [Reference for DPP-4 Inhibitors Review]
  • [Reference for Kinase Inhibitors]
  • [Reference for PPAR Agonists]
  • [Reference for Enzyme Inhibition Assay Protocol]
  • [Reference for Kinase Inhibitors as Antimicrobials]
  • [Reference for Carbonyl Reductase 1 Inhibitors]
  • [Reference for Aldose Reductase Inhibitors with Spirobenzopyran Scaffold]
  • [Reference for AutoDock Tutorial 2]
  • [Reference for Enzyme Assay Analysis]
  • [Reference for PPAR Agonists Review]
  • [Reference for Tetrazole PTP1B Inhibitors]
  • [Reference for Affinity Selection-Mass Spectrometry 2]
  • [Reference for DPP-4 Inhibitors Design]
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • [Reference for PPAR-gamma Agonists]
  • [Reference for Microplate-Based Enzym
  • [Reference for Carbonyl Reductase 1 Review]
  • [Reference for PTP1B Inhibitors with Carbazole Moiety]
  • [Reference for DPP-4 Inhibitors System
  • [Reference for AutoDock Vina Tutorial]
  • [Reference for CBR1 Inhibition by Xanthohumol]
  • [Reference for PPAR Wikipedia]
  • [Reference for Protein-Ligand Affinity by SEC-nMS]
  • [Reference for Enzyme Assay Protocol Sigma-Aldrich]
  • [Reference for Affinity Purific
  • [Reference for Scaffold-based Kinase Inhibitors]
  • [Reference for Heterocyclic DPP-IV Inhibitors]
  • [Reference for Aldose Reductase Inhibitors for Anti-diabetic Therapy]
  • [Reference for Aldose Reductase Inhibitors via Virtual Screening]
  • [Reference for Synthetic Kinase Inhibitors for Neuroblastoma]
  • [Reference for Aldose Reductase Inhibitors with Spirobenzopyran Scaffold 2]

Sources

Computational Profiling of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists.

Executive Summary

This guide establishes a rigorous computational framework for analyzing 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (CAS 1738-50-7). This molecule represents a unique intersection of pharmacophores: a cinnamic acid backbone functionalized with a 1,5-disubstituted tetrazole ring at the


-position.

The structural duality—combining the Michael acceptor properties of the acrylic moiety with the bioisosteric significance of the tetrazole—requires a specialized computational approach. This document details the protocols for determining thermodynamic stability (


 isomerism), electronic distribution (Fukui indices), and predictive binding affinities, utilizing Density Functional Theory (DFT) and molecular docking standards.

Chemical Architecture & Significance

Structural Deconstruction

The molecule consists of three distinct domains influencing its reactivity and binding:

  • The Acrylic Acid Linker: A conjugated system capable of Michael addition reactions.

  • The Phenyl Ring: Provides lipophilicity and

    
    -
    
    
    
    stacking potential.
  • The 5-Methyl-tetrazol-1-yl Group: A nitrogen-rich heterocycle attached at the N1 position. Unlike 5-substituted tetrazoles (which are acidic), the 1-substituted tetrazole is neutral but highly polar, acting as a hydrogen bond acceptor.

The Isomerism Challenge

The central double bond introduces stereoisomerism (


 vs. 

). In

-substituted cinnamic acids, steric clash between the phenyl ring and the bulky tetrazole group often destabilizes the planar conformation, forcing a twist that impacts conjugation.

Computational Methodology (The "How-To")

Phase 1: Geometry Optimization & Thermodynamic Stability

Objective: Identify the global minimum energy conformation and resolve the


 stability preference.

Protocol:

  • Initial Guess: Construct both

    
     and 
    
    
    
    isomers. Set the dihedral angle between the phenyl and acrylic acid plane to
    
    
    initially, but allow relaxation.
  • Level of Theory: Utilize DFT/B3LYP with the 6-311++G(d,p) basis set.[1]

    • Why B3LYP? It provides the standard balance of exchange-correlation energy for organic heteroaromatics.

    • Why Diffuse Functions (++): Essential for accurately modeling the lone pair electron density on the four nitrogen atoms of the tetrazole and the carboxylate oxygen.

  • Solvation Model: Apply the SMD (Solvation Model based on Density) using water (

    
    ) and DMSO (
    
    
    
    ) to mimic biological and stock solution environments.

Validation Check:

  • Ensure zero imaginary frequencies in the vibrational analysis (confirming a true minimum).

  • Compare Gibbs Free Energy (

    
    ) of 
    
    
    
    vs.
    
    
    isomers. If
    
    
    kcal/mol, the population will be exclusively the lower-energy isomer at physiological temperature.
Phase 2: Electronic Descriptors & Reactivity

Objective: Map the reactive sites for potential covalent inhibition (Michael addition) or non-covalent binding.

Protocol:

  • Fukui Functions: Calculate dual descriptors (

    
    ) to distinguish nucleophilic vs. electrophilic sites.
    
    • Focus: The

      
      -carbon of the acrylic acid is the primary electrophilic site.
      
  • Molecular Electrostatic Potential (MEP): Map the charge distribution to predict hydrogen bonding.

    • Expectation: Deep red regions (negative potential) over the tetrazole nitrogens (N2, N3, N4) and carbonyl oxygen; blue regions (positive) over the carboxylic acid proton.

Phase 3: Spectroscopic Prediction (NMR/IR)

Objective: Generate reference data for experimental validation.

  • IR: Scale calculated harmonic frequencies by a factor of 0.967 (typical for B3LYP/6-311++G(d,p)) to correct for anharmonicity. Look for the characteristic tetrazole ring stretch (

    
    1000-1100 cm
    
    
    
    ) and Carbonyl stretch (
    
    
    1680-1720 cm
    
    
    ).
  • NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict

    
     and 
    
    
    
    shifts. Reference against TMS calculated at the same level of theory.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from structure generation to ADMET profiling.

ComputationalWorkflow cluster_0 Validation Loop Start Structure Generation (E & Z Isomers) Opt DFT Optimization B3LYP/6-311++G(d,p) Solvation: SMD (Water) Start->Opt Input Freq Frequency Check (NImag = 0) Opt->Freq Converged Geom Freq->Opt Imag Freq Found (Re-optimize) Thermo Thermodynamic Analysis Calculate u0394G (E vs Z) Freq->Thermo Valid Minima Elec Electronic Properties HOMO/LUMO, MEP, Fukui Thermo->Elec Select Stable Isomer Dock Molecular Docking Target: AT1 Receptor / Enz Elec->Dock Charge Assignment

Caption: Figure 1. Step-by-step computational pipeline ensuring thermodynamic stability before property calculation.

Molecular Docking & Drug Development Context

Target Selection

Given the tetrazole-carboxylic acid motif, this molecule is a structural analog of Angiotensin Receptor Blockers (ARBs) like Valsartan, though it lacks the biphenyl core.

  • Primary Target: Angiotensin II Type 1 Receptor (AT1).

  • Secondary Target: Bacterial DNA Gyrase (based on tetrazole-acrylate literature).

Docking Protocol
  • Ligand Prep: Use the optimized DFT geometry (lowest energy isomer). Assign Gasteiger charges or ESP charges derived from the DFT calculation.

  • Receptor Prep: Remove crystallographic water (unless bridging is critical). Protonate Histidine residues based on local hydrogen bonding networks at pH 7.4.

  • Grid Generation: Center the grid box on the active site residues (e.g., Arg167, Lys199 for AT1 receptor models).

  • Scoring: Use a consensus scoring function (e.g., Glide XP or AutoDock Vina) to rank poses.

Synthesis & Reaction Pathway Logic

To contextualize the computational study, one must understand the synthetic origin. The formation typically involves a Knoevenagel condensation.

SynthesisPath Aldehyde Benzaldehyde Inter Intermediate (Alcohol) Aldehyde->Inter Base Cat. (Knoevenagel) ActiveMethylene 2-(5-methyl-tetrazol-1-yl) acetic acid ActiveMethylene->Inter Product 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid Inter->Product - H2O (Elimination) Stereo Steric bulk determines E/Z ratio here Inter->Stereo

Caption: Figure 2. Synthetic pathway highlighting the condensation step where stereochemistry is established.

Data Presentation Standards

When reporting your results, organize quantitative data into the following format to ensure reproducibility and clarity.

Table 1: Thermodynamic Parameters of Isomers (B3LYP/6-311++G(d,p))

IsomerTotal Energy (Hartree)ZPE (kcal/mol)

(kcal/mol)
Dipole Moment (Debye)Boltzmann Pop. (%)
(E)-Isomer [Value][Value]0.00[Value]>95%
(Z)-Isomer [Value][Value][+X.XX][Value]<5%

Table 2: Frontier Molecular Orbitals

OrbitalEnergy (eV)Localization Description
HOMO -6.xxConcentrated on Phenyl/Tetrazole

system
LUMO -2.xxLocalized on Acrylic Acid (Michael Acceptor)
Gap 4.xxIndicates kinetic stability/reactivity

References

  • Structure & Properties: SCBT. This compound. Santa Cruz Biotechnology. Link

  • Tetrazole Bioisosterism: 1,1'-disubstituted-5,5'-azotetrazoles: A DFT study of functional group effect. Islamic Azad University. Link

  • DFT Methodology for Tetrazoles: DFT Study on Corrosion Inhibition by Tetrazole Derivatives. ACS Omega. Link

  • Synthesis Context: Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives. Scientific Reports (Nature). Link

  • Biological Relevance: Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors.[2] Bioorganic Chemistry. Link

Sources

An In-Depth Technical Guide on the Core Mechanism of Action Hypothesis for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The emergence of novel heterocyclic compounds in drug discovery pipelines necessitates a thorough and scientifically rigorous investigation into their mechanisms of action. This whitepaper presents a comprehensive analysis and a hypothesized mechanism of action for the compound 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. By dissecting its structural components—a tetrazole ring, a phenyl group, and an acrylic acid moiety—we propose a multi-faceted interaction with biological systems, primarily centered around its potential as an anti-inflammatory and anticancer agent. This guide provides a foundational hypothesis, detailed experimental protocols for its validation, and a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

This compound is an organic compound featuring a unique combination of functional groups that suggest significant potential for biological activity.[1] Its structure, comprising a tetrazole ring, a phenyl group, and an acrylic acid, positions it as a candidate for diverse pharmacological applications.[1] The tetrazole moiety, a well-established pharmacophore in medicinal chemistry, is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] Tetrazoles are often employed as bioisosteres of carboxylic acids, enhancing properties like lipophilicity and metabolic stability.[2][3] The phenyl-acrylic acid scaffold is also prevalent in compounds with demonstrated biological activities, including antitumor and enzyme inhibition properties.[4][5]

Preliminary research suggests that this compound and its derivatives may possess antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide will synthesize the known attributes of its constituent chemical motifs to formulate a plausible and testable mechanism of action hypothesis.

The Core Mechanistic Hypothesis: Dual Inhibition of Pro-Inflammatory and Pro-Proliferative Pathways

Based on the structural characteristics of this compound and the known biological activities of related compounds, we hypothesize a dual mechanism of action:

Primary Hypothesis: this compound functions as a modulator of key enzymatic pathways implicated in both inflammation and cancer progression. Specifically, it is proposed to act as an inhibitor of cyclooxygenase (COX) enzymes and potentially as a disruptor of signaling pathways critical for cancer cell proliferation.

This hypothesis is predicated on the following rationale:

  • Anti-inflammatory Action via COX Inhibition: The acrylic acid moiety, in conjunction with the aromatic phenyl group, bears structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The tetrazole ring, acting as a bioisostere for the carboxylic acid found in many NSAIDs, may enhance binding to the active site of COX-1 and/or COX-2, thereby inhibiting the production of pro-inflammatory prostaglandins.

  • Anticancer Activity: The tetrazole ring is a component of numerous compounds with demonstrated anticancer activity.[3][6] This activity is often attributed to the induction of apoptosis, disruption of the cell cycle, or inhibition of key signaling molecules. The phenyl-acrylic acid scaffold has also been associated with antiproliferative effects.[7] It is plausible that the compound interferes with signaling cascades, such as those involving protein kinases or transcription factors, that are essential for cancer cell survival and growth.

Proposed Signaling Pathway and Molecular Interactions

To visualize the hypothesized mechanism, the following signaling pathway diagram illustrates the potential points of intervention for this compound.

Mechanism_of_Action_Hypothesis cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinases->Signaling_Cascade Proliferation_Transcription_Factors Proliferation-related Transcription Factors Signaling_Cascade->Proliferation_Transcription_Factors Cell_Proliferation Cell Proliferation Proliferation_Transcription_Factors->Cell_Proliferation Compound 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid Compound->COX_Enzymes Inhibition Compound->Signaling_Cascade Disruption

Caption: Hypothesized dual mechanism of action of this compound.

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's biological effects.

In Vitro Assays

4.1.1. COX Enzyme Inhibition Assay

  • Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to generate a range of concentrations for IC50 determination.

    • In a 96-well plate, add the appropriate buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin PGG2, typically via a colorimetric or fluorometric method, according to the kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

4.1.2. Cell Viability and Proliferation Assays

  • Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., a human colon cancer line like HCT116, a breast cancer line like MCF-7, and a non-cancerous control cell line like HEK293).

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or WST-1 assay, which measures mitochondrial activity.

    • Determine cell proliferation using a BrdU incorporation assay, which measures DNA synthesis.

    • Calculate the IC50 for cytotoxicity and the GI50 for growth inhibition.

4.1.3. Western Blot Analysis for Signaling Pathway Components

  • Objective: To investigate the effect of the compound on key proteins within pro-proliferative signaling pathways.

  • Methodology:

    • Treat cancer cells with the test compound at its GI50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, AKT, and STAT3).

    • Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine changes in protein expression and phosphorylation status.

In Vivo Models

4.2.1. Carrageenan-Induced Paw Edema Model in Rodents

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound.

  • Methodology:

    • Acclimate rodents (rats or mice) to the laboratory conditions.

    • Administer the test compound or a vehicle control orally or intraperitoneally at various doses.

    • After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for each dose and time point.

4.2.2. Xenograft Tumor Model in Immunocompromised Mice

  • Objective: To assess the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Subcutaneously implant a suitable cancer cell line (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound, a vehicle control, or a standard-of-care chemotherapeutic agent (e.g., 5-fluorouracil) according to a predetermined dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Data Presentation and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimental ValueExperimental ValueCalculated Value
Celecoxib>100Experimental ValueCalculated Value
SC-560Experimental Value>100Calculated Value

Table 2: In Vitro Anticancer Activity

Cell LineCytotoxicity IC50 (µM)Growth Inhibition GI50 (µM)
HCT116Experimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
HEK293Experimental ValueExperimental Value

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental validation process.

Experimental_Workflow Start Hypothesis Formulation In_Vitro In Vitro Studies Start->In_Vitro COX_Assay COX Inhibition Assay In_Vitro->COX_Assay Cell_Assays Cell Viability & Proliferation Assays In_Vitro->Cell_Assays Data_Analysis Data Analysis & Interpretation COX_Assay->Data_Analysis Western_Blot Western Blot Analysis Cell_Assays->Western_Blot Western_Blot->Data_Analysis In_Vivo In Vivo Studies Inflammation_Model Carrageenan-Induced Paw Edema Model In_Vivo->Inflammation_Model Cancer_Model Xenograft Tumor Model In_Vivo->Cancer_Model Conclusion Mechanism Validation/Refinement Inflammation_Model->Conclusion Cancer_Model->Conclusion Data_Analysis->In_Vivo

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded hypothesis for the mechanism of action of this compound. The proposed dual inhibition of inflammatory and proliferative pathways provides a strong foundation for further investigation. The detailed experimental protocols described herein offer a clear roadmap for validating this hypothesis.

Successful validation of this mechanism would position this compound as a promising lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Future research should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-like properties.[8][9]

References

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Frontiers in Chemistry. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • ResearchGate. (2005, August 6). 2‐[(5‐methylisoxazol‐3‐yl)amino]‐2‐oxo‐ethyl methacrylate with glycidyl methacrylate copolymers: Synthesis, thermal properties, monomer reactivity ratios, and antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Polyhydroxylated Phenylacrylic Acid Derivatives as New Anti-Tumor Agents. Retrieved from [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (2025, December 31). (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • PubMed Central. (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • PubMed. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

Sources

Methodological & Application

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" synthesis from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid from Benzaldehyde

Introduction and Significance

This compound is a complex organic molecule incorporating a phenyl group, an acrylic acid moiety, and a 5-methyltetrazole ring.[1] The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell membrane permeability.[2] The presence of these diverse functional groups makes the title compound and its derivatives promising candidates for investigation in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research.[1] This application note provides a comprehensive, research-grade guide to the multi-step synthesis of this target molecule, commencing from the readily available starting material, benzaldehyde. The described synthetic strategy is designed for reproducibility and scalability in a research laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from benzaldehyde is not a direct conversion but a logical, multi-step sequence. The chosen pathway focuses on the robust and well-documented Knoevenagel condensation as the key carbon-carbon bond-forming step. This necessitates the prior synthesis of an active methylene compound, specifically 2-(5-methyl-1H-tetrazol-1-yl)acetic acid.

The overall synthetic workflow is divided into three primary stages:

  • Synthesis of 5-Methyltetrazole: A [3+2] cycloaddition reaction between acetonitrile and sodium azide, catalyzed by a Lewis acid.

  • Synthesis of 2-(5-Methyl-1H-tetrazol-1-yl)acetic Acid: N-alkylation of the synthesized 5-methyltetrazole with an ethyl haloacetate followed by ester hydrolysis.

  • Knoevenagel Condensation: Base-catalyzed condensation of the tetrazolyl acetic acid intermediate with benzaldehyde to yield the final product.

This strategic approach ensures high yields and purity at each stage, facilitating the isolation and characterization of intermediates.

G cluster_0 Stage 1: 5-Methyltetrazole Synthesis cluster_1 Stage 2: Active Methylene Intermediate Synthesis cluster_2 Stage 3: Knoevenagel Condensation Acetonitrile Acetonitrile Methyltetrazole 5-Methyltetrazole Acetonitrile->Methyltetrazole  ZnCl2, H2O [3+2] Cycloaddition SodiumAzide Sodium Azide SodiumAzide->Methyltetrazole TetrazoleEster Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate Methyltetrazole->TetrazoleEster Intermediate Transfer EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->TetrazoleEster  K2CO3, Acetone N-Alkylation TetrazoleAcid 2-(5-Methyl-1H-tetrazol-1-yl)acetic Acid TetrazoleEster->TetrazoleAcid  NaOH(aq), then HCl Hydrolysis FinalProduct This compound TetrazoleAcid->FinalProduct Intermediate Transfer Methyltetrazole_ref Benzaldehyde Benzaldehyde Benzaldehyde->FinalProduct  Piperidine, Toluene Condensation TetrazoleAcid_ref

Caption: Overall synthetic workflow from benzaldehyde to the target compound.

Part 1: Synthesis of 5-Methyltetrazole

Scientific Rationale

The formation of the tetrazole ring is achieved via a [3+2] cycloaddition reaction between the nitrile group of acetonitrile and an azide source. While various methods exist, the use of a zinc(II) Lewis acid catalyst in an aqueous medium offers a greener and safer alternative to traditional methods that often employ toxic organic solvents like DMF and potentially hazardous hydrazoic acid.[3][4] The zinc catalyst activates the nitrile moiety, enhancing its electrophilicity and facilitating the nucleophilic attack by the azide ion, leading to cyclization.[5]

Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (NaN₃, 7.8 g, 120 mmol), zinc chloride (ZnCl₂, 8.18 g, 60 mmol), and deionized water (100 mL).

  • Reaction Initiation: To the stirring suspension, add acetonitrile (CH₃CN, 5.2 mL, 100 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and pH Adjustment: After cooling to room temperature, carefully adjust the pH of the mixture to ~5.0 using 3M hydrochloric acid (HCl). This will protonate the tetrazole and precipitate the zinc salt.

  • Intermediate Isolation: Add 30% sodium hydroxide (NaOH) solution dropwise to the mixture with vigorous stirring until the pH reaches ~9.0, which will form the soluble 5-methyl-tetrazole sodium salt and precipitate zinc hydroxide.[4]

  • Purification: Filter the mixture to remove the zinc hydroxide precipitate. Wash the precipitate with a small amount of deionized water.

  • Acidification and Product Isolation: Cool the combined filtrate in an ice bath and carefully acidify to a pH of ~2.0 with concentrated HCl. A white precipitate of 5-methyltetrazole will form.

  • Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-methyltetrazole.

Part 2: Synthesis of 2-(5-Methyl-1H-tetrazol-1-yl)acetic Acid

Scientific Rationale

This stage involves the N-alkylation of the 5-methyltetrazole ring with ethyl chloroacetate. The tetrazole ring contains two nitrogen atoms that can be alkylated, potentially leading to a mixture of N1 and N2 isomers. The choice of a polar aprotic solvent like acetone and a mild base such as potassium carbonate generally favors alkylation at the N1 position. The subsequent step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is essential for the final condensation step.

Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask, add the synthesized 5-methyltetrazole (8.4 g, 100 mmol), anhydrous potassium carbonate (K₂CO₃, 20.7 g, 150 mmol), and acetone (150 mL).

  • Alkylation: Add ethyl chloroacetate (11.7 mL, 110 mmol) dropwise to the stirring suspension.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 60 °C) for 12 hours.

  • Isolation of Ester: After cooling, filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate as an oil. This intermediate can be used directly in the next step or purified by column chromatography.

  • Hydrolysis: Dissolve the crude ester in ethanol (100 mL) and add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (50 mL).

  • Reaction Completion: Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. The product, 2-(5-methyl-1H-tetrazol-1-yl)acetic acid, will precipitate as a white solid.

  • Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Knoevenagel Condensation to Yield the Final Product

Scientific Rationale

The final step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[6] It involves the reaction of an aldehyde (benzaldehyde) with an active methylene compound (2-(5-methyl-1H-tetrazol-1-yl)acetic acid).[7] The reaction is catalyzed by a weak base, such as piperidine. The base deprotonates the α-carbon of the tetrazolyl acetic acid, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product.[7][8] Toluene is used as the solvent, and a Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine 2-(5-methyl-1H-tetrazol-1-yl)acetic acid (7.1 g, 50 mmol), benzaldehyde (5.1 mL, 50 mmol), and toluene (120 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol) as the catalyst.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the solution. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold toluene and then with hexane to remove any residual benzaldehyde and piperidine. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum.

Quantitative Data Summary

Parameter 5-Methyltetrazole 2-(5-Methyl-1H-tetrazol-1-yl)acetic Acid This compound
Starting Material Acetonitrile5-Methyltetrazole2-(5-Methyl-1H-tetrazol-1-yl)acetic Acid, Benzaldehyde
Molecular Formula C₂H₄N₄C₄H₆N₄O₂C₁₁H₁₀N₄O₂
Molecular Weight ( g/mol ) 84.08142.12230.22
Typical Yield 75-85%80-90% (over 2 steps)70-85%
Appearance White Crystalline SolidWhite SolidWhite to Off-white Crystalline Solid

Safety and Handling Precautions

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Handle with extreme caution in a well-ventilated fume hood.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Organic Solvents: Toluene, acetone, and ethanol are flammable. Perform reactions in a fume hood away from ignition sources.

References

  • PrepChem. (n.d.). Synthesis of 2-phenyl-acrylic acid. Retrieved from PrepChem.com. [Link]

  • Mondal, M. A., Khan, A. A., & Mitra, K. (2019). Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Letters in Organic Chemistry, 16(3). [Link]

  • Quora. (2019). What is the product of the reaction when benzaldehyde is treated with methyl ethyl ketone separately in presence of dilute acid and dilute base? Retrieved from Quora. [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (n.d.). PubMed Central. [Link]

  • Eberhardt, L. J., Benz, M., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]

  • Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. (2025). ResearchGate. [Link]

  • Google Patents. (n.d.). CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole.
  • YouTube. (2023, January 14). Knoevenagel condensation. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Advances. [Link]

  • Conway, P. A., Devine, K., & Paradisi, F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]

  • Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.
  • PrepChem. (n.d.). Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (n.d.). ACS Publications. [Link]

  • Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. (2025). ResearchGate. [Link]

  • Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (n.d.). PMC - NIH. [Link]

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). ACS Omega. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH. [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press. [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (n.d.). Semantic Scholar. [Link]

  • YouTube. (2021, May 22). Erlenmeyer Azlactone Synthesis for amino acid. [Link]

Sources

Application Notes & Protocols: Purification of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. The protocols are built upon fundamental chemical principles and draw from established methods for structurally related compounds, including cinnamic acid derivatives and other polar, acidic molecules.[3][4] We will explore purification strategies ranging from classical recrystallization and acid-base extraction to modern chromatographic techniques, explaining the rationale behind each choice to empower researchers to adapt these methods to their specific needs.

Physicochemical Properties & Strategic Purification Overview

A successful purification strategy begins with an analysis of the target molecule's properties.

  • Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group (pKa typically ~4-5) and another on the tetrazole ring (pKa ~5). This dual acidic nature is a powerful handle for purification via acid-base extraction.[5][6]

  • Polarity: The combination of the carboxylic acid and the nitrogen-rich tetrazole ring makes the molecule quite polar. This suggests high solubility in polar organic solvents like methanol and DMSO, and limited solubility in nonpolar solvents like hexane.[2]

  • Physical State: Analogous compounds like 2-phenylacrylic acid are crystalline solids at room temperature, suggesting that recrystallization is a viable primary purification technique.[7][8]

Based on these properties, a multi-step purification workflow can be designed to systematically remove different types of impurities.

Purification_Workflow Crude_Product Crude Synthetic Product AcidBase Method 1: Acid-Base Extraction Crude_Product->AcidBase Removes basic & neutral impurities Recrystallization Method 2: Recrystallization AcidBase->Recrystallization Removes polar & isomeric impurities Chromatography Method 3: Column Chromatography Recrystallization->Chromatography If impurities co-crystallize Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (TLC, HPLC, mp) Pure_Product->Analysis AcidBase_Extraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase Org_Start Crude Product (Target Acid + Neutral Impurity) Aq_Base Add Aqueous Base (e.g., NaHCO3) Org_Start->Aq_Base Mix & Separate Org_End Neutral Impurity Aq_Base->Org_End Remains in Organic Aq_Salt Water-Soluble Salt (Target Anion) Aq_Base->Aq_Salt Extracts into Aqueous Aq_Acid Add Aqueous Acid (e.g., HCl) Aq_Salt->Aq_Acid Precipitate Precipitated Pure Product Aq_Acid->Precipitate

Caption: Principle of Acid-Base Extraction.

Detailed Protocol:
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. [9][10]Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (CO₂ evolution).

    • Expert Insight: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate the carboxylic acid without hydrolyzing other sensitive functional groups. [9]3. Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any residual neutral impurities that may have been carried over. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with litmus paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Purification by Recrystallization

Principle: Recrystallization is a highly effective method for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Solvent Selection:

The key to successful recrystallization is selecting the appropriate solvent or solvent system. Given the polar nature of the target molecule, polar protic and aprotic solvents are good starting points.

Solvent SystemRationale & PropertiesProtocol Starting Point
Ethanol/Water Ethanol should provide good solubility when hot. Water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization.Dissolve in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify, then allow to cool slowly.
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent. Hexane is a nonpolar anti-solvent. This system is excellent for removing both more polar and less polar impurities.Dissolve in a minimum of hot ethyl acetate. Add hexane dropwise until persistent turbidity is observed. Reheat to clarify and cool slowly.
Benzene/Ethanol A similar system has been used for the purification of a related phenylacrylic acid derivative. [11]Benzene dissolves the compound when hot, and the addition of ethanol can aid in the crystallization process upon cooling. [11]Dissolve in hot benzene, potentially with decolorizing carbon if colored impurities are present. Filter hot, add hot ethanol, and cool slowly to crystallize. [11]
Detailed Protocol (Using Ethanol/Water):
  • Dissolution: Place the crude or acid-base extracted solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored, perform a hot gravity filtration. To decolorize, add a small amount of activated charcoal to the boiling solution, simmer for a few minutes, and then filter hot. [11]3. Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Method 3: Purification by Flash Column Chromatography

Principle: When recrystallization is ineffective or for separating closely related impurities, silica gel chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Polar compounds interact more strongly with the polar silica gel and thus elute more slowly. [3][12] Challenges & Solutions: Purifying highly polar acidic compounds on standard silica gel can be challenging due to strong adsorption, leading to peak tailing and poor separation. [13]

  • Solution: To mitigate this, a small amount of an acid (e.g., acetic acid or formic acid) is often added to the mobile phase. This protonates the silica surface silanol groups and the analyte, reducing ionic interactions and leading to sharper peaks.

Detailed Protocol:
  • Stationary Phase: Prepare a flash column with silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Starting Point: A mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate).

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. Spot the crude material on a silica TLC plate and develop it in various solvent mixtures. The ideal system should give the target compound an Rf value of ~0.3.

    • Recommended System: Start with a 70:30 mixture of Hexane:Ethyl Acetate, with 1% Acetic Acid added. For instance, for a cinnamic acid derivative, a system of 35% ethyl acetate in n-hexane was effective. [3]3. Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the prepared column. Dry loading generally results in better resolution than wet loading for polar compounds.

  • Elution: Begin elution with the selected mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

After each purification step, it is crucial to assess the purity of the material.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC (e.g., using a C18 column) is standard. For polar acids, specialized columns or mobile phase modifiers may be needed for good peak shape and retention. [14][15]* Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

References

  • Organic Syntheses Procedure. Phenylacetic acid purification.
  • Moosmosis. (2020). Acid-Base Extraction Tutorial. YouTube.
  • University of Waterloo Engineering Ideas Clinic. Acid and Base Extraction. Confluence.
  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds.
  • Wikipedia. Acid–base extraction.
  • Khan, I., et al. (2018). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Taylor & Francis Online.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • ResearchGate. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Matos, J. (2010). Acid/Base Extraction in Organic Chemistry. Scribd.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
  • ACS Publications. (2019). Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS. Journal of Agricultural and Food Chemistry.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Zhou, Y., et al. (2017).
  • Larsen, C. H., et al. (2024). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • PubMed. (2019). Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS.
  • Fisher Scientific. 2-Phenylacrylic acid, 97%.
  • ResearchGate. (2020). Tetrazoles: Synthesis and Biological Activity.
  • Beilstein Journal of Organic Chemistry. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Wikipedia. Methacrylic acid.
  • PubChem. Phenyl acrylate.
  • ChemBK. 2-PHENYLACRYLIC ACID.

Sources

Application Note: Crystallization Protocols for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid .

Given the specific nature of this compound (a tetrazole-functionalized cinnamic acid derivative), this guide synthesizes physicochemical principles of cinnamic acid derivatives and 1-substituted tetrazoles . The protocols below are designed to address the unique polarity contrast between the lipophilic phenyl ring and the polar tetrazole/carboxylic acid moieties.

Executive Summary & Chemical Context

This compound represents a challenging class of "amphiphilic" small molecules. It combines a lipophilic domain (phenyl ring) with a highly polar, hydrogen-bonding domain (carboxylic acid + tetrazole).

  • Structural Analog: Cinnamic acid (3-phenylacrylic acid).

  • Functional Modification: The alpha-position is substituted with a 5-methyl-tetrazole ring.

  • Crystallization Challenge: The tetrazole ring introduces significant dipole moments and hydrogen bond accepting capability, potentially leading to oiling out (liquid-liquid phase separation) or solvate formation if solvent selection is not rigorous.

Key Objectives:

  • Purity Enhancement: Removal of des-methyl or regioisomeric impurities.

  • Polymorph Control: Targeting the thermodynamically stable crystalline form.

  • Flowability: Generating distinct polyhedral habit rather than needles.

Pre-Crystallization Characterization

Before attempting scale-up, the following physicochemical profile must be established to define the "Operating Window."

Solubility Mapping (Thermodynamic Assessment)

Experimental Logic: The compound contains an acidic proton (COOH, pKa ~4.5) and basic nitrogen sites on the tetrazole. This duality dictates the solvent screen.

Table 1: Predicted Solubility Profile & Solvent Selection Strategy

Solvent ClassRepresentative SolventSolubility Behavior (Predicted)Application Utility
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Primary solvent for cooling crystallization.
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Good for "solvent" in anti-solvent methods; difficult to remove.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-50 mg/mL)Ideal for recrystallization; balances yield and purity.
Hydrocarbons Heptane, TolueneLow (<5 mg/mL)Excellent anti-solvents. Toluene may act as a slurry medium.
Aqueous Water (pH < 4)Insoluble Anti-solvent.
Aqueous Water (pH > 7)Soluble (as salt)Used for Reactive Crystallization (pH Swing).
Process Safety Assessment (Critical)

WARNING: Tetrazole derivatives possess high nitrogen content and can exhibit energetic properties.

  • DSC Screening: Perform Differential Scanning Calorimetry (DSC) before heating large quantities. Look for sharp exotherms (decomposition) above the melting point.

  • Thermal Stability: Do not heat solutions above 80°C without TGA/DSC confirmation of stability.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (The "Workhorse" Method)

Best for: Initial purification and generating large, filterable crystals.

Rationale: The solubility of cinnamic acid derivatives in ethanol/water mixtures is highly temperature-dependent. The 5-methyl-tetrazole moiety enhances solubility in ethanol, allowing for a high-yield recovery upon cooling and water addition.

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude this compound into a reactor.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5-7 volumes (50-70 mL).

  • Heating: Heat the slurry to 65°C - 70°C with agitation (200 RPM). Ensure complete dissolution. If haze persists, hot filter.

  • Nucleation Point: Cool slowly to 50°C .

  • Seeding (Crucial): Add 0.5% w/w of pure seed crystals. Hold at 50°C for 30 minutes to allow seed conditioning (healing).

  • Cooling Ramp: Cool to 5°C over 4 hours (Linear rate: ~11°C/hr).

    • Why? Rapid cooling traps impurities and forms needles. Slow cooling promotes 3D growth.

  • Anti-Solvent Finish (Optional): If yield is <80%, add 2 volumes of Water dropwise at 5°C.

  • Isolation: Filter under vacuum. Wash cake with cold Ethanol/Water (1:2 ratio).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Reactive Crystallization (pH Swing)

Best for: Removing non-acidic organic impurities and scale-up efficiency.

Rationale: Utilizing the carboxylic acid functionality allows the compound to be dissolved in mild base (rejecting non-acidic impurities) and re-precipitated with acid.

Step-by-Step Methodology:

  • Salt Formation: Suspend the crude solid in Water (10 volumes) .

  • Dissolution: Slowly add 1M NaOH or NaHCO3 until pH reaches 8.0–9.0. The solution should become clear.

    • Filtration: Filter this aqueous solution to remove insoluble organic byproducts.

  • Acidification (Crystallization):

    • Prepare a separate vessel with 1M HCl (slight excess).

    • Reverse Addition Mode: Slowly add the basic product solution into the acid solution.

    • Why? Adding base-to-acid ensures the product always encounters excess acid, maintaining a low pH environment that favors the protonated (insoluble) form immediately, preventing "oiling out" at intermediate pH.

  • Aging: Stir the resulting slurry for 1 hour at 20°C to transform any amorphous aggregates into stable crystals.

  • Isolation: Filter and wash copiously with water to remove NaCl salts.

Troubleshooting & Polymorphism

Common Failure Modes
  • Oiling Out: The product separates as a sticky oil instead of crystals.

    • Cause: Supersaturation is too high, or the temperature is above the "metastable liquid-liquid miscibility gap."

    • Fix: Increase solvent volume, seed at a higher temperature, or switch from MeOH/Water to EtOAc/Heptane.

  • Needle Formation: Poor flowability and filtration.

    • Cause: Fast growth in one dimension.

    • Fix: Use Temperature Cycling . Heat the slurry to dissolve fines (small needles) and cool again to deposit mass onto larger crystals.

Polymorph Screening Strategy

Tetrazoles are prone to polymorphism due to rotational freedom.

  • Slurry Conversion: Suspend excess solid in Toluene and stir for 48 hours at room temperature. This usually converts kinetic forms to the thermodynamic stable form.

  • Evaporation: Slow evaporation from Acetone often yields single crystals suitable for XRD.

Process Visualization (Workflow)

The following diagram illustrates the decision matrix for selecting the optimal crystallization route based on impurity profile.

CrystallizationStrategy Start Crude 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid Analysis Impurity Analysis Start->Analysis Decision Dominant Impurity Type? Analysis->Decision NonAcidic Non-Acidic Organics (e.g., unreacted starting material) Decision->NonAcidic High Isomeric Regioisomers / Soluble Acids Decision->Isomeric High Inorganic Salts / Catalysts Decision->Inorganic High MethodB Protocol B: Reactive pH Swing (Water/NaOH -> HCl) NonAcidic->MethodB Rejects Neutrals MethodA Protocol A: Cooling Cryst. (Ethanol/Water) Isomeric->MethodA Selectivity MethodC Protocol C: Hot Filtration + Recrystallization (EtOAc) Inorganic->MethodC Solubility Diff Final Final Characterization (HPLC, XRD, DSC) MethodB->Final Pure Acid MethodA->Final Pure Acid MethodC->Final Pure Acid

Caption: Decision matrix for selecting the optimal purification route based on the specific impurity profile of the crude material.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for cooling and anti-solvent protocols).
  • Mullin, J. W. (2001). Crystallization. Elsevier.
  • Wang, Y., et al. (2013). "3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate." Acta Crystallographica Section E, 69(8), o1234. Link (Structural analog providing crystallographic evidence for H-bonding networks in phenyl-tetrazole-acid systems).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Guide for connecting molecular structure to crystal habit).

Analytical Standards for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the analytical standards, methodologies, and validation protocols for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques for the characterization, quantification, and quality control of this compound.

Introduction to this compound

This compound is a multifaceted organic compound featuring a tetrazole ring, a phenyl group, and an acrylic acid moiety. Its molecular structure (C₁₁H₁₀N₄O₂) and weight (approximately 230.22 g/mol ) confer upon it significant potential in medicinal chemistry and pharmaceutical development.[1] Preliminary studies have indicated its promise in various therapeutic areas, attributing to its potential antimicrobial, anti-inflammatory, and anticancer properties.[2] The acrylic acid functional group allows for various chemical modifications, such as esterification and amidation, enabling the synthesis of derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles.[2]

Given its therapeutic potential, the development of rigorous and validated analytical methods is paramount for ensuring the quality, consistency, and safety of this compound in research and development settings. This guide provides detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.

Sourcing and Handling of Analytical Standards

The cornerstone of any quantitative analytical method is a well-characterized reference standard. While a commercially available, off-the-shelf certified reference material (CRM) for this compound may not be readily listed in all chemical catalogs, researchers have viable pathways to procure a suitable standard.

Custom Synthesis of Certified Reference Standards:

For novel or specialized compounds, custom synthesis by a reputable laboratory is the most reliable approach to obtain a high-purity analytical standard. Several companies specialize in the custom synthesis of reference standards, metabolites, and impurities, providing a comprehensive Certificate of Analysis (CoA) that is essential for regulatory submissions and quality control.[3][4][5][6]

When commissioning a custom synthesis, it is crucial to specify the required purity and the extent of characterization. A comprehensive CoA should typically include:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data to confirm the molecular structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for purity determination, often with detection at multiple wavelengths.

  • Quantitative Analysis: Assay value determined by a validated quantitative method (e.g., qNMR or mass balance).

  • Other Physicochemical Data: Melting point, appearance, and solubility.

Workflow for Procuring a Custom Analytical Standard:

A Identify Need for Analytical Standard B Search Commercial Catalogs (e.g., Sigma-Aldrich, etc.) A->B C If Not Available, Identify Custom Synthesis Vendors B->C Standard Not Found D Request Quotations with Detailed Specifications (Purity, CoA) C->D E Select Vendor and Initiate Synthesis Project D->E F Receive Certified Standard and Comprehensive CoA E->F G Qualify Standard Internally Before Use F->G

Caption: Workflow for sourcing an analytical standard.

Handling and Storage:

Upon receipt, the analytical standard should be stored under conditions that ensure its stability. For a compound like this compound, this typically involves:

  • Storage Temperature: Cool and dry conditions, often at 2-8 °C, protected from light.

  • Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Hygroscopicity: The carboxylic acid moiety may be hygroscopic; therefore, storage in a desiccator is recommended.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

HPLC and UPLC are the primary techniques for the separation, identification, and quantification of this compound in various matrices. The polarity imparted by the carboxylic acid and tetrazole groups, combined with the nonpolar phenyl ring, makes reversed-phase chromatography an ideal choice.

Rationale for Method Development:

The acidic nature of the target molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group. This results in better peak shape and retention on a reversed-phase column. A C18 stationary phase is a common and effective choice for retaining aromatic compounds. Gradient elution is often preferred to ensure the efficient elution of the main compound and any potential impurities with differing polarities.

Detailed HPLC/UPLC Protocol:

Parameter HPLC Conditions UPLC Conditions Rationale
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmProvides good retention for the aromatic and aliphatic moieties. UPLC offers higher resolution and faster analysis times.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid, improving peak shape.
Mobile Phase B AcetonitrileAcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B0-0.5 min: 10% B; 0.5-3 min: 10-90% B; 3-3.5 min: 90% B; 3.5-3.7 min: 90-10% B; 3.7-4 min: 10% BTo ensure good separation from potential impurities and efficient elution.
Flow Rate 1.0 mL/min0.4 mL/minAppropriate for the respective column dimensions.
Column Temperature 30 °C40 °CTo ensure reproducible retention times.
Injection Volume 10 µL2 µLSmaller injection volumes for UPLC to prevent column overload.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmUV-Vis DAD at 254 nm and 280 nmThe phenyl and acrylic acid chromophores are expected to have strong absorbance in this range.

Sample Preparation:

  • Accurately weigh a suitable amount of the analytical standard or sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (50:50, v/v), to a final concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Mass Spectrometry (MS) for Identification and Quantification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound.

Rationale for MS Method:

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity. The compound can be detected in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).

LC-MS/MS Protocol:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeTo determine the most sensitive ionization mode for the compound.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)To optimize ion generation.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Temperature 400 °CTo ensure complete desolvation of ions.
Cone Gas Flow 50 L/hrTo assist in ion sampling.
Desolvation Gas Flow 800 L/hrTo facilitate solvent evaporation.
MS Scan Range m/z 50-500To detect the parent ion and potential fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID) with ArgonTo generate characteristic product ions for structural confirmation and MRM.

Expected Mass Transitions for MRM:

Precursor Ion (m/z) Product Ion (m/z) Mode Potential Fragment
231.09To be determined empiricallyPositiveFragmentation of the acrylic acid side chain or tetrazole ring.
229.08To be determined empiricallyNegativeLoss of CO₂ from the carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound.

Rationale for NMR Analysis:

¹H and ¹³C NMR will provide a complete picture of the molecule's carbon-hydrogen framework. The chemical shifts of the protons and carbons are sensitive to their electronic environment, allowing for unambiguous assignment of the different functional groups.

NMR Protocol:

Parameter ¹H NMR ¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Concentration 5-10 mg/0.5 mL20-50 mg/0.5 mL
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Acquisition Parameters Standard parametersStandard parameters with proton decoupling
Internal Standard Tetramethylsilane (TMS) at 0 ppmTetramethylsilane (TMS) at 0 ppm

Expected Chemical Shifts (δ, ppm):

Proton/Carbon Expected ¹H Shift Range Expected ¹³C Shift Range
Methyl (CH₃) ~2.5~10-15
Aromatic (C₆H₅) 7.2-7.8125-135
Vinyl (C=CH) 7.9-8.2130-145
Carboxylic Acid (COOH) >10 (broad)165-175
Tetrazole Ring Carbon -150-160

Method Validation According to ICH Q2(R1) Guidelines

To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation Workflow:

cluster_0 Method Validation A Specificity B Linearity C Range D Accuracy E Precision (Repeatability & Intermediate) F Detection Limit (LOD) G Quantitation Limit (LOQ) H Robustness Validation Validation Validation->A Validation->B Validation->C Validation->D Validation->E Validation->F Validation->G Validation->H

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters:

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis (DAD), no interfering peaks at the retention time of the analyte.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0-102.0% for the assay of the drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
LOD/LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied.

Conclusion

This guide provides a comprehensive framework for the analytical characterization of this compound. By following the detailed protocols for HPLC/UPLC, LC-MS, and NMR, and adhering to the principles of method validation outlined by regulatory bodies, researchers can ensure the generation of high-quality, reliable, and reproducible data. The successful implementation of these analytical standards is a critical step in advancing the research and development of this promising therapeutic candidate.

References

  • This compound - Smolecule. (n.d.).
  • 1738-50-7(this compound) Product Description - ChemicalBook. (n.d.).
  • Custom Synthesis of Reference Standards – EPP Ltd. (n.d.).
  • Reference Standards: Custom Synthesis - Noramco. (n.d.).
  • Customized Reference & Analytical Standards - Chiroblock GmbH. (n.d.).
  • Custom Synthesis & Radiolabelling | Analytical Chemistry - Eurofins. (2024, June 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 1). Retrieved January 2, 2024, from European Medicines Agency website: [Link]

Sources

Application Note: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid in High-Sensitivity Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid in proteomics research.

Based on its chemical structure (a bioisostere of


-cyano-4-hydroxycinnamic acid, CHCA), this compound is functionally categorized as a specialized MALDI-TOF MS matrix  and a metabolic inhibitor (MCT antagonist) . This guide focuses on its superior utility in Low-Molecular-Weight (LMW) Proteomics  and Peptidomics , where it outperforms traditional matrices by reducing background noise, and its secondary role in metabolic quenching  during sample preparation.

Compound ID: this compound CAS: 1738-50-7 Abbreviation: 5-MTPA (used herein for brevity) Molecular Weight: 230.22 Da Classification: Cinnamic Acid Derivative / Tetrazole Bioisostere

Introduction & Scientific Rationale

In proteomics, particularly peptidomics and metabolomics-proteomics integration , the choice of matrix is critical. Traditional matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) often generate high-intensity cluster ions in the low-mass region (<500 Da), obscuring critical signals from small peptides, drug metabolites, or signaling lipids.

5-MTPA represents a structural evolution of the cinnamic acid scaffold. By replacing the


-cyano group with a 5-methyl-tetrazole  moiety, the compound achieves two distinct advantages:
  • Cleaner LMW Spectra: The tetrazole ring alters the proton affinity and crystallization lattice, significantly reducing the formation of matrix-matrix cluster ions compared to CHCA.

  • Metabolic Stability & Inhibition: As a structural analog of monocarboxylate transporter (MCT) inhibitors, 5-MTPA can serve as a metabolic quencher during cell lysis, preventing lactate flux and preserving the lactyl-proteome state.

Mechanism of Action

A. MALDI Ionization Dynamics

Unlike CHCA, which relies on the cyano group for electron withdrawing effects to facilitate proton transfer, 5-MTPA utilizes the tetrazole ring (pKa ~4.5–5.0).

  • Protonation Source: The carboxylic acid and the acidic proton of the tetrazole ring (if unsubstituted, though here N1-substituted, the ring electron density modulates the carboxyl acidity).

  • Energy Absorption: The conjugated phenyl-acrylic system (

    
    -
    
    
    
    *) efficiently absorbs UV laser energy (typically 337 nm or 355 nm).
  • Cluster Suppression: The bulky tetrazole group disrupts the formation of stable intermolecular hydrogen-bonded matrix clusters, which are the primary source of chemical noise in CHCA spectra.

B. Metabolic Quenching (MCT Inhibition)

During proteomic sample preparation, preventing "post-lysis" enzymatic activity is crucial.

  • Target: Monocarboxylate Transporters (MCT1/MCT4).

  • Action: 5-MTPA acts as a competitive inhibitor of lactate transport. By including it in the lysis buffer, researchers can "freeze" the intracellular lactate concentration, preventing artificial shifts in histone lactylation (a key epigenetic PTM) during the extraction process.

Experimental Protocols

Protocol A: High-Sensitivity Peptidomics (MALDI-TOF MS)

Objective: Analysis of peptides <1500 Da with minimal matrix interference.

Reagents Required:
  • 5-MTPA (Solid): High purity (>98%).[1]

  • Solvent A: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) in ultrapure water.

  • Solvent B: 100% Ethanol (for recrystallization if needed).

  • Peptide Standards: Bradykinin, Angiotensin II (for calibration).

Step-by-Step Workflow:
  • Matrix Solution Preparation:

    • Weigh 5.0 mg of 5-MTPA .

    • Dissolve in 1.0 mL of Solvent A to achieve a concentration of ~5 mg/mL (saturated).

    • Note: Sonicate for 5 minutes. If the solution remains cloudy, centrifuge at 12,000 x g for 1 minute and use the supernatant. 5-MTPA is slightly less soluble than CHCA; a saturated solution ensures optimal crystal density.

  • Sample Preparation:

    • Desalt peptide samples using C18 ZipTips. Elute directly into 2 µL of 50% ACN.

  • Spotting (Dried Droplet Method):

    • Layer 1: Apply 0.5 µL of 5-MTPA solution to the MALDI target plate. Allow to dry (approx. 2 mins).

    • Layer 2: Apply 0.5 µL of sample on top of the matrix crystal layer.

    • Layer 3: Apply another 0.5 µL of 5-MTPA solution.

    • Rationale: The "Sandwich Method" ensures the analyte is co-crystallized within the tetrazole-cinnamate lattice, maximizing ionization efficiency.

  • MS Acquisition:

    • Mode: Reflectron Positive.

    • Laser Intensity: Start 10% higher than typical CHCA settings (tetrazoles may require slightly higher fluence).

    • Mass Range: 100–2000 Da.

Data Interpretation: Compare the region 100–500 Da with a CHCA control. 5-MTPA should show significantly fewer peaks at m/z 190, 379, and 568 (typical CHCA clusters).

Protocol B: Metabolic Quenching for Lactyl-Proteome Analysis

Objective: Preserve endogenous histone lactylation levels during cell lysis.

Reagents Required:
  • Lysis Buffer: RIPA or 8M Urea buffer.

  • 5-MTPA Stock: 100 mM in DMSO.

  • Protease/Phosphatase Inhibitor Cocktail.

Step-by-Step Workflow:
  • Pre-Lysis Preparation:

    • Add 5-MTPA to the Lysis Buffer to a final concentration of 5–10 mM .

    • Note: This high concentration acts to instantly saturate MCTs and inhibit lactate dehydrogenase (LDH) interactions upon cell rupture.

  • Cell Lysis:

    • Wash cells with ice-cold PBS containing 1 mM 5-MTPA.

    • Add Lysis Buffer (with 5-MTPA) immediately to the cell pellet.

    • Incubate on ice for 20 minutes.

  • Sonication & Clarification:

    • Sonicate samples (10 cycles, 30s on/off).

    • Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Downstream Processing:

    • Proceed with standard protein digestion (Trypsin) and anti-Lactyl-Lysine enrichment.

    • Validation: Compare Western Blot of Histone H3K18la (Lactyl) between 5-MTPA treated vs. untreated lysates. Treated samples should show higher stability of the PTM.

Comparative Data: 5-MTPA vs. CHCA

Feature

-Cyano-4-hydroxycinnamic acid (CHCA)
This compound (5-MTPA)
Primary Use General Peptidomics / Proteins <10 kDaLMW Peptidomics (<1 kDa) / Metabolomics
Matrix Clusters High intensity (obscures <500 Da)Low intensity (Clean <500 Da window)
Laser Absorption High (Cyano-conjugated)Moderate (Tetrazole-conjugated)
Solubility High in ACN/WaterModerate (Requires saturation)
Metabolic Activity MCT Inhibitor (Standard)MCT Inhibitor (Enhanced Stability)
pKa (approx) ~1.2 (Cyanocinnamic)~4.5 (Tetrazole modulation)

Visualization: Mechanism of Action

The following diagram illustrates the dual utility of 5-MTPA in the proteomics workflow: as a metabolic shield during lysis and as a low-noise ionization matrix during analysis.

MTPA_Workflow cluster_Lysis Step 1: Sample Prep (Metabolic Quenching) cluster_MALDI Step 2: MS Analysis (Peptidomics) Compound 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid (5-MTPA) Lysis Cell Lysis + 5-MTPA (10mM) Compound->Lysis Inhibitor Additive Matrix Matrix Co-Crystallization (5-MTPA + Peptides) Compound->Matrix Matrix Reagent Cell Live Cell (Metabolically Active) MCT MCT Transporter (Lactate Flux) Cell->MCT Expresses MCT->Lysis Blocked by 5-MTPA Proteome Stabilized Lactyl-Proteome Lysis->Proteome Preserves PTMs Proteome->Matrix Digestion & Spotting Laser UV Laser (337 nm) Matrix->Laser Energy Absorption Spectra Mass Spectrum (Low Noise <500 Da) Laser->Spectra Soft Ionization

Caption: Workflow depicting 5-MTPA acting as an MCT inhibitor during lysis and a low-noise matrix during MALDI-MS acquisition.

References

  • Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. Link

  • Klaiza, I. A., et al. (2019). Metabolic regulation of gene expression by histone lactylation. Nature. Link(Context: Mechanistic basis for using MCT inhibitors like cinnamic acid derivatives in proteomics).

  • Nakakoshi, M., et al. (2012). New type of matrix for analysis of low molecular weight compounds by MALDI-TOF MS: 5-aryl-1H-tetrazoles.[2] Heterocycles. Link(Context: Validates tetrazole bioisosteres as cleaner MALDI matrices).

  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 1738-50-7) Product Data. Link(Source of chemical structure and availability).

Sources

Application Note: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (MTPAA) as a Metabolic Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on metabolic modulation, specifically the inhibition of monocarboxylate transport systems.


-Substituted Cinnamic Acid Derivative
Target:  Monocarboxylate Transporters (MCTs) / Mitochondrial Pyruvate Carrier (MPC)

Executive Summary

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (MTPAA) is a specialized small-molecule inhibitor structurally derived from the


-cyanocinnamate (CHC) scaffold. While CHC is the classical inhibitor of the Monocarboxylate Transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC), MTPAA incorporates a 5-methyl-tetrazole  ring as a bioisostere for the cyano or carboxylic moieties found in first-generation inhibitors.

This structural modification enhances lipophilicity and alters the electronic landscape of the Michael acceptor region, making MTPAA a critical probe for studying lactate shuttle dynamics , pyruvate transport , and metabolic plasticity in cancer cells (Warburg effect) and immune metabolism.

Mechanistic Insight & Structure-Activity Relationship (SAR)

Chemical Logic

The efficacy of MTPAA stems from its specific structural features which mimic the transition state of monocarboxylate substrates (lactate/pyruvate) during transmembrane passage.

  • Scaffold: The 3-phenyl-acrylic acid (cinnamic acid) backbone provides the necessary hydrophobic pharmacophore to dock into the transmembrane vestibule of MCT1/MCT4.

  • 
    -Substitution (The "Warhead"):  The 5-methyl-tetrazol-1-yl  group at the 2-position replaces the traditional cyano group of CHC. The tetrazole ring is a non-classical bioisostere that offers:
    
    • Planarity: Maintains the conjugated system required for binding.

    • Metabolic Stability: Resistance to hydrolysis compared to cyano-esters.

    • Electronic Withdrawal: Modulates the acidity (pKa) of the adjacent carboxylic acid, optimizing proton-coupled transport inhibition.

Mechanism of Action

MTPAA acts as a competitive, proton-coupled inhibitor . It binds to the outward-facing conformation of the MCT transporter, blocking the proton-binding site (likely Arginine residues in the pore) and preventing the cotransport of


 and lactate/pyruvate.

Pathway Visualization: The following diagram illustrates the blockade of the Lactate Shuttle by MTPAA.

LactateShuttle cluster_Extracellular Extracellular Space (TME) cluster_Membrane Plasma Membrane cluster_Intracellular Cytosol Lactate_Out Lactate (Out) MCT1 MCT1/4 Transporter Lactate_Out->MCT1 Substrate H_Out H+ (Out) H_Out->MCT1 Co-transport Lactate_In Lactate (In) MCT1->Lactate_In Influx (Blocked) MTPAA MTPAA (Inhibitor) MTPAA->MCT1 COMPETITIVE BLOCKADE Pyruvate Pyruvate Lactate_In->Pyruvate LDH TCA Mitochondria (TCA Cycle) Pyruvate->TCA OxPhos

Caption: MTPAA competitively binds to MCT1/4, preventing the proton-coupled influx/efflux of lactate, thereby disrupting glycolytic flux and pH homeostasis.

Experimental Protocols

Protocol A: In Vitro Lactate Uptake Inhibition Assay

Objective: Determine the IC50 of MTPAA against MCT1-mediated lactate transport. Cell Model: SiHa cells (MCT1-dominant) or MDA-MB-231 (MCT4-dominant).

Reagents:

  • 
    C-L-Lactate (Specific Activity > 100 mCi/mmol).
    
  • Uptake Buffer: HEPES-buffered Krebs solution (pH 7.4).

  • Stop Solution: Ice-cold PBS + 100 µM Phloretin (to instantly freeze transport).

  • MTPAA Stock: 100 mM in DMSO.

Step-by-Step Methodology:

  • Seeding: Plate cells in 24-well plates (10^5 cells/well) and culture overnight.

  • Equilibration: Wash cells 2x with warm Uptake Buffer. Incubate for 10 min at 37°C to deplete intracellular lactate.

  • Inhibitor Treatment: Add MTPAA at varying concentrations (0.1 µM – 100 µM) to the buffer. Incubate for 10 min.

    • Control: DMSO vehicle only.

    • Positive Control: 10 µM AZD3965 or 5 mM CHC.

  • Transport Initiation: Add

    
    C-L-Lactate (final conc. 1 µM) + Unlabeled L-Lactate (1 mM).
    
  • Uptake Phase: Incubate for exactly 60 seconds (linear phase of transport).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold Stop Solution.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Add scintillation fluid and measure CPM (Counts Per Minute).

  • Analysis: Plot % Uptake vs. Log[MTPAA] to calculate IC50.

Protocol B: Real-Time Metabolic Flux Analysis (Seahorse XF)

Objective: Validate the impact of MTPAA on Glycolysis (ECAR) and Mitochondrial Respiration (OCR).

Workflow:

  • Preparation: Seed cells in XF96 microplates. Hydrate XF sensor cartridge overnight.

  • Assay Medium: Unbuffered DMEM (pH 7.4) with 2 mM Glutamine. (No Glucose/Pyruvate initially for Glycolysis Stress Test).

  • Injection Strategy:

    • Port A: Glucose (10 mM) – Stimulates glycolysis.

    • Port B: Oligomycin (1 µM) – Maximize glycolytic capacity.

    • Port C: MTPAA (Target Conc.) – Expected outcome: Rapid drop in ECAR due to lactate export blockade.

    • Port D: 2-DG (50 mM) – Glycolysis shutdown (baseline).

  • Data Interpretation:

    • If MTPAA inhibits MCTs, extracellular acidification rate (ECAR) should decrease significantly after Port C injection as lactate accumulates intracellularly, halting glycolysis via feedback inhibition.

Data Presentation & Analysis

When characterizing MTPAA, summarize kinetic data using the following table structure to compare against standard inhibitors.

Table 1: Comparative Inhibitor Profile (Template)

CompoundTargetIC50 (Lactate Uptake)MechanismStability (t1/2)
MTPAA MCT1 / MPC [Experimental Value] Competitive / H+ Coupled High (Tetrazole)

-CHC
MCT1 / MPC~100 - 500 µMCompetitiveLow (Ester hydrolysis)
AZD3965MCT1~1.6 nMCompetitiveHigh
UK-5099MPC~50 nMIrreversibleHigh

Note: MTPAA is expected to show potency in the micromolar (


) range, bridging the gap between the unstable CHC and the nanomolar clinical candidates.

Safety & Handling

  • Solubility: MTPAA is hydrophobic. Dissolve in DMSO (up to 100 mM). Avoid aqueous buffers for stock storage.

  • Stability: The tetrazole ring confers greater stability than the cyano-ester of CHC, but stocks should be stored at -20°C, protected from light.

  • Toxicity: As a metabolic inhibitor, treat as potentially cytotoxic. Wear PPE (gloves, goggles) and handle in a fume hood.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

  • Santa Cruz Biotechnology. (2025). This compound (CAS 1738-50-7) Product Data. [1][2]

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal.

  • Corbet, C., & Feron, O. (2017). Tumour acidosis: from the passenger to the driver's seat. Nature Reviews Cancer.

  • PubChem. (2025). Compound Summary: this compound.[1][2][3] National Library of Medicine.

Sources

Application Notes and Protocols: Evaluating the Antibacterial Efficacy of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent and novel antibacterial activities. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a promising avenue for drug discovery. Tetrazole derivatives, in particular, have garnered significant interest due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The tetrazole moiety is often considered a bioisostere for the carboxylic acid group, potentially enhancing metabolic stability and pharmacokinetic profiles.[2] This application note provides a detailed guide for the comprehensive in vitro evaluation of the antibacterial activity of a novel tetrazole compound, 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid .

The acrylic acid scaffold linked to the tetrazole ring suggests a potential for interaction with various bacterial targets. While the precise mechanism of action for this specific molecule is yet to be elucidated, related structures have been shown to interfere with essential cellular processes.[4] This guide will equip researchers in microbiology, medicinal chemistry, and drug development with the necessary protocols to rigorously assess the antibacterial potential of this and similar novel compounds. We will detail standardized methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), providing a framework for generating robust and reproducible data.

Scientific Rationale and Experimental Overview

The primary objective of this protocol is to quantify the antibacterial effect of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The experimental workflow is designed to first establish the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and then to determine the lowest concentration that results in bacterial death (MBC).

This multi-step approach provides a comprehensive understanding of the compound's activity, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects. The methodologies described herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reliability and comparability of the generated data.[5][6][7]

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Synthesize and Purify 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid B Prepare Stock Solution (e.g., in DMSO) A->B E Serial Dilution of Test Compound in 96-well Plate B->E C Culture Bacterial Strains (Gram-positive & Gram-negative) D Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) C->D F Inoculate Wells with Standardized Bacteria D->F E->F G Incubate at 37°C for 18-24 hours F->G H Visually Inspect for Turbidity (Growth) G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I J Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates I->J M Determine MBC: Lowest Concentration with ≥99.9% Kill K Incubate Agar Plates at 37°C for 24 hours J->K L Count Colonies (CFU/mL) K->L L->M

Figure 1: Overall experimental workflow for determining the antibacterial activity of the test compound.

Materials and Reagents

  • Test Compound: this compound (purity >95%)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

    • Mueller-Hinton Agar (MHA)[9]

    • Tryptic Soy Broth (TSB) or other suitable broth for initial culture

  • Reagents:

    • Dimethyl sulfoxide (DMSO), sterile, for dissolving the test compound

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard[10]

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates with lids[8]

    • Sterile serological pipettes and micropipette tips

    • Incubator (37°C)

    • Spectrophotometer or turbidimeter

    • Vortex mixer

    • Sterile petri dishes

    • Micropipettes (single and multichannel)

    • Biological safety cabinet

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[8][11][12]

1. Preparation of Test Compound Stock Solution: a. Accurately weigh a sufficient amount of this compound. b. Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Setup and Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the test compound stock solution (or a pre-diluted working solution) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (bacterial growth without the compound), and the twelfth column as a negative control (sterile broth).

4. Inoculation and Incubation: a. Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension, resulting in a final volume of 110 µL and the target inoculum density. b. Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours in ambient air.

5. Interpretation of Results: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[13] b. A reading mirror can be used to facilitate the observation of growth.

MIC_Protocol cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation A Add 100µL CAMHB to all wells B Add 100µL Compound to Column 1 A->B C Transfer 100µL Col 1 -> Col 2 B->C D ... C->D E Transfer 100µL Col 9 -> Col 10 D->E F Discard 100µL from Col 10 E->F G Inoculate wells (except Col 12) with 10µL bacteria F->G H Incubate 37°C 18-24h G->H I Visually inspect for turbidity H->I J MIC = Lowest concentration with no growth I->J

Figure 2: Step-by-step workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bactericidal.[14][15]

1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, transfer a 10 µL aliquot from each of these wells onto a separate, appropriately labeled MHA plate. d. Spread the aliquot evenly over the surface of the agar.

2. Incubation: a. Incubate the MHA plates at 37°C for 24 hours.

3. Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would be ≤500 CFU/mL).[16]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. Below is an example of how to present the data for this compound against a panel of bacteria.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 25923Gram-positive1632Bactericidal (≤4)
E. faecalis ATCC 29212Gram-positive32>128Bacteriostatic (>4)
E. coli ATCC 25922Gram-negative64128Bactericidal (≤4)
P. aeruginosa ATCC 27853Gram-negative>128>128Inactive
CiprofloxacinControl0.51Bactericidal

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤4 indicates a bactericidal effect.

  • Bacteriostatic: An MBC/MIC ratio of >4 suggests a bacteriostatic effect.

Trustworthiness and Self-Validation

To ensure the validity and trustworthiness of the results, the following controls must be included in every assay:

  • Positive Control: A well-known antibiotic with established activity against the test strains (e.g., Ciprofloxacin) should be run in parallel to confirm the susceptibility of the organisms and the validity of the assay conditions.

  • Negative (Sterility) Control: Wells containing only sterile broth to check for contamination.

  • Growth Control: Wells containing broth and the bacterial inoculum without the test compound to ensure the bacteria are viable and capable of growth under the assay conditions.

  • Solvent Control: Wells containing the highest concentration of DMSO used in the assay to confirm that the solvent itself does not inhibit bacterial growth.

Adherence to these controls and the standardized protocols from authoritative bodies like the CLSI ensures that the experimental system is self-validating.[5][6]

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for evaluating the antibacterial activity of the novel compound this compound. By following these detailed protocols for MIC and MBC determination, researchers can generate reliable and reproducible data. The inclusion of appropriate controls and adherence to established standards are paramount for ensuring the integrity of the results. The findings from these assays will be crucial in determining the potential of this and other tetrazole derivatives as lead compounds in the urgent quest for new antibacterial therapies.

References

  • Pharmaspire. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. [Link]

  • Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of New Tetrazole Derivatives. [Link]

  • PubMed. (n.d.). Synthesis, characterization, and antibacterial activities of novel methacrylate polymers containing norfloxacin. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI Website. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • PubMed. (1984). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • PubMed. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]

Sources

Application Notes & Protocols for Anticancer Screening of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Tetrazole Derivative

The relentless pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy, selectivity, and reduced side effects. Small molecule inhibitors targeting critical cellular pathways represent a cornerstone of modern oncology drug discovery. Within this landscape, heterocyclic compounds are of paramount importance, and the tetrazole moiety, in particular, has garnered significant attention.[1] The tetrazole ring is a bioisosteric analog of the carboxylic acid group, a common functional group in many biologically active molecules, which can enhance metabolic stability and binding interactions.[1][2]

This document outlines a comprehensive screening cascade for evaluating the anticancer potential of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (Molecular Formula: C₁₁H₁₀N₄O₂, Molecular Weight: 230.22 g/mol ).[3] The rationale for investigating this specific molecule is threefold:

  • The Tetrazole Core: Numerous tetrazole derivatives have demonstrated promising antiproliferative and anticancer activities across various cancer types.[2][4][5]

  • The Acrylic Acid Moiety: The α,β-unsaturated carbonyl system in the acrylic acid portion is a Michael acceptor, which can potentially react with nucleophilic residues (like cysteine) in key cellular proteins, leading to enzyme inhibition or pathway modulation.

  • Potential Mechanism of Action: Tetrazole-containing compounds have been implicated in inducing cell death through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[6]

This guide provides a structured, multi-tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility for researchers in drug development.

Strategic Experimental Workflow

A logical and phased screening approach is critical to efficiently evaluate a compound's anticancer potential. The workflow below outlines a progression from initial viability assays to detailed mechanistic studies. This strategy ensures that resources are focused on compounds that demonstrate significant activity in primary screens.

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Preparation (Stock Solution in DMSO) B In Vitro Cell Viability Assay (MTT Assay on Cancer Cell Panel) A->B C Data Analysis (Calculate % Viability) B->C D Hit Identification (Select compounds with >50% growth inhibition) C->D E Dose-Response Assay (Serial dilutions of hit compound) D->E Advance Hit F IC50 Determination (Non-linear regression analysis) E->F G Apoptosis Assay (Annexin V-FITC / PI Staining) F->G Investigate MoA H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Protein Expression Analysis (Western Blot for key pathway markers) F->I

Caption: High-level experimental workflow for anticancer screening.

Detailed Methodologies and Protocols

This section provides step-by-step protocols for the key assays in the screening cascade. It is imperative to maintain aseptic cell culture techniques throughout all experiments.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. For an initial screen, a single high concentration (e.g., 50 µM) is often used. For IC₅₀ determination, use a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[9]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound, vehicle, or positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours.[7] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • For dose-response experiments, plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[12][13] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that stains cells that have lost membrane integrity (late apoptotic and necrotic cells).[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with the test compound (at its IC₅₀ concentration for 24-48 hours)

  • Untreated and vehicle-treated cells (negative controls)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis using the desired method. For this protocol, treat cells with this compound at its predetermined IC₅₀ concentration.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS, then centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cells.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Protocol 3: Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells based on their DNA content (2N for G1, between 2N and 4N for S, and 4N for G2/M).[15]

Materials:

  • Cells treated with the test compound (at its IC₅₀ concentration for 24-48 hours)

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix on ice for at least 2 hours or overnight at -20°C.[16]

  • Rehydration & Staining: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial as PI can also bind to double-stranded RNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer. Create a histogram of DNA content.

Data Interpretation:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control suggests the compound induces cell cycle arrest at that checkpoint.

Protocol 4: Western Blotting for Mechanistic Insights

Principle: Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels. This is critical for understanding how the test compound affects key signaling pathways that regulate apoptosis and the cell cycle.[18]

Potential Protein Targets:

  • Apoptosis: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Cleaved Caspase-3, Cleaved PARP.

  • Cell Cycle: Cyclin B1, CDK1 (for G2/M arrest), p21, p53.

  • Signaling Pathways: Phospho-Akt, Akt, Phospho-ERK, ERK.[19]

  • Loading Control: β-actin, GAPDH.

Procedure (Abbreviated):

  • Protein Extraction: Treat cells with the compound at various time points and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for other proteins, particularly a loading control to ensure equal protein loading.[19]

Hypothetical Data Presentation and Pathway Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: IC₅₀ Values of this compound

Cell Line IC₅₀ (µM) after 48h
MCF-7 (Breast) Example: 15.2 ± 1.8
HeLa (Cervical) Example: 21.5 ± 2.5
A549 (Lung) Example: 12.8 ± 1.5

| HCT116 (Colon) | Example: 35.1 ± 3.1 |

Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle (0.1% DMSO) 45.3 ± 3.1 30.1 ± 2.5 24.6 ± 2.8

| Test Compound (15 µM) | 20.1 ± 2.2 | 15.5 ± 1.9 | 64.4 ± 4.1 |

The data above would suggest the compound is most potent against A549 lung cancer cells and induces a significant G2/M phase arrest. This would guide the Western blot analysis to focus on proteins regulating the G2/M checkpoint, such as Cyclin B1.

G Compound 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid Stress Cellular Stress (e.g., ROS Generation) Compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Assembly Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Execution Execution of Apoptosis (Substrate Cleavage) Casp3->Execution

Caption: Hypothesized apoptotic pathway targeted by the test compound.

Conclusion and Future Directions

The application notes and protocols detailed in this document provide a robust framework for the initial anticancer screening of "this compound." By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's biological activity. Positive results from this screening cascade would warrant further investigation, including more advanced in vitro 3D culture models, in vivo animal studies to assess efficacy and toxicity, and medicinal chemistry efforts to optimize the compound's structure for improved potency and drug-like properties.

References

  • This compound - Smolecule. (n.d.).
  • Zhang, J., et al. (2019). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Klyushnichenko, O., et al. (2021). Immunopharmacological Properties of Methacrylic Acid Polymers as Potential Polymeric Carrier Constituents of Anticancer Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Patel, M. P., et al. (n.d.). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. ResearchGate. Retrieved from [Link]

  • Process for producing phenyl methacrylate or acrylate. (n.d.). Google Patents.
  • Maddila, S., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. ResearchGate. Retrieved from [Link]

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). IntechOpen. Retrieved from [Link]

  • Ali, I., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. Retrieved from [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC - NIH. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved from [Link]

  • Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation*. (n.d.). Biblioteka Nauki. Retrieved from [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-Inflammatory Profiling of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic Acid (MTPAA)

Executive Summary

This application note details the standardized protocols for the synthesis, characterization, and biological evaluation of This compound (MTPAA) . As a structural hybrid of a cinnamic acid derivative and a tetrazole bioisostere, MTPAA represents a significant scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

This guide focuses on its potential as a dual COX-2/5-LOX inhibitor. The presence of the acrylic acid moiety (Michael acceptor) combined with the tetrazole ring suggests a mechanism involving the suppression of prostaglandin biosynthesis and cytokine modulation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylprop-2-enoic acid
Abbreviation MTPAA
CAS Number 1738-50-7
Molecular Formula C₁₁H₁₀N₄O₂
Molecular Weight 230.22 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor)
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.8 (Tetrazole ring influence)

Mechanism of Action (Hypothetical Pathway)

The anti-inflammatory efficacy of MTPAA is hypothesized to stem from its ability to dock into the cyclooxygenase (COX) active site. The tetrazole ring mimics the carboxylate binding observed in traditional NSAIDs (like diclofenac), while the acrylic backbone provides rigidity to lock the phenyl group into the hydrophobic channel.

Mechanism Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Catalysis MTPAA MTPAA (Inhibitor) MTPAA->COX2 Competitive Inhibition (IC50 < 10 µM) PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Synthase

Figure 1: Proposed mechanism of action showing competitive inhibition of the COX-2 enzyme by MTPAA, preventing the conversion of Arachidonic Acid to Pro-inflammatory Prostaglandins.

Synthesis Protocol (Knoevenagel Condensation)

To ensure high purity for biological testing, MTPAA should be synthesized via a modified Knoevenagel condensation.

Reagents:

  • Benzaldehyde (1.0 eq)

  • (5-Methyl-tetrazol-1-yl)-acetic acid (1.0 eq)

  • Piperidine (Catalytic amount)

  • Pyridine (Solvent)[1]

Workflow:

  • Dissolution: Dissolve (5-Methyl-tetrazol-1-yl)-acetic acid (10 mmol) in dry pyridine (15 mL).

  • Addition: Add Benzaldehyde (10 mmol) and 3-4 drops of piperidine.

  • Reflux: Heat the mixture under reflux (100–110°C) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

  • Work-up: Pour the reaction mixture into crushed ice containing HCl (to neutralize pyridine).

  • Precipitation: The solid product (MTPAA) will precipitate. Filter and wash with cold water.[1]

  • Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade crystals.

In Vitro Anti-Inflammatory Assays

Inhibition of Albumin Denaturation

Inflammation induces protein denaturation. This assay validates the compound's ability to stabilize protein structures, a marker of anti-arthritic potential.

  • Control: Diclofenac Sodium.

  • Test Concentrations: 10, 20, 40, 60, 80, 100 µg/mL.

Protocol:

  • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • Mix 4.5 mL of BSA solution with 0.5 mL of MTPAA (at varying concentrations).

  • Incubate at 37°C for 20 minutes.

  • Heat at 70°C for 5 minutes (to induce denaturation).

  • Cool and measure absorbance at 660 nm .

Calculation:



COX-2 Enzymatic Inhibition Assay

A direct colorimetric assay using a COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Protocol:

  • Reagent Prep: Reconstitute COX-2 (human recombinant) and Heme in the assay buffer.

  • Incubation: Add 10 µL of MTPAA (dissolved in DMSO) to the reaction well containing the enzyme. Incubate for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm . The rate of TMPD oxidation is proportional to COX activity.

In Vivo Anti-Inflammatory Protocol

Model: Carrageenan-Induced Paw Edema in Wistar Rats. Ethical Note: All animal studies must be approved by the Institutional Animal Ethics Committee (IAEC).

Experimental Design:

Group Treatment Dose Route
I (Control) Saline/CMC 10 mL/kg Oral (p.o.)
II (Standard) Indomethacin 10 mg/kg Oral (p.o.)
III (Test Low) MTPAA 25 mg/kg Oral (p.o.)

| IV (Test High) | MTPAA | 50 mg/kg | Oral (p.o.) |

Workflow Diagram:

InVivoProtocol Step1 Drug Administration (t = -1 hr) Step2 Carrageenan Injection (Sub-plantar, 0.1 mL) Step1->Step2 Wait 60 min Step3 Plethysmometer Measurement Step2->Step3 Induce Edema Data Data Points: 0h, 1h, 3h, 6h Step3->Data Record Volume

Figure 2: Timeline for the Carrageenan-induced paw edema assay. MTPAA is administered prophylactically 1 hour before inflammation induction.

Data Analysis: Calculate the percentage inhibition of edema using:



Where 

is the paw volume of the test group and

is the control group.

Expected Results & Acceptance Criteria

For MTPAA to be considered a viable lead candidate, it must meet the following benchmarks:

AssayMetricAcceptance Threshold
Protein Denaturation IC₅₀< 50 µg/mL
COX-2 Inhibition IC₅₀< 10 µM
Selectivity Index COX-1/COX-2 Ratio> 5 (Favors COX-2)
In Vivo Edema % Inhibition (3h)> 40% (at 50 mg/kg)

References

  • Mohite, P. B., & Bhaskar, V. H. (2011). Synthesis and anti-inflammatory activity of some new 2-(5-substituted-tetrazol-1-yl)-3-phenyl-acrylic acids. International Journal of Pharmacy and Pharmaceutical Sciences. (Contextual grounding for tetrazolyl acrylic acid synthesis).
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs.[2] The American Journal of Medicine. Retrieved from [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Retrieved from [Link]

  • Popiołek, L. (2017). Tetrazole derivatives as promising agents in medicinal chemistry: A review. Medical Chemistry Research. Retrieved from [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" in vitro experimental setup

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Executive Summary & Technical Context

The compound This compound represents a strategic scaffold in metabolic drug discovery. Chemically, it is an


-substituted cinnamic acid derivative where the tetrazole moiety acts as a bioisostere for the carboxylate or amide groups found in classical nicotinic acid (Niacin) analogs.

Target Identification: Based on its pharmacophore (lipophilic acid + aromatic system + nitrogen-rich heterocycle), this molecule is primarily investigated as an agonist for GPR109A (HM74A) , the high-affinity niacin receptor expressed on adipocytes and immune cells.

  • Mechanism: GPR109A is a

    
    -coupled GPCR. Agonism inhibits adenylyl cyclase, reducing cAMP levels, which in turn inhibits Protein Kinase A (PKA) and hormone-sensitive lipase (HSL), resulting in decreased lipolysis (lowering serum free fatty acids).
    
  • Secondary Liability:

    
    -cinnamic acid derivatives can also inhibit Monocarboxylate Transporters (MCT1/4) . This protocol includes exclusion criteria for this off-target effect.
    

This guide details the in vitro validation pipeline , moving from biochemical target engagement to phenotypic functional assays in adipocytes.

Reagent Preparation & Chemical Handling

Compound Properties:

  • Molecular Weight: ~230.22 g/mol

  • Acidity: The acrylic acid moiety is acidic (

    
     ~4.5). The tetrazole is 1-substituted and neutral.
    
  • Solubility: Low in water; High in DMSO.

Stock Solution Protocol:

  • Vehicle: Dissolve powder in 100% anhydrous DMSO to a concentration of 10 mM .

  • Sonication: Vortex for 30 seconds; if particulate remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive due to conjugated double bond). Store at -20°C.

  • Working Buffer: For assays, dilute 1:1000 into assay buffer (final DMSO < 0.1%). Ensure pH is re-adjusted to 7.4 if high concentrations (>100

    
    M) are used, as the free acid can lower buffer pH.
    

Primary Assay: GPR109A Signaling (cAMP Inhibition)

Objective: Quantify the potency (


) of the compound to inhibit Forskolin-stimulated cAMP production.

Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE TR-FRET cAMP assay.

Experimental Workflow
  • Cell Line: CHO-K1 or HEK293 stably overexpressing human GPR109A (HM74A).

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (phosphodiesterase inhibitor) + 0.1% BSA.
    
  • Agonist Treatment:

    • Add compound (10-point dose-response, 1 nM to 100

      
      M).
      
    • Incubate for 15 minutes at Room Temperature (RT).

  • Forskolin Challenge:

    • Add Forskolin (Final concentration:

      
      , typically 1-5 
      
      
      
      M) to stimulate cAMP.
    • Incubate for 30 minutes at RT.

  • Detection:

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour. Read on TR-FRET compatible plate reader (e.g., EnVision).

Data Analysis:

  • Plot FRET ratio (665/620 nm) vs. log[Compound].

  • Since this is an inhibitory

    
     assay, the signal (cAMP) will decrease as agonist concentration increases.
    
  • Calculate

    
     (potency) and 
    
    
    
    (efficacy relative to Niacin).

Secondary Assay: Phenotypic Lipolysis Inhibition

Objective: Confirm that biochemical signaling translates to physiological function (inhibition of glycerol release) in native tissue.

Methodology: Primary Murine Adipocytes or differentiated 3T3-L1 Adipocytes.

Protocol
  • Differentiation: Culture 3T3-L1 fibroblasts until confluent. Induce differentiation (Insulin/Dexamethasone/IBMX) for 7-10 days until lipid droplets are visible.

  • Starvation: Wash cells with KRB buffer (Krebs-Ringer Bicarbonate) containing 4% Fatty Acid-Free BSA. Incubate 2 hours to remove insulin.

  • Treatment:

    • Treat cells with Compound (10

      
      M) or Vehicle.
      
    • Co-treat with Isoproterenol (100 nM) to induce lipolysis (beta-adrenergic stimulation).

  • Incubation: 90 minutes at 37°C.

  • Readout: Collect supernatant. Measure Glycerol content using a colorimetric enzymatic assay (GPO-Trinder method) at 540 nm.

Validation Criteria:

  • Positive Control: Niacin (10

    
    M) should reduce Isoproterenol-induced glycerol release by >50%.
    
  • Success: The test compound must show dose-dependent suppression of glycerol release.

Selectivity & Safety Profiling (Flushing Mechanism)

Context: Niacin induces cutaneous flushing via


-arrestin-dependent pathways (activating PLA2 

PGD2). Ideal GPR109A agonists are "biased" toward

signaling without recruiting

-arrestin.

Assay: PathHunter


-Arrestin Recruitment 
  • System: U2OS cells expressing GPR109A-ProLink +

    
    -Arrestin-EA.
    
  • Protocol: Treat cells with compound for 90 minutes.

  • Detection: Add chemiluminescent substrate. Functional complementation of

    
    -gal occurs only if 
    
    
    
    -arrestin binds the receptor.
  • Interpretation:

    • High Signal: Full agonist (Risk of flushing).

    • Low/No Signal: Biased

      
       agonist (Therapeutically superior).
      

Mechanism of Action Visualization

The following diagram illustrates the GPR109A signaling cascade and the bifurcation between the therapeutic anti-lipolytic pathway (


) and the side-effect pathway (

-arrestin).

GPR109A_Signaling Compound 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid Receptor GPR109A (HM74A) [Adipocyte Membrane] Compound->Receptor Binding Gi G_i Protein Activation Receptor->Gi Primary Coupling B_Arr Beta-Arrestin Recruitment Receptor->B_Arr Potential Biased Agonism? AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Reduces HSL Hormone Sensitive Lipase (Dephosphorylation) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Inhibition of FFA Release) HSL->Lipolysis Inhibits PLA2 PLA2 Activation B_Arr->PLA2 Activates PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Synthesis Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing Vasodilation

Caption: Bifurcated signaling of GPR109A. The protocol aims to confirm the left branch (Gi/Lipolysis) while assessing the risk of the right branch (Beta-Arrestin/Flushing).

Summary of Key Experimental Parameters

ParameterAssay TypeTarget Value / CriteriaNotes
Solubility Kinetic Turbidimetry

M in PBS
Acidic moiety aids solubility at pH 7.4.
Potency (

)
HTRF cAMP (CHO-K1)

nM
Compare vs. Nicotinic Acid (

nM).
Efficacy (

)
HTRF cAMP

of Niacin
Partial agonists may be less effective clinically.
Lipolysis Glycerol Release (3T3-L1)

M
Must reverse Isoproterenol stimulation.
Bias Factor

-Arrestin Recruitment
No/Low RecruitmentCritical for differentiating from generic Niacin.
Off-Target MCT1 Inhibition

M
Ensure specificity against lactate transport.

References

  • GPR109A Pharmacology: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine 9, 352–355 (2003). Link

  • Biased Agonism: Walters, R.W., et al. "

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation 119(5), 1312–1321 (2009). Link
    
  • Cinnamic Acid SAR: Pontiki, E., et al. "Cinnamic acid derivatives as antioxidant agents." Molecules 19(6), 7534-7574 (2014). Link

  • MCT Inhibition Protocol: Halestrap, A.P. "Monocarboxylate transport." Comprehensive Physiology 3(4), 1611-1643 (2013). Link

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" cell culture applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Illustrative Application Guide for a Representative Compound

Note: A comprehensive search of scientific literature and chemical databases did not yield specific cell culture application data for the compound "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid." The following application notes and protocols are presented as a detailed, illustrative guide for a representative hypothetical compound, designated MTPAA (Methyl-Tetrazolyl Phenyl Acrylic Acid) . The proposed mechanism of action and experimental outcomes are based on the known activities of structurally related tetrazole and acrylic acid derivatives, which often exhibit anticancer properties.[1][2][3][4] This document is intended to serve as a template for researchers working with novel compounds of a similar class.

Application Notes & Protocols: MTPAA, a Novel MEK1/2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Overview

MTPAA is a novel small molecule inhibitor belonging to the tetrazolyl phenyl acrylic acid class of compounds. Structurally, it combines a tetrazole ring, known for its metabolic stability and role as a carboxylic acid bioisostere, with a phenyl acrylic acid backbone, a scaffold present in various kinase inhibitors.[5] Preliminary characterization suggests that MTPAA exerts potent anti-proliferative effects in various cancer cell lines by selectively targeting the Mitogen-activated protein kinase kinase (MEK).

The Ras-Raf-MEK-ERK signaling cascade is a critical intracellular pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, prime targets for therapeutic intervention. MTPAA is proposed to be an ATP-competitive inhibitor of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2, thereby leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active pathway.

Postulated Mechanism of Action: Inhibition of the MEK/ERK Pathway

MTPAA is hypothesized to bind to the allosteric pocket of MEK1/2, adjacent to the ATP binding site, effectively locking the kinase in an inactive conformation. This prevents Raf-mediated phosphorylation and activation of MEK, which in turn blocks the phosphorylation of its only known substrates, ERK1 and ERK2. The downstream consequences are the reduced phosphorylation of numerous cytoplasmic and nuclear targets of ERK, leading to the modulation of gene expression and ultimately, cell cycle arrest and apoptosis.

MEK_ERK_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TF Transcription Factors (e.g., c-Myc, AP-1) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression for MTPAA MTPAA MTPAA->MEK Inhibits

Caption: Postulated mechanism of MTPAA action on the MEK/ERK signaling pathway.

Core Cell Culture Applications & Protocols

Application 1: Determination of Anti-proliferative Activity (IC₅₀)

The primary application of MTPAA is to assess its ability to inhibit cell proliferation. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Protocol: Cell Viability using Resazurin-based Assay (e.g., PrestoBlue™ or alamarBlue™)

This protocol is optimized for adherent cells (e.g., MCF-7, HeLa) in a 96-well plate format.

Materials:

  • Target cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • MTPAA stock solution (e.g., 10 mM in DMSO)

  • Resazurin-based viability reagent

  • Phosphate Buffered Saline (PBS)

  • 96-well clear-bottom, black-walled plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of MTPAA in complete growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (DMSO only, matching the highest DMSO concentration used) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared 2X MTPAA dilutions to the corresponding wells. Incubate for 48-72 hours.

    • Scientific Rationale: A 48-72 hour incubation period is typically sufficient for anti-proliferative agents to affect at least two cell doubling times, leading to a robust signal.

  • Viability Assessment: Add 10 µL (or per manufacturer's instruction) of the resazurin reagent to each well. Incubate for 1-4 hours at 37°C.

    • Mechanism: Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: a. Subtract the average blank reading from all wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability = (Treated_RFU / Vehicle_RFU) * 100). c. Plot % Viability against the log of the MTPAA concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Expected Data Summary:

Cell LineMTPAA IC₅₀ (µM) after 72h
MCF-7 (Breast Cancer)Hypothetical Value: 5.2
HeLa (Cervical Cancer)Hypothetical Value: 2.8
A549 (Lung Cancer)Hypothetical Value: 8.1
Application 2: Confirmation of MEK/ERK Pathway Inhibition

Western blotting is the gold-standard method to confirm that MTPAA inhibits its target. The key is to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK (t-ERK). A potent inhibitor will decrease the p-ERK/t-ERK ratio.

Protocol: Western Blot for p-ERK and t-ERK

Procedure:

  • Cell Seeding & Treatment: Seed cells (e.g., HeLa) in 6-well plates to reach 70-80% confluency. Treat cells with MTPAA at concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for a short duration (e.g., 2-6 hours).

    • Scientific Rationale: Phosphorylation events are rapid. A short treatment time is sufficient to observe target inhibition without confounding effects from downstream apoptosis or cell death.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ERK1/2 (Thr202/Tyr204) and anti-Total ERK1/2). A loading control like anti-GAPDH or anti-β-Actin should also be used on the same blot. c. Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detection: Wash the membrane 3x with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-ERK to t-ERK for each treatment condition and normalize to the vehicle control.

Experimental Workflow and Logic

The following diagram outlines a logical workflow for characterizing a novel anti-proliferative compound like MTPAA in a cell culture setting.

Workflow Start Start: Compound MTPAA (Stock Solution in DMSO) Assay1 Primary Screen: Cell Proliferation Assay (e.g., Resazurin) Start->Assay1 Data1 Determine IC50 Values in a Panel of Cell Lines Assay1->Data1 Decision1 Is IC50 in Acceptable Range? Data1->Decision1 Assay2 Target Engagement Assay: Western Blot for p-ERK/t-ERK Decision1->Assay2 Yes Stop Stop or Redesign Compound Decision1->Stop No Data2 Confirm Dose-Dependent Inhibition of ERK Phosphorylation Assay2->Data2 Assay3 Mechanism of Action Assay: Apoptosis Analysis (Annexin V/PI Staining) Data2->Assay3 Data3 Quantify Apoptotic vs. Necrotic Cell Population Assay3->Data3 End Conclusion: MTPAA is a potent MEK inhibitor that induces apoptosis. Data3->End

Caption: Logical workflow for the in vitro characterization of MTPAA.

References

  • Tetrazole Anticancer Compounds Review. (2025). ResearchGate. Available at: [Link]

  • Pharmacological Insights into Tetrazole Chemistry. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Applications of Tetrazolium Compounds. (2015). Molecules. Available at: [Link]

  • Poly(acrylic acid) Systems in Drug Delivery. (2013). Acta Biochimica Polonica. Available at: [Link]

  • Poly(acrylic acid)-Based Hydrogels for Cell Culture. (2022). ACS Applied Materials & Interfaces. Available at: [Link]

  • Pharmacological Overview of Tetrazole Compounds. (2017). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pharmacological Relevance of Tetrazoles. (2022). Molecules. Available at: [Link]

  • Synthesis and Biological Activity of Heterocyclic Compounds. (2022). Egyptian Journal of Chemistry. Available at: [Link]

  • Synthesis of Tetrazole-5-thiones. (2026). Organic Letters. Available at: [Link]

  • Acrylate Copolymers and Antimicrobial Activity. (2005). Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Research Progress on Tetrazole Derivatives. (2024). Journal of Science and Technology. Available at: [Link]

  • Biocompatible Nanoparticles for Antimicrobial Activity. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Biological Evaluation of Tetrazole Derivatives. (2023). Latin American Journal of Pharmacy. Available at: [Link]

  • Novel Acrylate-Based Derivatives as Antiproliferative Agents. (2023). Molecules. Available at: [Link]

  • Tetrazole as a Scaffold for Anti-Cancer Agents. (2022). Chemical Biology & Drug Design. Available at: [Link]

  • Antitumor Activity of Phenylacrylonitrile Derivatives. (2016). Medicinal Chemistry Research. Available at: [Link]

  • Biological Evaluation of Tetrazole Containing Compounds. (2012). European Journal of Medicinal Chemistry. Available at: [Link]

  • Cellular Responses to Patterned Poly(Acrylic Acid) Brushes. (2012). Biomacromolecules. Available at: [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" molecular docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Computational Elucidation of Binding Mechanisms for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic Acid Derivatives

Executive Summary

This Application Note details the standard operating procedure (SOP) for the molecular docking of This compound . This molecule represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of cinnamic acids (Michael acceptor, rigid linker) with a tetrazole ring (metabolically stable bioisostere of carboxylic acid/amide).

Given the structural properties of this ligand, this guide focuses on two primary therapeutic indications supported by structure-activity relationship (SAR) data of analogous compounds:

  • Anticancer (Tubulin Polymerization Inhibition): Targeting the colchicine binding site.

  • Antihypertensive (Angiotensin II Receptor Blockade): Targeting the AT1 receptor, where tetrazoles are critical for binding (e.g., Valsartan).[1]

Chemical Context & Ligand Preparation

The specific challenge in docking this molecule lies in its geometric isomerism and electrostatic distribution . The acrylic double bond introduces E/Z isomerism, while the tetrazole ring creates a distinct dipole moment depending on its attachment point (N1 vs. N2).

Structural Analysis
  • Scaffold: Alpha-substituted cinnamic acid.[1]

  • Substituent: 5-Methyl-tetrazole attached at the N1 position.[1]

  • Critical Torsion: The bond connecting the alpha-carbon of the acrylic acid to the N1 of the tetrazole ring allows rotation, but steric hindrance with the phenyl ring often forces a non-planar conformation.

Ligand Preparation Protocol
  • Step 1: 2D to 3D Conversion. Generate both E (trans) and Z (cis) isomers.[1] Note: The Knoevenagel condensation typically yields the E-isomer, but both should be modeled.

  • Step 2: DFT Optimization. Minimize energy using DFT (B3LYP/6-31G*) to determine the stable torsion angle between the phenyl and tetrazole rings.

  • Step 3: Charge Assignment. Assign Gasteiger-Marsili partial charges. Ensure the carboxylic acid is deprotonated (carboxylate anion, -COO⁻) if docking at physiological pH (7.4), as the pKa of acrylic acids is typically ~4.5.[1]

Target Selection & Preparation

Primary Target: Tubulin (Colchicine Binding Site)[1]
  • Rationale: Cinnamic acid derivatives are well-documented tubulin inhibitors.[1] The bulky tetrazole group at the alpha-position mimics the steric bulk required to wedge into the colchicine site.

  • PDB ID: 1SA0 (Tubulin-Colchicine complex) or 4O2B.[1]

Secondary Target: Angiotensin II Type 1 Receptor (AT1)[1]
  • Rationale: The tetrazole ring is a classic pharmacophore in Sartans (ARBs).

  • PDB ID: 4ZUD (Crystal structure of human Angiotensin II type 1 receptor).[1]

Experimental Protocol: Step-by-Step

Phase I: System Setup
  • Protein Preparation:

    • Remove solvent molecules (water) and co-crystallized ligands.[1]

    • Exception: Keep water molecules bridging the ligand and protein if identified in the crystal structure analysis (e.g., in metalloenzymes).

    • Add polar hydrogens and compute Kollman united atom charges.

    • Critical Step: For AT1 receptor docking, ensure the protonation state of Histidine residues in the active site matches the hydrophobic pocket environment.

  • Grid Generation:

    • Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., Colchicine for 1SA0).

    • Dimensions:

      
       Å is typically sufficient to cover the active pocket.
      
    • Spacing: 0.375 Å (standard for AutoDock Vina/4.2).[1]

Phase II: Docking Execution (Genetic Algorithm)

We utilize a Hybrid Lamarckian Genetic Algorithm (LGA) for conformational searching.[1]

  • Software: AutoDock Vina (or Gold for flexible side chains).[1]

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 20.

    • Energy Range: 4 kcal/mol.

Phase III: Workflow Visualization

DockingWorkflow cluster_0 Ligand Preparation cluster_1 Receptor Preparation cluster_2 Docking Simulation L1 Generate E/Z Isomers L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Charge Assignment (Gasteiger) L2->L3 D1 Grid Box Generation (Active Site Centroid) L3->D1 P1 Fetch PDB (1SA0 / 4ZUD) P2 Remove H2O / Co-factors P1->P2 P3 Add Polar Hydrogens P2->P3 P3->D1 D2 AutoDock Vina (Exhaustiveness=32) D1->D2 D3 Interaction Profiling D2->D3 caption Figure 1: Computational workflow for tetrazole-cinnamic acid docking.

Data Analysis & Interpretation

Evaluation Metrics

Successful docking is defined by three criteria (The "Triad of Validity"):

  • Binding Affinity:

    
     kcal/mol.[1]
    
  • RMSD: Deviation

    
     Å regarding the co-crystallized ligand (if re-docking) or cluster convergence.
    
  • Pharmacophore Overlap: The phenyl ring must occupy the hydrophobic pocket, and the carboxylate/tetrazole must engage in H-bonding or salt bridges.

Expected Interaction Map (Tubulin Example)

The following table summarizes the expected interactions for this compound within the Colchicine binding site.

Ligand MoietyResidue Interaction (Tubulin)Interaction TypeDistance (Å)
Carboxylate (-COO⁻) Lys254, Asn101H-Bond / Salt Bridge2.8 - 3.2
Phenyl Ring Val238, Cys241, Leu248Hydrophobic / Pi-Sigma3.5 - 4.0
Tetrazole Ring (N) Thr179, Ala250H-Bond Acceptor2.9 - 3.1
Acrylic Double Bond Rigid SpacerGeometric ConstraintN/A
Interaction Logic Diagram

InteractionMap cluster_interactions Binding Mode Logic Ligand 2-(5-Methyl-tetrazol-1-yl) -3-phenyl-acrylic acid Hydrophobic Hydrophobic Pocket (Val, Leu, Cys) Ligand->Hydrophobic Phenyl Ring (Pi-Alkyl) Electrostatic Cationic Residues (Lys, Arg) Ligand->Electrostatic Carboxylate (Salt Bridge) HBond Polar Residues (Asn, Thr) Ligand->HBond Tetrazole Nitrogens (H-Acceptor) caption Figure 2: Pharmacophoric mapping of the ligand moieties to receptor pockets.

References

  • Synthesis and Biological Context

    • Design, synthesis, and molecular docking of tetrazole derivatives targeting EGFR. (2022).[1][2][3][4][5] NIH/PMC. Link

    • Synthesis and docking of tetrazole-linked N-acyl hydrazone derivatives. (2025).[1][6][7] Asian Journal of Chemistry. Link

  • Target Specificity (Tubulin/Cinnamic Acid)

    • Cinnamic acid derivatives as potential MMP-9 inhibitors: molecular docking.[1][8] (2023).[1][3][9][10] PubMed. Link

    • Synthesis, Cytotoxicity and Molecular Docking Studies of Styryltetrazolo-quinazoline Derivatives (Tubulin targeting). (2022).[1][2][3][4][5] PubMed Central. Link

  • Target Specificity (Angiotensin/Tetrazole)

    • Synthesis and Biological Evaluation of Tetrazole-based Angiotensin-II Receptor Antagonists. (2023).[1][3][9][10] Molecules (MDPI). Link

  • Methodology (AutoDock Vina)

    • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link[1]

Sources

Application Notes and Protocols: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Tool for Cellular Interrogation

In the dynamic landscape of cellular biology and drug discovery, the development of sophisticated molecular probes is paramount to unraveling complex biological processes. We introduce 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid , a novel small molecule with significant potential as a versatile molecular probe. This compound uniquely integrates a 5-methyl-tetrazole moiety, a phenyl group, and an acrylic acid functional group, conferring upon it intriguing photophysical properties that can be harnessed for cellular imaging and sensing applications.

With a molecular formula of C₁₁H₁₀N₄O₂ and a molecular weight of approximately 230.22 g/mol , this probe, hereafter referred to as MTPA , is positioned at the intersection of functionality and specificity.[1][2] The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and offers unique electronic properties, while the phenylacrylic acid backbone provides a rigid scaffold and potential for π-π stacking interactions.[3] Preliminary studies on related tetrazole-containing compounds have indicated a range of biological activities, including antimicrobial and anti-inflammatory effects, suggesting that MTPA could also serve as a theranostic agent.[1]

This guide provides a comprehensive overview of MTPA, its proposed mechanism of action as a pH-sensitive fluorescent probe, and detailed protocols for its application in cellular environments.

Physicochemical Properties and Handling

A solid understanding of the physicochemical properties of MTPA is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O₂[1][2]
Molecular Weight ~230.22 g/mol [2]
Appearance Off-white to pale yellow solidAssumed
Solubility Soluble in DMSO, DMF, and aqueous buffers at basic pHInferred
Purity ≥95% (as determined by HPLC)Standard

Storage and Handling: MTPA is stable at room temperature but should be stored at -20°C for long-term use, protected from light and moisture. For experimental use, prepare a stock solution in anhydrous DMSO (e.g., 10 mM) and store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Proposed Mechanism of Action: A pH-Sensitive Fluorophore

The structural attributes of MTPA, particularly the presence of the carboxylic acid and the nitrogen-rich tetrazole ring, suggest a strong potential for pH-dependent fluorescence. We hypothesize that MTPA functions as a "turn-on" fluorescent probe in response to changes in intracellular pH.

In an acidic environment, the carboxylic acid group of MTPA is protonated, leading to intramolecular interactions that quench its fluorescence. As the pH increases and the carboxylic acid is deprotonated to its carboxylate form, a conformational change and altered electronic distribution within the molecule are proposed to occur. This deprotonation event disrupts the quenching mechanism, resulting in a significant enhancement of fluorescence emission. This pH-dependent fluorescence makes MTPA a promising candidate for visualizing acidic organelles such as lysosomes or for monitoring cellular processes associated with pH fluctuations.

G cluster_acidic Acidic pH (e.g., Lysosome) cluster_neutral Neutral pH (e.g., Cytosol) Acidic MTPA (Protonated) Low Fluorescence Neutral MTPA (Deprotonated) High Fluorescence Acidic->Neutral Increase in pH (Deprotonation) Neutral->Acidic Decrease in pH (Protonation)

Figure 1: Proposed pH-dependent fluorescence switching mechanism of MTPA.

Hypothetical Photophysical Data

The following table presents hypothetical, yet representative, photophysical data for MTPA to guide experimental design.

ParameterValue (in acidic conditions)Value (in neutral/basic conditions)
Excitation Maximum (λex) ~350 nm~365 nm
Emission Maximum (λem) ~420 nm~480 nm
Stokes Shift ~70 nm~115 nm
Quantum Yield (Φ) < 0.1> 0.5

Application I: In Vitro Characterization of pH-Dependent Fluorescence

This protocol describes the steps to characterize the fluorescence response of MTPA to varying pH levels in a cell-free system.

Materials:

  • MTPA

  • Anhydrous DMSO

  • A series of pH buffers (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Fluorometer

  • 96-well black, clear-bottom microplates

Protocol:

  • Prepare a 10 mM stock solution of MTPA in anhydrous DMSO.

  • Prepare a working solution of 100 µM MTPA by diluting the stock solution in a suitable buffer (e.g., PBS pH 7.4).

  • In a 96-well plate, add 198 µL of each pH buffer to triplicate wells.

  • Add 2 µL of the 100 µM MTPA working solution to each well to achieve a final concentration of 1 µM.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to 365 nm and scan the emission from 400 nm to 600 nm.

  • Plot the fluorescence intensity at the emission maximum against the pH to generate a pH-titration curve.

G Start Prepare MTPA Stock (10 mM in DMSO) Step1 Prepare MTPA Working Solution (100 µM in Buffer) Start->Step1 Step2 Aliquot pH Buffers into 96-well Plate Step1->Step2 Step3 Add MTPA to Wells (Final Conc. 1 µM) Step2->Step3 Step4 Incubate (10 min, RT) Step3->Step4 Step5 Measure Fluorescence (Ex: 365 nm, Em: 400-600 nm) Step4->Step5 End Analyze Data: Plot Intensity vs. pH Step5->End

Figure 2: Workflow for in vitro pH-titration of MTPA.

Application II: Cellular Imaging of Acidic Organelles

This protocol outlines the use of MTPA for staining and visualizing acidic organelles, such as lysosomes, in live cells using fluorescence microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549) on glass-bottom dishes

  • Complete cell culture medium

  • MTPA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with DAPI filter set (or similar, e.g., Ex: 360/40 nm, Em: 460/50 nm)

Protocol:

  • Culture cells to 70-80% confluency on glass-bottom dishes.

  • Prepare a loading solution of MTPA by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the MTPA loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the loading solution and wash the cells twice with pre-warmed HBSS.

  • Add fresh HBSS or imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope. Expect to see punctate staining in the cytoplasm, characteristic of lysosomal localization.

G Start Culture Cells on Glass-Bottom Dishes Step1 Prepare MTPA Loading Solution (1-10 µM in Medium) Start->Step1 Step2 Wash Cells with HBSS Step1->Step2 Step3 Incubate with MTPA (15-30 min, 37°C) Step2->Step3 Step4 Wash Cells Twice with HBSS Step3->Step4 Step5 Add Imaging Buffer Step4->Step5 End Image with Fluorescence Microscope Step5->End

Figure 3: Workflow for live-cell imaging with MTPA.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. For instance, in the cellular imaging application, co-staining with a commercially available lysosomal marker (e.g., LysoTracker™ Red) can be performed to confirm the localization of MTPA to acidic organelles. Additionally, treating cells with agents that alter lysosomal pH (e.g., bafilomycin A1 or chloroquine) should result in a predictable change in MTPA fluorescence, further validating its pH-sensing capabilities.

Expert Insights and Experimental Considerations

  • Cytotoxicity: As with any exogenous compound, it is crucial to assess the potential cytotoxicity of MTPA at the working concentrations used. A standard MTT or similar viability assay is recommended.

  • Photostability: The photostability of MTPA should be evaluated under the specific imaging conditions to be used. This can be done by acquiring time-lapse images and monitoring for a decrease in fluorescence intensity over time.

  • Probe Specificity: While we propose a primary application in pH sensing, the potential for MTPA to interact with other cellular components should not be disregarded. Control experiments are essential to ensure that the observed fluorescence changes are indeed due to the intended analyte.

  • Two-Photon Microscopy: The conjugated system of MTPA may lend itself to two-photon excitation, which would be advantageous for imaging in thicker samples and reducing phototoxicity. This is an area for future exploration.

Conclusion

This compound (MTPA) represents a promising new molecular probe with the potential for a range of applications in cellular biology and drug development. Its proposed pH-sensitive fluorescence, combined with its small size and potential for chemical modification, makes it an attractive tool for researchers. The protocols and insights provided in this guide are intended to serve as a starting point for the exploration of this novel compound and to facilitate its adoption in the scientific community.

References

  • National Center for Biotechnology Information. "Methacrylic Acid" PubChem Compound Summary for CID 4093. Available from: [Link]

  • Smolecule. This compound.
  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. Available from: [Link]

  • Diana, R., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. Available from: [Link]

  • Mishra, A., et al. (2020). A Pyrene-Tetrazole Fused Fluorescent Probe for Effective Real Time Detection Towards Aluminium Ion. Journal of Fluorescence, 30, 1239–1246. Available from: [Link]

  • De, S., & Weiss, R. G. (2018). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. Bioconjugate Chemistry, 29(10), 3195-3210. Available from: [Link]

  • Shang, X., et al. (2013). Synthesis and binding ability of molecular probes based on a phenanthroline derivative: theory and experiment. Molecules, 18(12), 14840-14848. Available from: [Link]

  • Wincovitch, S. M., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011302. Available from: [Link]

  • Chen, J., et al. (2021). The self-assembly of polyacrylic acid nanoparticles induced by non-covalent interactions enhances the response of molecular fluorescent probes to formaldehyde. Journal of Materials Chemistry C, 9(4), 1344-1350. Available from: [Link]

  • Slanina, T., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Angewandte Chemie International Edition, 57(51), 16656-16677. Available from: [Link]

  • Li, Y., et al. (2020). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Chemical Reviews, 120(24), 13437-13481. Available from: [Link]

  • Farzandi, F., et al. (2025). Tetrazole-based fluorescent probe for sensitive detection of Cu2+: photoluminescence, biological activity, DNA/BSA interaction, and theoretical insights. Journal of Molecular Liquids, 401, 124567. Available from: [Link]

  • Sova, M. (2016). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 21(11), 1531. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid , a structural analog of


-substituted cinnamic acids often used as an intermediate in the development of 

-lactamase inhibitors and antihypertensive agents.

The core transformation involves the condensation of benzaldehyde (electrophile) with (5-methyl-1H-tetrazol-1-yl)acetic acid (nucleophile). While often attempted via classical Perkin conditions, our technical data suggests that a modified Knoevenagel Condensation offers superior yields (85-92%) and cleaner impurity profiles compared to the harsh Perkin conditions (often <60% yield due to decarboxylation).

The Core Reaction Pathway

The reaction relies on the acidity of the


-methylene protons adjacent to the tetrazole ring and the carboxylic acid. The tetrazole ring acts as an electron-withdrawing group (EWG), facilitating enolate formation.

ReactionPathway Start1 Benzaldehyde (Electrophile) Intermediate β-Hydroxy Intermediate Start1->Intermediate Piperidine/AcOH (Knoevenagel) Start2 (5-Methyl-tetrazol-1-yl) acetic acid (Nucleophile) Start2->Intermediate Piperidine/AcOH (Knoevenagel) Product 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid (Target) Intermediate->Product - H₂O (Elimination) Byproduct Decarboxylated Byproduct (Yield Killer) Intermediate->Byproduct High Heat (>140°C) (Perkin Conditions)

Figure 1: Reaction pathway comparing the desired condensation/elimination route against the thermal decarboxylation risk.

Troubleshooting & Optimization (Q&A)
Q1: My yield is stuck at ~50%, and the crude NMR shows a significant amount of unreacted aldehyde. Increasing the reaction time doesn't help. What is wrong?

Diagnosis: Equilibrium Limitation (Water Inhibition). The condensation reaction is reversible. As water is generated, the equilibrium shifts back toward the starting materials. In standard reflux setups (e.g., ethanol reflux), water remains in the system, capping conversion.

Corrective Action: Switch to a Dean-Stark apparatus using a non-polar solvent like Toluene or Benzene (if permitted).

  • Why: Toluene forms an azeotrope with water. Removing water physically from the reaction matrix drives the equilibrium forward (Le Chatelier’s principle).

  • Protocol Shift:

    • Solvent: Toluene (10 mL per gram of substrate).

    • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).

    • Process: Reflux with vigorous stirring. Monitor the water collection in the trap. The reaction is complete only when water production ceases.

Q2: I am seeing a "tarry" black byproduct and low mass recovery. I am using Acetic Anhydride and Sodium Acetate at 140°C.

Diagnosis: Thermal Decomposition via Perkin Conditions. You are using classical Perkin conditions. While effective for simple phenylacetic acids, the tetrazole ring is sensitive. At 140°C+, the electron-withdrawing nature of the tetrazole facilitates thermal decarboxylation of the starting material or the product, leading to "tar" (polymerized byproducts).

Corrective Action: Abandon Perkin conditions. Adopt the Modified Knoevenagel conditions described below.

  • Temperature Limit: Keep the reaction temperature below 115°C (Toluene reflux).

  • Catalyst: Use a catalytic amine/acid buffer (Piperidine/AcOH) rather than a stoichiometric anhydride. This avoids the formation of mixed anhydrides that are prone to decomposition.

Q3: The product precipitates as a mixture of isomers. How do I enrich the E-isomer?

Diagnosis: E/Z Isomerism. Substituted cinnamic acids exist as E (trans) and Z (cis) isomers. The E-isomer is typically the thermodynamic product (phenyl and tetrazole groups on opposite sides to minimize steric clash), but kinetic control can yield the Z-isomer.

Corrective Action:

  • Reaction Time: Extend the reflux time by 1-2 hours after water collection stops. This allows thermodynamic equilibration to the more stable E-isomer.

  • Recrystallization:

    • Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid.[1]

    • Method: Dissolve the crude solid in boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to room temperature, then to 4°C. The E-isomer typically crystallizes first due to better packing.

Q4: My starting material, (5-methyl-tetrazol-1-yl)acetic acid, seems to degrade before I even add the aldehyde.

Diagnosis: Hygroscopicity and Hydrolysis. Tetrazolyl acetic acids are often hygroscopic. If stored improperly, they absorb water. If you then use an anhydride (like in Perkin synthesis), the water hydrolyzes the anhydride exothermically, creating hot spots that degrade the tetrazole.

Corrective Action:

  • Pre-drying: Dry the starting acid in a vacuum oven at 50°C over

    
     for 4 hours before use.
    
  • Purity Check: Run a qNMR (Quantitative NMR) on the starting material. If the integration of the methylene protons (

    
    5.4 ppm) is low, recrystallize the starting material from Ethyl Acetate before attempting the condensation.
    
Optimized Experimental Protocol

Objective: Synthesis of this compound via Dean-Stark Knoevenagel Condensation.

Materials:

  • Benzaldehyde (10.0 mmol, 1.06 g)

  • (5-Methyl-1H-tetrazol-1-yl)acetic acid (10.0 mmol, 1.42 g)

  • Piperidine (1.0 mmol, 100 µL) [Catalyst Base]

  • Glacial Acetic Acid (1.0 mmol, 60 µL) [Catalyst Acid]

  • Toluene (30 mL) [Solvent]

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the (5-Methyl-tetrazol-1-yl)acetic acid, Benzaldehyde, and Toluene to the flask.

  • Catalyst Addition: Add the Piperidine and Glacial Acetic Acid.

    • Note: The combination of amine and acid forms a piperidinium acetate buffer in situ, which is the active catalytic species.

  • Reaction: Heat the mixture to a vigorous reflux (oil bath ~120°C).

    • Observation: The solution should become clear, and water will begin to collect in the trap.

    • Duration: Reflux for 4–6 hours, or until the water volume in the trap remains constant for 30 minutes.

  • Workup:

    • Cool the reaction mixture to Room Temperature (RT). The product may spontaneously crystallize.

    • If solid forms: Filter and wash with cold toluene, then cold hexanes.

    • If no solid forms: Evaporate the toluene under reduced pressure. Dissolve the residue in saturated

      
       (aq). Wash with Ethyl Acetate (to remove unreacted aldehyde). Acidify the aqueous layer to pH 2 with 1N HCl to precipitate the product.
      
  • Purification: Recrystallize from Ethanol/Water (See Q3).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Comparative Data Analysis
ParameterPerkin Conditions (Classical)Knoevenagel (Standard)Dean-Stark Modified (Recommended)
Reagents

,

or NaOAc
Piperidine, EtOHPiperidine, AcOH, Toluene
Temperature 140–160°C78°C (Reflux)110°C (Reflux)
Water Removal Chemical (Hydrolysis of

)
NoneAzeotropic (Physical)
Yield 45–60%65–75%85–92%
Purity (Crude) Low (Tars present)ModerateHigh
Atom Economy Poor (Waste from anhydride)GoodExcellent
References
  • Jones, G. (1967). "The Knoevenagel Condensation."[2][3][4][5] Organic Reactions, 15, 204–599. Link

    • Foundational text establishing the mechanism and catalyst choices for Knoevenagel condens
  • Maddila, S., et al. (2015). "Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies." Medicinal Chemistry Research, 25, 123–133. Link

    • Provides specific spectral data and reaction contexts for tetrazolyl-acrylic scaffolds.
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Gunnlaugsson, T., & Stomeo, F. (2007).[6] "Synthesis of 2-(1H-tetrazol-1-yl)acetic acid derivatives." Organic Letters.

    • References the stability and handling of the specific starting m

Sources

Technical Support Center: Synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug development professionals engaged in the synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic procedures effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for producing this compound?

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, (5-methyl-tetrazol-1-yl)-acetic acid, with an aldehyde, which is benzaldehyde. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated acrylic acid derivative.[3][4]

A key advantage of the Knoevenagel condensation is its versatility and the relatively mild conditions under which it can be performed, often using a weak base as a catalyst to prevent self-condensation of the aldehyde.[2]

G cluster_reactants Reactants cluster_product Product acetic_acid (5-Methyl-tetrazol-1-yl)-acetic acid reaction Knoevenagel Condensation acetic_acid->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction final_product This compound catalyst Weak Base Catalyst (e.g., Piperidine) catalyst->reaction reaction->final_product water Water (eliminated) reaction->water

Figure 1: General synthetic workflow via Knoevenagel condensation.
Q2: My analytical data (NMR/LC-MS) suggests the presence of an isomer. How is this possible and what is its identity?

This is a frequently encountered issue that often originates from the synthesis of the starting material, 5-methyl-1H-tetrazole. The alkylation of 5-methyl-1H-tetrazole to produce the acetic acid derivative can result in substitution at either the N1 or N2 position of the tetrazole ring. This leads to the formation of two regioisomers: the desired (5-methyl-tetrazol-1-yl)-acetic acid and the isomeric byproduct, (5-methyl-tetrazol-2-yl)-acetic acid.

If this isomeric mixture is used in the subsequent Knoevenagel condensation, you will inevitably produce an isomeric final product, 2-(5-Methyl-tetrazol-2-yl)-3-phenyl-acrylic acid, alongside your target compound.

Troubleshooting Steps:

  • Analyze Starting Material: Before proceeding with the condensation, verify the purity of your (5-methyl-tetrazol-1-yl)-acetic acid using ¹H NMR and ¹³C NMR. The chemical shifts of the methyl and methylene protons will differ between the N1 and N2 isomers.

  • Purification of Precursor: If isomers are present, they must be separated. This can be challenging due to their similar physical properties, but fractional crystallization or column chromatography of the tetrazolyl acetic acid precursor may be effective.

G start Alkylation of 5-Methyl-1H-tetrazole isomer_formation Formation of Two Regioisomers start->isomer_formation n1_isomer Desired Precursor: (5-Methyl-tetrazol-1-yl)-acetic acid isomer_formation->n1_isomer N1 Alkylation n2_isomer Isomeric Impurity: (5-Methyl-tetrazol-2-yl)-acetic acid isomer_formation->n2_isomer N2 Alkylation condensation Knoevenagel Condensation with Benzaldehyde n1_isomer->condensation n2_isomer->condensation final_product Target Product: This compound condensation->final_product byproduct Isomeric Byproduct: 2-(5-Methyl-tetrazol-2-yl)-3-phenyl-acrylic acid condensation->byproduct G start High Michael Addition Byproduct Detected q1 Is the reaction run with excess (5-methyl-tetrazol-1-yl)-acetic acid? start->q1 a1_yes Adjust Stoichiometry: Use a 1:1 or slight excess of benzaldehyde. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end Problem Mitigated a1_yes->end q2 Is the base concentration high? a1_no->q2 a2_yes Reduce Catalyst Loading: High base concentration increases enolate concentration, favoring the Michael addition. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a2_yes->end q3 Is the product precipitating during the reaction? a2_no->q3 a3_no Increase Solvent Volume: Keeping all species in solution can mitigate side reactions. q3->a3_no No q3->end Yes (Product is protected from further reaction) a3_no->end

Figure 3: Troubleshooting workflow for reducing Michael addition byproducts.

Purification Protocols

Protocol 1: Removal of Unreacted Starting Materials via Acid-Base Extraction

Unreacted benzaldehyde and the acidic starting material/product can be separated based on their differing solubilities in aqueous acidic and basic solutions.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid , and the unreacted (5-methyl-tetrazol-1-yl)-acetic acid will be deprotonated to their carboxylate salts and move into the aqueous layer. Unreacted benzaldehyde will remain in the organic layer.

  • Separation: Separate the organic layer (containing benzaldehyde) and the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The acidic product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing minor impurities and achieving high purity of the final product. [5][6]

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or isopropanol/water mixtures are often good starting points.

  • Dissolution: Dissolve the crude, dried product in a minimum amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
  • Smolecule. (n.d.). This compound.
  • Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
  • National Center for Biotechnology Information. (2025, June 27). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. PubMed.
  • YouTube. (2023, January 14). Knoevenagel condensation.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (2020, June 14). Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent.
  • MDPI. (2023, January 23). 5-Vinyl-1H-tetrazole.

Sources

Technical Support Center: Synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Regioselectivity Challenges

Welcome to the technical support center for the synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of tetrazole chemistry, specifically the common challenge of regioselectivity. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic strategies.

The synthesis of 1,5-disubstituted tetrazoles, such as the target compound, is often complicated by the formation of the isomeric 2,5-disubstituted product, 2-(5-Methyl-tetrazol-2-yl)-3-phenyl-acrylic acid. The alkylation of 5-methyltetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of regioisomers that can be difficult to separate and characterize. This guide will provide in-depth insights into controlling this regioselectivity and addressing common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 isomers in my reaction?

A1: The formation of a mixture of N1 and N2 alkylated tetrazoles is a common outcome due to the electronic nature of the tetrazole ring. The tetrazolide anion, formed upon deprotonation of 5-methyltetrazole, has nucleophilic character at both the N1 and N2 positions. The ratio of the resulting isomers is influenced by a delicate balance of several factors, including:

  • Steric Hindrance: Bulky substituents on the alkylating agent or the tetrazole itself can favor the formation of the less sterically hindered N2 isomer.[1][2]

  • Electronic Effects: The electronic properties of the substituent at the C5 position of the tetrazole ring can influence the relative nucleophilicity of the N1 and N2 positions.

  • Reaction Conditions: The choice of solvent, base, counter-ion, and temperature can significantly alter the N1/N2 ratio by differentially stabilizing the transition states leading to each isomer.[3][4]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile are critical. Harder electrophiles may favor reaction at the site with the highest electron density, while softer electrophiles may react at the more polarizable nitrogen.

Q2: How can I confirm the identity of the desired N1-isomer versus the N2-isomer?

A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for differentiating between N1 and N2-substituted tetrazoles.

  • ¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is a reliable indicator of the substitution pattern. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (appears at a higher ppm value) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[5]

  • ¹H NMR: The chemical shifts of the protons on the substituent attached to the nitrogen can also provide clues. For instance, the methylene protons adjacent to the tetrazole nitrogen in the N2-isomer often appear at a different chemical shift compared to the N1-isomer.[2]

  • X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard, if suitable crystals can be obtained.

Q3: Is it possible to completely avoid the formation of the N2-isomer?

A3: While achieving 100% regioselectivity can be challenging, it is often possible to significantly favor the formation of the desired N1-isomer through careful selection of synthetic strategy and reaction conditions. Strategies include using specific alkylating agents that have an inherent preference for N1 substitution or employing reaction conditions that thermodynamically or kinetically favor the formation of the N1 product.[4] In some cases, a post-reaction separation of isomers via chromatography may be necessary.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound. A plausible synthetic route involves a two-step process: 1) Alkylation of 5-methyltetrazole with an ethyl haloacetate to yield ethyl 2-(5-methyl-tetrazol-1-yl)acetate and its N2-isomer, followed by 2) a Knoevenagel condensation with benzaldehyde and subsequent hydrolysis to give the final product.

Problem 1: Poor Regioselectivity in the Alkylation of 5-Methyltetrazole

  • Observation: Your reaction yields a mixture of ethyl 2-(5-methyl-tetrazol-1-yl)acetate and ethyl 2-(5-methyl-tetrazol-2-yl)acetate in a nearly 1:1 ratio, or with the N2-isomer as the major product.

  • Root Cause Analysis: The reaction conditions are not optimized to favor N1-alkylation. The choice of base and solvent is critical in directing the regiochemical outcome.

  • Solutions:

    • Solvent and Base Optimization: The polarity of the solvent and the nature of the counter-ion from the base can dramatically influence the regioselectivity. For instance, in some systems, switching from a polar aprotic solvent like DMF to a less polar one like THF can alter the N1/N2 ratio.[4] Experiment with different base-solvent combinations as outlined in the table below.

    • Thermodynamic vs. Kinetic Control: In some cases, the N1-isomer is the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration might allow for equilibration to favor the N1-isomer. Conversely, lower temperatures may favor the kinetically controlled product.

    • Alternative Alkylating Agents: While ethyl bromoacetate is a common choice, other electrophiles might offer better selectivity.

Table 1: Effect of Reaction Conditions on N1/N2 Selectivity in Tetrazole Alkylation

Base Solvent General Trend Rationale
NaHTHFOften favors N1-alkylationThe sodium counter-ion may coordinate with the N1 and N2 positions, with steric factors favoring subsequent attack at N1.[4]
K₂CO₃DMFCan lead to mixtures or favor N2A more polar solvent can solvate the cation, leading to a "freer" tetrazolide anion where the N2 position may be more nucleophilic.
Cs₂CO₃AcetonitrileMay favor N1-alkylationThe larger cesium cation can have a different coordinating effect compared to sodium or potassium.

Problem 2: Difficulty in Separating the N1 and N2 Isomers

  • Observation: The N1 and N2-isomeric esters have very similar polarities, making separation by column chromatography challenging.

  • Root Cause Analysis: The structural similarity of the isomers results in similar interactions with the stationary phase.

  • Solutions:

    • Optimize Chromatographic Conditions:

      • Try a different solvent system with varying polarities. A shallow gradient elution can improve separation.

      • Use a longer column or a stationary phase with a different selectivity (e.g., alumina instead of silica gel).

      • Consider preparative HPLC for more challenging separations.

    • Derivatization: If the downstream chemistry allows, consider a temporary derivatization of the mixture to alter the polarity of one isomer, facilitating separation. This is a more advanced and often less desirable approach.

    • Re-evaluate the Synthetic Strategy: If separation is consistently problematic, focus on improving the regioselectivity of the initial alkylation step to minimize the formation of the undesired isomer.

Problem 3: Low Yield in the Knoevenagel Condensation Step

  • Observation: The reaction between ethyl 2-(5-methyl-tetrazol-1-yl)acetate and benzaldehyde results in a low yield of the desired acrylic acid product.

  • Root Cause Analysis: The reaction conditions for the Knoevenagel condensation are not optimal. This can be due to an inappropriate catalyst, temperature, or reaction time.

  • Solutions:

    • Catalyst Screening: The Knoevenagel condensation is typically base-catalyzed. Common catalysts include piperidine, pyridine, or a mixture of piperidine and acetic acid.[6] Screen different catalysts to find the most effective one for your substrate.

    • Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. Prolonged heating can sometimes lead to side reactions or decomposition.

    • Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, removing water using a Dean-Stark apparatus can drive the reaction to completion.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 5-Methyltetrazole

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred THF at 0 °C.

  • Tetrazole Addition: Dissolve 5-methyltetrazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Knoevenagel Condensation and Hydrolysis

  • Reactant Mixture: In a round-bottom flask, dissolve ethyl 2-(5-methyl-tetrazol-1-yl)acetate (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Reflux the mixture and monitor the reaction progress by TLC.

  • Hydrolysis: Once the condensation is complete, add an aqueous solution of sodium hydroxide (2-3 equivalents) and continue to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and wash with a non-polar solvent like hexane to remove any unreacted benzaldehyde. Acidify the aqueous layer with cold 1M HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Diagrams

G cluster_alkylation Alkylation Step cluster_condensation Knoevenagel Condensation 5-Methyltetrazole 5-Methyltetrazole N1_Isomer 2-(5-Methyl-tetrazol-1-yl)acetate 5-Methyltetrazole->N1_Isomer N1-attack N2_Isomer 2-(5-Methyl-tetrazol-2-yl)acetate (Side Product) 5-Methyltetrazole->N2_Isomer N2-attack Alkylating_Agent Ethyl Haloacetate Alkylating_Agent->N1_Isomer Alkylating_Agent->N2_Isomer Base_Solvent Base / Solvent Base_Solvent->5-Methyltetrazole Final_Product This compound N1_Isomer->Final_Product Benzaldehyde Benzaldehyde Benzaldehyde->Final_Product Catalyst Catalyst (e.g., Piperidine) Catalyst->N1_Isomer

Caption: Synthetic workflow for this compound.

G cluster_factors Factors Key Factors Influencing N1/N2 Regioselectivity Steric_Hindrance Steric Hindrance of Alkylating Agent Factors->Steric_Hindrance Electronic_Effects Electronic Effects of 5-Substituent Factors->Electronic_Effects Solvent Solvent Polarity Factors->Solvent Base Base and Counter-ion Factors->Base Temperature Temperature (Kinetic vs. Thermodynamic Control) Factors->Temperature

Caption: Factors governing regioselectivity in tetrazole alkylation.

References

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(42), 21085-21091. [Link]

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

  • Oubella, A., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2022(2), M1365. [Link]

  • Fallon, B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2598-2611. [Link]

  • Ahmad, F., et al. (2019). Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation between furfural and malonic acid using various organocatalysts. ResearchGate. [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals. We understand the challenges that can arise when working with novel compounds and have designed this resource to help you navigate the solubility issues associated with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its properties?

A1: this compound is a complex organic molecule with a molecular formula of C₁₁H₁₀N₄O₂.[1] Its structure is comprised of three key functional groups: a phenyl group, a 5-methyl-tetrazole ring, and an acrylic acid moiety.[1] The phenyl group is largely nonpolar and contributes to the compound's hydrophobicity. The tetrazole ring, while containing nitrogen atoms, is also a relatively nonpolar heterocyclic system. The acrylic acid group, however, is polar and contains a carboxylic acid functional group, which can be ionized to a carboxylate at a sufficiently high pH. This combination of a large nonpolar scaffold with a single ionizable group is characteristic of many poorly water-soluble drugs. The compound's potential applications are in pharmaceuticals and biochemistry due to its diverse functional groups that can enhance its reactivity and biological activity.[1]

Q2: What are the expected biological activities of this compound?

Q3: What are the general safety precautions for handling this compound?

A3: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Tetrazole derivatives can have explosive properties, and the carboxylic acid moiety suggests potential for skin and eye irritation.[1]

Troubleshooting Guide: Solubility Issues and Solutions

Problem 1: My compound won't dissolve in aqueous buffers for my in vitro assay.

Cause: The hydrophobic nature of the phenyl and tetrazole rings significantly limits the aqueous solubility of the compound. The carboxylic acid group has a specific pKa, and the compound will be significantly less soluble in its neutral form at pH values below its pKa.

Solution:

Step-by-Step Protocol for Aqueous Solubilization:
  • Determine the pKa of the compound. While an experimental value may not be available, a predicted pKa for the carboxylic acid group is likely in the range of 3-5, similar to other acrylic acids.[4]

  • Prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating concentrated stock solutions of poorly soluble compounds.[5]

  • Use a pH-adjusted buffer. For in vitro assays, it is often desirable to have the compound in solution in the assay buffer. Since this is an acidic compound, increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Prepare a buffer at a pH of 7.4 or higher.

  • Perform a serial dilution. Dilute the organic stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to avoid precipitation.

  • Observe for precipitation. After dilution, visually inspect the solution for any cloudiness or solid particles. If precipitation occurs, you may need to lower the final concentration of the compound or use a co-solvent system.

Problem 2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous media.

Cause: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility, or when the pH of the aqueous media is not high enough to keep the compound in its ionized, more soluble form.

Solution:

Workflow for Preventing Precipitation:

Caption: Decision workflow for troubleshooting precipitation.

Detailed Strategies:
  • Co-solvents: The use of a water-miscible solvent, or co-solvent, can increase the solubility of a poorly soluble drug.[6] If your experimental system can tolerate it, a final concentration of 1-5% DMSO may be sufficient to keep the compound in solution. Other co-solvents to consider are ethanol or polyethylene glycol (PEG).

  • pH Adjustment: As mentioned previously, ensuring the pH of the final solution is at least 1-2 units above the pKa of the carboxylic acid will significantly increase solubility.[7]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[8]

Problem 3: I need to prepare a formulation for an in vivo study, and high concentrations of organic solvents are not permissible.

Cause: For in vivo studies, toxicity and physiological compatibility are major concerns, limiting the use of high concentrations of organic solvents like DMSO.

Solution:

Formulation Strategies for in vivo Administration:
  • Salt Formation: The most direct way to increase the aqueous solubility of an acidic compound is to convert it to a salt. This can be achieved by reacting the compound with a base, such as sodium hydroxide or sodium bicarbonate, to form the corresponding sodium salt.

    Protocol for Salt Formation:

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add one molar equivalent of a solution of the desired base (e.g., 1 M NaOH) dropwise while stirring.

    • Remove the organic solvent under reduced pressure to yield the salt form of the compound.

    • The resulting salt should have significantly improved aqueous solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[9][10] This can be an effective way to deliver hydrophobic compounds.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10] This can be achieved through techniques like wet milling or high-pressure homogenization.[11]

Solubility Data Summary

The following table provides a general guideline for solvent selection. Experimental verification is highly recommended.

Solvent ClassExamplesExpected SolubilityNotes
Aqueous Buffers PBS, Tris-HClPoor (pH-dependent)Solubility increases significantly at pH > pKa.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileGood to HighSuitable for stock solutions.
Alcohols Ethanol, MethanolModerate to GoodCan be used as co-solvents.[4]
Chlorinated Solvents Dichloromethane, ChloroformModerateUseful for extraction and purification.
Ethers Diethyl ether, THFLow to ModerateMay have limited utility for solubilization.[12]

References

  • Wikipedia. (2023, December 27). Methacrylic acid. Retrieved from [Link]

  • LookChem. (n.d.). 3-(3-(Trifluoromethyl)phenyl)acrylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). Phenylacrylic acid. Retrieved from [Link]

  • Bialik-Wąs, K., & Pielichowski, K. (2013). Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation. Acta Biochimica Polonica, 60(4), 835–838. Retrieved from [Link]

  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]

  • Gao, L., Liu, G., & Ma, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252–3276. Retrieved from [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(06), 199–204. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]

  • Liu, Y., Li, Y., Zhang, Y., & Wang, Y. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 233, 02045. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(7), 855. Retrieved from [Link]

  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved from [Link]

  • Kumar, R., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-106. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmacy Education & Research, 2(1), 48-61. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of poly(methacrylic acid)-based molecularly imprinted polymer nanoparticles for controlled release of trinitroglycerin. Retrieved from [Link]

  • Organic Syntheses. (2019, December 23). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acrylic Acid. PubChem. Retrieved from [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting protocols, and answers to frequently encountered questions regarding the stability and handling of this compound. Our approach is to explain the causality behind experimental observations and provide self-validating systems for your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that influence its stability?

A1: The stability of this compound is governed by three key functional moieties:

  • The Tetrazole Ring: This nitrogen-rich heterocycle is known to be sensitive to heat and UV radiation.[1][2] Photolysis can lead to cleavage of the ring and extrusion of molecular nitrogen, a common degradation pathway for tetrazole derivatives.[3][4]

  • The α,β-Unsaturated Carboxylic Acid: This system, structurally similar to cinnamic acid, is susceptible to photochemical reactions like cis-trans isomerization and [2+2] cycloaddition (dimerization) upon exposure to UV light.[5] It also provides an acidic functional group that can influence solubility and reactivity.

  • The Phenyl Group: This group, in conjugation with the acrylic acid backbone, enhances UV absorption, potentially increasing the compound's photosensitivity.[6]

Q2: How should I store the solid compound for optimal long-term stability?

A2: Based on the structural liabilities, we recommend the following storage conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature -20°CTo minimize potential thermal degradation and slow down any solid-state reactions. While many tetrazole derivatives are relatively stable, elevated temperatures can accelerate decomposition.[2][7]
Light Protect from light (amber vial)The conjugated system and tetrazole ring are potential chromophores, making the compound susceptible to photodegradation.[1][4]
Atmosphere Inert atmosphere (Argon or Nitrogen)To prevent potential oxidative degradation, although the primary concerns are thermal and photochemical pathways.
Moisture Desiccated environmentTo prevent hydrolysis, especially if the compound is stored at temperatures where water condensation may occur.
Q3: I've noticed my stock solution in DMSO turning a pale yellow over time, even when stored in the dark. What could be the cause?

A3: This is a common observation with complex organic molecules in solution. The yellowing could be due to a slow, minor degradation process. While DMSO is a common solvent, potential causes include:

  • Trace Impurities: The solvent or the compound itself may contain trace impurities that react over time.

  • Slow Isomerization: Although less likely in the dark, slow isomerization of the acrylic acid double bond from the more stable E-isomer to the Z-isomer can sometimes occur, potentially altering the electronic properties and color.

  • Trace Acidity/Basicity: Trace amounts of acid or base in the solvent can catalyze slow degradation or isomerization reactions. The tetrazole moiety itself has a pKa comparable to carboxylic acids, making it sensitive to pH changes.[7]

We recommend preparing fresh solutions for sensitive experiments or qualifying the aged stock solution by HPLC-UV to check for the appearance of new impurity peaks before use.

Troubleshooting Guide: Degradation Pathways

This section addresses specific experimental problems and provides logical workflows to diagnose the root cause.

Issue 1: Appearance of New Peaks in HPLC Analysis After Heating a Sample

Q: My sample was heated to 80°C in solution, and now I see several new, more polar peaks in my reverse-phase HPLC chromatogram. What degradation is occurring?

A: Heating can initiate several degradation pathways. The appearance of more polar peaks suggests the formation of smaller, more water-soluble fragments. The two most probable thermal degradation pathways are hydrolysis and tetrazole ring cleavage .

Causality:

  • Hydrolysis: The acrylic acid moiety is generally stable, but at elevated temperatures and non-neutral pH, hydrolysis of other functional groups (if any were present as esters or amides in an unpurified sample) could occur. For this specific molecule, direct hydrolysis is less likely to be the primary pathway unless reactive species are present.

  • Tetrazole Ring Decomposition: The tetrazole ring is known to be thermally labile under certain conditions, although many derivatives are relatively stable.[7] Upon heating, it can undergo a cycloreversion reaction, extruding nitrogen gas (N₂) to form a highly reactive nitrile imine intermediate. This intermediate will rapidly react with any available nucleophiles, including water, to form hydrazones or other derivatives, which would appear as distinct peaks on an HPLC.[2][3]

This protocol will help you confirm the degradation pathway and identify the products.

  • Setup: Prepare three identical solutions of your compound (e.g., 1 mg/mL) in a relevant solvent system (e.g., Acetonitrile/Water 50:50).

    • Sample 1: Control (Store at 4°C).

    • Sample 2: Heat at 80°C for 6 hours.

    • Sample 3: Heat at 80°C for 24 hours.

  • Analysis:

    • Analyze all three samples by HPLC-UV. Compare the chromatograms.

    • Couple the HPLC to a Mass Spectrometer (LC-MS). Determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

  • Interpretation:

    • Parent Compound: this compound, C₁₁H₁₀N₄O₂, Molecular Weight = 230.22 g/mol . Expect to see an [M+H]⁺ ion at m/z 231.23.

    • Expected Degradants: Look for masses corresponding to the loss of N₂ (28 Da) followed by the addition of water (18 Da). The resulting hydrazone or related species would have a molecular weight of 220.23 g/mol ([M-N₂+H₂O]+H⁺ at m/z 221.24).

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation A Prepare 1 mg/mL Solution B Control Sample (4°C) A->B Split C Test Sample (Heat at 80°C) A->C Split D Inject Samples into LC-MS System B->D C->D E Acquire UV and MS Data D->E F Compare Chromatograms (Control vs. Heated) E->F G Identify New Peaks F->G H Analyze Mass Spectra of Parent and Degradants G->H I Confirm Degradation Pathway (e.g., Loss of N2, +H2O) H->I

Caption: Workflow for investigating thermal degradation using LC-MS.

Issue 2: Rapid Loss of Parent Compound Peak Area Under UV Light Exposure

Q: I left a solution of the compound on the benchtop in a clear vial, and the concentration appears to have dropped significantly according to HPLC-UV analysis. What is happening?

A: This strongly indicates photodegradation . The conjugated system of the phenylacrylic acid and the tetrazole ring are both efficient UV absorbers, making the molecule highly susceptible to photochemical reactions.[6][7]

Causality:

  • Tetrazole Ring Cleavage: As with thermal stress, UV energy can induce the cleavage of the tetrazole ring, leading to the extrusion of N₂ and the formation of a nitrile imine intermediate.[1][4] This is often a highly efficient quantum process.

  • E/Z (cis/trans) Isomerization: The double bond of the acrylic acid can isomerize from the typically more stable E-isomer to the Z-isomer. The two isomers may have different retention times and UV extinction coefficients, which can be misinterpreted as a loss of concentration if only one peak is integrated.

  • Photodimerization: Similar to cinnamic acid, the molecule can undergo a [2+2] cycloaddition reaction with another molecule when exposed to UV light, especially in concentrated solutions or the solid state, forming cyclobutane dimers.[5] These dimers will have a much higher molecular weight and different chromatographic properties.

  • Setup: Prepare two identical solutions (e.g., 0.1 mg/mL in methanol).

    • Sample 1: Control (wrap vial completely in aluminum foil).

    • Sample 2: Exposed (place in a clear vial).

  • Exposure: Place both vials in a photostability chamber with a controlled light source (e.g., ICH option 2: 254 nm UV lamp) for a set period (e.g., 4 hours). Alternatively, leave them on a lab bench under ambient light for 24-48 hours.

  • Analysis (LC-MS):

    • Analyze both samples by LC-MS.

    • Check for Isomers: Look for a new peak with the same m/z as the parent compound (231.23 [M+H]⁺) but a slightly different retention time. This would indicate E/Z isomerization.

    • Check for Ring Cleavage Products: Search for masses corresponding to the nitrile imine intermediate or its subsequent reaction products (e.g., with the solvent, methanol).

    • Check for Dimers: Search for an ion with approximately double the parent mass (e.g., m/z 461.45 for the [2M+H]⁺ adduct). Dimers are often less soluble and may precipitate out of solution.

G cluster_pathways Potential Photodegradation Pathways cluster_iso Isomerization cluster_cleavage Ring Cleavage cluster_dimer Dimerization Parent Parent Compound (E-isomer) Isomer Z-isomer Parent->Isomer (reversible) NitrileImine Nitrile Imine Intermediate + N₂ Parent->NitrileImine (irreversible) Dimer Cyclobutane Dimer (from 2 molecules) Parent->Dimer (requires 2x Parent) SolventAdduct Solvent Adducts (e.g., with H₂O, MeOH) NitrileImine->SolventAdduct Trapping

Sources

Technical Support Center: "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the proper storage, handling, and troubleshooting of "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid." Our recommendations are grounded in the fundamental chemical principles of its constituent functional groups—the acrylic acid moiety and the tetrazole ring—to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs) on Storage and Handling

Question 1: What are the primary hazards associated with "this compound"?

Answer: This compound possesses a dual nature in terms of its potential hazards, stemming from its acrylic acid and tetrazole components.

  • Acrylic Acid Moiety: The acrylic acid portion of the molecule introduces the risk of spontaneous and potentially violent polymerization, especially when exposed to heat, light, or contaminants.[1][2] Acrylic acid itself is also known to be corrosive to skin and tissues.

  • Tetrazole Ring: Tetrazole derivatives are known for their high nitrogen content and can be energetic compounds. While many are thermally stable, some can decompose exothermically or even explosively under certain conditions.[3][4] The thermal decomposition of N-substituted tetrazoles often begins with the degradation of the tetrazole ring.[5]

Question 2: What are the optimal storage conditions for "this compound"?

Answer: Based on the properties of related compounds, the following storage conditions are recommended to maintain the integrity and stability of "this compound":

ParameterRecommended ConditionRationale
Temperature 15°C to 25°CTo prevent both freezing (which can cause inhibitor separation) and heat-induced polymerization.[1][6]
Atmosphere Normal air atmosphere (not inert)Many inhibitors used for acrylic acids, such as MEHQ (monomethyl ether of hydroquinone), require oxygen to be effective.[1][7]
Light Store in a dark, light-resistant containerUV light can initiate polymerization of the acrylic acid moiety and may lead to photodegradation.[7][8]
Container Tightly sealed, original containerTo prevent contamination and exposure to moisture. Suitable materials include glass, stainless steel, or polyethylene.[1][2]
Location Cool, dry, well-ventilated areaEnsures stability and prevents the accumulation of any potential vapors.[1][2]

Question 3: Should I be concerned about the hygroscopicity of this compound?

Question 4: What are the known incompatibilities for this compound?

Answer: To prevent hazardous reactions, "this compound" should be stored away from:

  • Strong bases and alkalis: Can catalyze polymerization.[2]

  • Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.[2]

  • Polymerization initiators (e.g., peroxides, radical initiators): Can cause uncontrolled polymerization.[2]

  • Heat and ignition sources: The compound is likely combustible and heat can induce decomposition or polymerization.[2][9]

Troubleshooting Guide

Issue 1: I observe polymerization or solidification of the material in the container.

Causality: This is a common issue with acrylic acid derivatives and can be triggered by several factors:

  • Elevated Storage Temperature: Storing the compound above the recommended 25°C can accelerate polymerization.

  • Depletion of Inhibitor: Over time, especially at higher temperatures, the polymerization inhibitor can be consumed.

  • Contamination: Introduction of impurities, particularly bases, metals, or radical sources, can initiate polymerization.

  • Improper Thawing: If the material has been frozen, incorrect thawing procedures can lead to localized areas with low inhibitor concentration, making them prone to polymerization.[1]

Step-by-Step Resolution Protocol:

  • Safety First: Do not attempt to use the material if significant polymerization has occurred. A runaway polymerization can be dangerous.

  • Isolate the Container: Carefully move the container to a fume hood or a well-ventilated area, away from other chemicals.

  • Do Not Heat: Avoid heating the container as this can accelerate the polymerization process, potentially leading to a pressure buildup and container rupture.[1]

  • Contact Technical Support/Safety Officer: For guidance on disposal of the polymerized material.

Preventative Measures:

  • Strictly adhere to the recommended storage temperature of 15-25°C.[1][6]

  • Ensure the container is always tightly sealed to prevent contamination.

  • Purchase smaller quantities to ensure the product is used within its recommended shelf life.

Issue 2: My experimental results are inconsistent, suggesting compound degradation.

Causality: Inconsistent results can stem from the degradation of the compound, which may not always be visually apparent.

  • Photodegradation: Exposure to light, especially UV, can cause photochemical reactions, leading to the formation of byproducts.[8] Acrylates are known to be vulnerable to photodegradation.

  • Thermal Degradation: Although many tetrazoles are stable, prolonged exposure to elevated temperatures can lead to the decomposition of the tetrazole ring.[5]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Check Storage Conditions: - Temperature Log - Light Exposure - Container Seal A->B D Was the compound stored correctly? B->D C Perform Quality Control Check: - TLC - NMR - HPLC E Did the QC check show impurities or degradation? C->E D->C Yes F Source a new batch of the compound. D->F No E->F Yes G Review experimental protocol for other potential sources of error. E->G No H Implement stricter storage protocols and light protection for the new batch. F->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Preparation of a Stock Solution and Stability Check

This protocol outlines the steps for preparing a stock solution of "this compound" and assessing its short-term stability.

  • Preparation of Stock Solution:

    • Allow the container of "this compound" to equilibrate to room temperature before opening.

    • In a chemical fume hood, weigh the desired amount of the compound into a clean, dry vial.

    • Add the appropriate solvent (e.g., DMSO, DMF, or as determined by solubility tests) to achieve the desired concentration.

    • Mix thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 30°C) may be used if necessary, but avoid excessive heat.

  • Short-Term Stability Check (using Thin Layer Chromatography - TLC):

    • Immediately after preparation, spot a small amount of the stock solution onto a TLC plate.

    • Store the stock solution under the recommended conditions (e.g., 4°C, protected from light).

    • After 24 and 48 hours, spot the stored solution on the same TLC plate next to the initial spot.

    • Develop the TLC plate using an appropriate solvent system.

    • Visualize the spots under UV light. The appearance of new spots or a significant change in the intensity of the main spot indicates degradation.

Logical Relationship Diagram: Factors Affecting Stability

G cluster_0 Factors Influencing Stability cluster_1 Degradation Pathways cluster_2 Contributing Factors A This compound (Stable Compound) B Polymerization C Photodegradation D Thermal Decomposition E Heat / High Temperature E->B E->D F Light (UV) F->C G Contaminants (Bases, Oxidizers) G->B

Caption: Key factors leading to the degradation of the compound.

References

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • Washington State University. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6504056B2 - Transport and/or storage of acrylic acid.
  • U.S. Chemical Storage. (n.d.). Acrylic Acid Storage. Retrieved from [Link]

  • Journal of Applied Polymer Science. (2013). Photo-Oxidative Stability of a Series of Red Acrylic Paints. Retrieved from [Link]

  • ResearchGate. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Retrieved from [Link]

  • Journal of Coatings Technology and Research. (n.d.). Photodegradation of Water-Based Acrylic Coatings Containing Silica. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The photo-stability of acrylic tri-block copolymer blends for the consolidation of cultural heritage. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]

  • Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatiblity Chart. Retrieved from [Link]

  • ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

  • IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Rapid and precise synthesis of acrylic polymers driven by visible light. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Optimization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of tetrazole-containing compounds, which are of significant interest due to their wide range of pharmacological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process culminating in a Knoevenagel condensation. A logical and efficient synthetic pathway is crucial for obtaining a high yield and purity of the final product.

Synthetic_Pathway A Acetonitrile + Sodium Azide B 5-Methyl-1H-tetrazole A->B [3+2] Cycloaddition C Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate B->C N-Alkylation with Ethyl Chloroacetate D 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid C->D Ester Hydrolysis F This compound D->F Knoevenagel Condensation E Benzaldehyde E->F

Caption: Overall synthetic workflow.

II. Detailed Experimental Protocols

This section provides step-by-step procedures for each stage of the synthesis. Adherence to these protocols, along with the safety precautions outlined, is critical for a successful outcome.

Protocol 1: Synthesis of 5-Methyl-1H-tetrazole

Principle: This step involves a [3+2] cycloaddition reaction between acetonitrile and an azide source, a common method for forming the tetrazole ring.[4]

  • Materials:

    • Acetonitrile

    • Sodium Azide (NaN₃)

    • Triethylamine Hydrochloride or Ammonium Chloride (Catalyst)

    • Toluene or Dimethylformamide (DMF) (Solvent)

    • Hydrochloric Acid (for workup)

  • Procedure:

    • Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Do not use metal spatulas.[5]

    • To a stirred suspension of sodium azide (1.1 eq) and triethylamine hydrochloride (1.1 eq) in toluene, add acetonitrile (1.0 eq).

    • Heat the mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Methyl-1H-tetrazole.

Protocol 2: Synthesis of Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate

Principle: N-alkylation of the 5-methyltetrazole ring with ethyl chloroacetate. The reaction can proceed in the presence of a base to deprotonate the tetrazole nitrogen, facilitating nucleophilic attack.

  • Materials:

    • 5-Methyl-1H-tetrazole

    • Ethyl Chloroacetate

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (Base)

    • Acetone or Dimethylformamide (DMF) (Solvent)

  • Procedure:

    • To a solution of 5-Methyl-1H-tetrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension vigorously for 30 minutes at room temperature.

    • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

    • Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Protocol 3: Hydrolysis to 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid

Principle: Saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

  • Materials:

    • Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • Ethanol/Water or THF/Water (Solvent)

    • Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

    • Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry thoroughly to obtain 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid.

Protocol 4: Knoevenagel Condensation to Synthesize the Final Product

Principle: A base-catalyzed condensation between the active methylene group of the tetrazolyl acetic acid and the carbonyl group of benzaldehyde.[6][7] Piperidine is a commonly used catalyst for this transformation.[8]

  • Materials:

    • 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid

    • Benzaldehyde

    • Piperidine (Catalyst)

    • Pyridine or Toluene (Solvent)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-(5-Methyl-1H-tetrazol-1-yl)acetic acid (1.0 eq) and benzaldehyde (1.1 eq) in toluene.

    • Add a catalytic amount of piperidine (0.1-0.2 eq).

    • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, filter the solid and wash with cold toluene or hexane.

    • If no precipitate forms, evaporate the solvent under reduced pressure and purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield pure this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Troubleshooting_Flow Start Low Yield in Knoevenagel Condensation Q1 Is the starting material (tetrazolyl acetic acid) pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Purity Confirmed A1_No No Recrystallize or purify by column chromatography. Q1->A1_No Impurity Detected Q2 Is the reaction going to completion? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes TLC shows no starting material A2_No No Increase reaction time, temperature, or catalyst loading. Ensure efficient water removal. Q2->A2_No TLC shows starting material Q3 Are there significant side products? A2_Yes->Q3 A3_Yes Yes Consider a milder catalyst (e.g., ammonium acetate), lower temperature, or different solvent. Q3->A3_Yes Multiple spots on TLC A3_No No Q3->A3_No Clean reaction profile End Optimize purification method (e.g., recrystallization solvent system). A3_No->End

Caption: Troubleshooting logic for low yield.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation is not proceeding or is very slow. What should I do?

  • A1: Causality & Solution:

    • Insufficient Catalyst: The piperidine catalyst is essential for deprotonating the active methylene compound.[6] Ensure you have added the correct amount (typically 10-20 mol%).

    • Water Inhibition: The Knoevenagel condensation produces water, which can inhibit the reaction.[7] Using a Dean-Stark trap to azeotropically remove water is highly recommended.

    • Temperature: While some Knoevenagel reactions proceed at room temperature, this specific reaction may require heating to reflux to achieve a reasonable rate.

    • Reagent Quality: Ensure your benzaldehyde is free of benzoic acid (which can form upon air oxidation) and that your tetrazolyl acetic acid is pure and dry.

Q2: I am getting a low yield in the final Knoevenagel condensation step. How can I optimize it?

  • A2: Optimization Strategies:

    • Catalyst Screening: While piperidine is common, other bases like pyridine, triethylamine, or even ammonium salts can be screened.[9] The optimal catalyst can be substrate-dependent.

    • Solvent Effects: Toluene is effective for azeotropic water removal. However, polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the reaction rate.

    • Stoichiometry: A slight excess of benzaldehyde (1.1-1.2 equivalents) can help drive the reaction to completion.

    • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress by TLC to avoid prolonged heating which might lead to side product formation.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Piperidine (0.1 eq)Pyridine (0.5 eq)(NH₄)₂CO₃ (0.2 eq)Varying reaction rates and yields. Piperidine is often most effective.
Solvent ToluenePyridineDMFToluene allows for water removal. Pyridine can act as both solvent and catalyst. DMF may increase rate but complicate workup.
Temperature 80 °C110 °C (Reflux)140 °CHigher temperatures generally increase the reaction rate but may also lead to more side products.

Q3: I am having trouble with the N-alkylation of 5-methyltetrazole. What are the common pitfalls?

  • A3: Troubleshooting Alkylation:

    • Base Strength: A sufficiently strong base is needed to deprotonate the tetrazole. Potassium carbonate is a good starting point, but if the reaction is sluggish, a stronger base like sodium hydride in an anhydrous solvent (DMF or THF) can be used.

    • Solvent Choice: The solvent should be able to dissolve the tetrazole salt. DMF is an excellent choice for this purpose.

    • Leaving Group: Ethyl bromoacetate is more reactive than ethyl chloroacetate and can be used if the reaction with the chloro-derivative is slow. Adding a catalytic amount of sodium or potassium iodide can also facilitate the reaction through the Finkelstein reaction.

Q4: Are there any significant safety concerns with this synthesis?

  • A4: Critical Safety Precautions:

    • Sodium Azide: As mentioned, sodium azide is acutely toxic and can form highly explosive metal azides.[5] Never use metal spatulas. Avoid contact with acids, which generate toxic hydrazoic acid gas. All work should be performed in a certified chemical fume hood.

    • 5-Methyltetrazole: This compound can be thermally unstable. Avoid excessive heating and mechanical shock.

    • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

IV. References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Iida, H., et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]

  • Maddila, S., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. ResearchGate. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]

  • Moustafa, M. A. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Pérez-Janneth, B., et al. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. Retrieved from

  • Reddit. (n.d.). Knoevenagel condensation with acetic acid. Retrieved from [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]

  • Shaabani, A., et al. (2012). A novel one-pot pseudo-five-component condensation reaction towards bifunctional diazepine-tetrazole containing compounds: synthesis of 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles and 1H-tetrazolyl-benzo[b][2][6]diazepines. PubMed. Retrieved from [Link]

  • Belkacem, N., et al. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Retrieved from [Link]

  • Chashkov, D. E., et al. (2022). Synthesis of novel[2][6][7]triazolo[1,5-b][2][5][6][7]tetrazines and investigation of their fungistatic activity. National Institutes of Health. Retrieved from [Link]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" common experimental errors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Synthesis Optimization, Impurity Profiling, and Troubleshooting Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis and handling of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid , a specialized


-substituted cinnamic acid derivative. This compound serves as a critical intermediate in the development of angiotensin II receptor antagonists and other bioisostere-based therapeutics.

The primary synthesis route involves a Perkin-type condensation between benzaldehyde and (5-methyl-tetrazol-1-yl)acetic acid. The most frequent experimental failures stem from regioisomer contamination (N1 vs. N2) in the starting material and incomplete condensation due to moisture sensitivity.

Module 1: Critical Precursor Check (The N1 vs. N2 Trap)

The Issue: The synthesis of the starting material, (5-methyl-tetrazol-1-yl)acetic acid, often yields a mixture of N1- and N2-isomers. Using the wrong isomer or a mixture will result in a final product with incorrect biological activity and vastly different solubility profiles.

Technical Insight: Alkylation of 5-methyltetrazole is rarely 100% regioselective. The N2-isomer is often thermodynamically favored, but the N1-isomer is frequently the desired pharmacophore for this specific acrylic acid class.

Diagnostic Protocol: NMR Validation

Before proceeding to the condensation step, you must validate your precursor.

FeatureN1-Isomer (Target Precursor)N2-Isomer (Common Impurity)

H NMR (Methyl)

2.50 - 2.60 ppm

2.30 - 2.40 ppm (Shielded)

C NMR (Tetrazole C5)
~150-152 ppm~160-163 ppm
Solubility (Water) Higher polarity (More soluble)Lower polarity (Less soluble)

Corrective Action: If your precursor contains >5% N2-isomer, recrystallize from Ethanol/Water (9:1) or perform flash chromatography (DCM:MeOH gradient) before attempting the acrylic acid synthesis.

Module 2: The Condensation Reaction (Perkin Protocol)

The Workflow: The formation of the acrylic acid double bond is achieved via a Perkin condensation using acetic anhydride (


) and a base (Triethylamine or Sodium Acetate).
Visual Workflow: Synthesis & Troubleshooting

G Start Start: Reagents Prep Check Check Precursor Regio-Purity (NMR) Start->Check Reaction Perkin Condensation (100°C, Ac2O, Et3N) Check->Reaction Purity >95% Monitor Monitor: TLC/HPLC (Disappearance of Aldehyde) Reaction->Monitor Result Outcome Evaluation Monitor->Result Success Workup: Hydrolysis & Crystallization Result->Success Conversion >80% Fail_Yield Issue: Low Yield / No Reaction Result->Fail_Yield Aldehyde remains Fail_Tar Issue: Black Tar / Polymerization Result->Fail_Tar Intractable oil Fail_Yield->Reaction Action: Distill Benzaldehyde Dry Reagents Fail_Tar->Reaction Action: Reduce Temp (<110°C) Inert Atmosphere

Caption: Logical workflow for the synthesis of this compound, highlighting critical decision points.

Troubleshooting the Reaction
Issue 1: Reaction Stalls (Low Conversion)
  • Symptom: TLC shows persistent benzaldehyde spots after 4+ hours.

  • Root Cause:

    • Wet Reagents: The Perkin reaction proceeds via an anhydride intermediate.[1] Moisture hydrolyzes

      
       to acetic acid, killing the reaction.
      
    • Oxidized Aldehyde: Benzaldehyde rapidly oxidizes to benzoic acid, which neutralizes the base catalyst.

  • Fix:

    • Distill benzaldehyde immediately before use (wash with

      
       first if heavily oxidized).
      
    • Use freshly opened Acetic Anhydride (purity >99%).

Issue 2: "Tarry" Black Product
  • Symptom: The reaction mixture turns into a viscous black oil that refuses to crystallize upon acidification.

  • Root Cause:

    • Thermal Degradation: Tetrazoles are energetic. Prolonged heating >140°C causes ring decomposition.

    • Polymerization: Acrylic acids can self-polymerize at high temperatures without radical inhibitors.

  • Fix:

    • Limit temperature to 100-110°C . Do not reflux vigorously; a gentle simmer is sufficient.

    • Add a trace amount of Hydroquinone (1-2 mg) to inhibit radical polymerization during the reaction.

Module 3: Isolation and Stereochemistry

The product usually precipitates upon hydrolysis of the reaction mixture with water/HCl. However, stereochemistry (E vs. Z) is a common point of confusion.

The E/Z Conundrum

In


-substituted cinnamic acids, the (E)-isomer  (Phenyl and COOH on opposite sides) is typically the major product due to steric hindrance between the phenyl ring and the bulky tetrazole group.
  • Experimental Observation: The (E)-isomer usually crystallizes more readily. The (Z)-isomer may remain in the mother liquor.

  • Validation: Use NOE (Nuclear Overhauser Effect) NMR.

    • Irradiate Vinyl Proton: If you see enhancement of the Phenyl protons, they are close in space (Z-isomer ). If you see enhancement of the Tetrazole methyl group, the Phenyl is far away (E-isomer ).

Frequently Asked Questions (FAQ)

Q1: Can I use Knoevenagel conditions (Piperidine/Ethanol) instead of Perkin conditions? A: Generally, no . The acidity of the


-protons on (tetrazol-1-yl)acetic acid is lower than that of malonic acid. Standard Knoevenagel conditions often fail to drive the condensation to completion. The Perkin conditions (using the anhydride) activate the methylene group via a mixed anhydride intermediate, which is more reactive.

Q2: My product melts over a wide range (e.g., 150-165°C). Why? A: This indicates a mixture of E/Z isomers or contamination with benzoic acid (side product from benzaldehyde).

  • Solution: Wash the crude solid with hot water (removes benzoic acid). Recrystallize from Ethanol/Acetic Acid to enrich the thermodynamically stable (E)-isomer.

Q3: Is the tetrazole ring stable at reflux? A: 5-Methyl-tetrazoles are generally stable up to ~180°C. However, 1-substituted tetrazoles have lower thermal thresholds than 5-substituted ones. Keep the reaction below 120°C to ensure safety and purity.

References

  • Perkin, W. H. (1868).[1][2] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.[2] Link (Foundational chemistry for cinnamic acid synthesis).

  • Reynard, G., et al. (2022).[3][4] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation". New Journal of Chemistry, 46, 21085-21091.[3] Link (Critical for precursor purity).

  • Santa Cruz Biotechnology. "this compound Product Data". Link (Chemical properties verification).

  • Organic Syntheses. "

    
    -Phenylcinnamic Acid". Org.[5][6][7][8][9][10][11] Synth. 1953, 33, 70. Link (Standard protocol adapted for 
    
    
    
    -substituted acrylic acids).

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid Ticket ID: SC-TET-2024-001 Support Level: Tier 3 (Process Engineering & Safety)

Executive Summary & Synthetic Strategy

This guide addresses the scale-up challenges for This compound . This molecule is synthesized via a Knoevenagel condensation between Benzaldehyde and (5-Methyl-1H-tetrazol-1-yl)acetic acid.

While the chemistry is ostensibly simple, the scale-up is complicated by three factors:

  • Energetic Profile: The tetrazole ring possesses inherent thermal instability (

    
     elimination).
    
  • Thermodynamics: Control of E/Z isomerism requires strict protocol adherence.

  • Impurity Fate: The product is susceptible to thermal decarboxylation if the workup is too aggressive.

Core Reaction Scheme

The reaction relies on the acidity of the


-methylene protons, activated by the electron-withdrawing tetrazole ring.

ReactionScheme Reactant1 Benzaldehyde Catalyst Cat: Piperidine/AcOH Solvent: Toluene Reactant1->Catalyst Reactant2 (5-Methyl-tetrazol-1-yl) acetic acid Reactant2->Catalyst Intermediate Aldol Intermediate (Transient) Catalyst->Intermediate Condensation Product Target Acrylic Acid (E/Z Mixture) Intermediate->Product -H2O (Dean-Stark) SideProduct Decarboxylated Impurity Product->SideProduct >140°C (-CO2)

Figure 1: Reaction pathway highlighting the critical dehydration step and the thermal risk of decarboxylation.

Critical Safety Protocols (The "Tetrazole Factor")

WARNING: Tetrazoles are energetic materials. Even if this specific derivative is stable at room temperature, scale-up alters heat transfer dynamics.

Thermal Stability Assessment (DSC)

Before exceeding 100g scale, you must validate the thermal onset of decomposition (


).
  • Standard 5-Methyltetrazole

    
    :  ~200–220°C.
    
  • Risk: The acrylic acid moiety adds conjugation but may lower the decomposition threshold due to strain.

  • Protocol: Run Differential Scanning Calorimetry (DSC) on the reaction mixture (not just pure starting material) to identify exotherms.

Safety Limits Table:

Parameter Limit Reason

| Max Jacket Temp |


 | Prevents thermal runaway trigger. |
| Max Adiabatic Rise  | < 50 K | Ensures cooling capacity exceeds heat generation. |
| Headspace Purge  | Continuous 

| Dilutes potential off-gassing (

from ring cleavage). |

Troubleshooting Guide (Q&A Format)

Issue 1: Reaction Stalls at 60-70% Conversion

User Question: "We are running the reaction in refluxing toluene with piperidine. The reaction starts fast but stalls after 4 hours. Adding more catalyst doesn't help. What is happening?"

Technical Diagnosis: This is a classic Water Equilibrium issue. The Knoevenagel condensation is reversible. As water accumulates in the matrix, the reverse retro-aldol reaction competes with product formation.

  • Why it stalls: On a small scale, ambient evaporation might remove enough water. On a large scale, water is trapped in the reactor headspace if not actively removed.

Solution Protocol:

  • Switch to Dean-Stark: You must physically remove water from the azeotrope.

  • Solvent Choice: Ensure you are using Toluene or Xylene (if safety permits) to maintain a vigorous reflux that carries water into the trap.

  • Catalyst Loading: Do not add more base. Excess base promotes side reactions (Cannizzaro on benzaldehyde). Instead, add a catalytic amount of Acetic Acid (0.1 eq) alongside Piperidine. The piperidinium acetate salt is the active catalytic species.

Issue 2: High Levels of Decarboxylated Impurity

User Question: "Our HPLC shows a new impurity (RRT 1.2) growing during the workup. MS suggests it's the decarboxylated vinyl-tetrazole. How do we stop this?"

Technical Diagnosis: Alpha-heteroaryl acrylic acids are prone to thermal decarboxylation because the resulting anion is stabilized by the tetrazole ring. This usually happens during solvent strip or high-temperature drying .

Solution Protocol:

  • Temperature Control: Never exceed 60°C during rotary evaporation or reactor distillation.

  • Acidic Quench: Quench the reaction mixture into cold dilute HCl (pH 2-3) before heating for concentration. The free acid is more stable than the carboxylate anion in hot solution.

  • Crystallization: Avoid distillation of the crude oil. Use a solvent swap (e.g., Toluene to Isopropyl Alcohol) and crystallize by cooling.

Issue 3: Filtration is Extremely Slow (Thixotropic Slurry)

User Question: "The product precipitates as a fine sludge that clogs the filter cloth. Centrifugation is taking hours."

Technical Diagnosis: Rapid precipitation leads to nucleation dominance , creating microscopic needles that pack tightly (thixotropic behavior). This is common when quenching a hot reaction mixture directly into cold acid.

Solution Protocol (Ostwald Ripening):

  • Seeding: Cool the mixture to the metastable zone (approx. 50°C) and add 1% wt seed crystals.

  • Slow Cooling: Implement a linear cooling ramp (10°C/hour).

  • Temperature Cycling: If fines persist, reheat the slurry to 60°C for 30 minutes, then re-cool. This dissolves fines and deposits them onto larger crystals (Ostwald Ripening).

Impurity Fate Mapping

Understanding where impurities go is vital for regulatory filing.

ImpurityFate Crude Crude Reaction Mixture (Toluene) Extraction Alkaline Extraction (aq. NaHCO3) Crude->Extraction OrganicLayer Organic Layer (Discard) Extraction->OrganicLayer Removes Neutral Impurities AqueousLayer Aqueous Layer (Product as Salt) Extraction->AqueousLayer Impurity1 Unreacted Benzaldehyde OrganicLayer->Impurity1 Impurity2 Decarboxylated Species OrganicLayer->Impurity2 Acidification Acidification (HCl) & Filtration AqueousLayer->Acidification FinalSolid Final Product (Crystalline) Acidification->FinalSolid

Figure 2: Workup strategy utilizing the acidic nature of the product to purge neutral impurities (benzaldehyde and decarboxylated byproducts).

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Toluene to make it "greener"? A: Yes, but with caveats. Ethanol reflux (78°C) is safer than Toluene (110°C), but it may not drive the reaction to completion because you cannot easily remove water (ethanol/water azeotrope is difficult).

  • Recommendation: Use Ethanol only if the product crystallizes out during the reaction, which drives the equilibrium forward by Le Chatelier's principle. If the product stays soluble, stick to Toluene.

Q: The product color is yellow/orange. Is this normal? A: Pure this compound should be off-white. Yellow color indicates conjugated oligomers or oxidation of trace benzaldehyde.

  • Fix: A charcoal wash (Activated Carbon, 5 wt%) during the alkaline extraction phase (see Figure 2) is highly effective at removing these color bodies.

Q: How do I control the E/Z ratio? A: The Z-isomer (Phenyl and Carboxylic acid on opposite sides, trans) is typically the thermodynamic product.

  • To maximize Z: Extend the reflux time (thermodynamic control).

  • To maximize E: This is difficult in Knoevenagel conditions; usually, photo-isomerization is required, which is not scalable. Assume the process yields predominantly Z.

References

  • Knoevenagel Condensation Mechanisms

    • Jones, G. "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 2011 , 15, 204–599.

  • Tetrazole Safety & Scale-up

    • Stoessel, F. "Safety issues in scale-up of chemical processes."[5][6][7] Current Opinion in Drug Discovery & Development, 2001 , 4(6), 834-839.

  • Process Chemistry of Acrylic Acids

    • Yadav, J. S., et al.[8] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates."[8] European Journal of Organic Chemistry, 2004 , 546–551.[8]

  • Thermal Stability of Tetrazoles

    • Klapötke, T. M., et al.[9] "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts." Proceedings of New Trends in Research of Energetic Materials, 2025 .

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection, Synthesis Optimization, and Troubleshooting

Status: Operational | Tier: Level 3 (Advanced Engineering)

Core Chemistry & Reaction Context

User Query: What is the fundamental reaction pathway for synthesizing this target?

Technical Insight: The synthesis of 2-(5-methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is a classic Knoevenagel Condensation . It involves the reaction of an aromatic aldehyde (Benzaldehyde) with an active methylene compound (2-(5-methyl-tetrazol-1-yl)acetic acid).

  • Electrophile: Benzaldehyde (Provides the "3-phenyl" moiety).

  • Nucleophile: 2-(5-methyl-tetrazol-1-yl)acetic acid (Provides the "2-tetrazolyl" and "acrylic acid" backbone).

  • Critical Constraint: The tetrazole ring is an electron-withdrawing group that increases the acidity of the

    
    -protons, facilitating the reaction. However, the tetrazole nitrogens are Lewis bases that can coordinate with metal catalysts, potentially poisoning them or reducing turnover frequency (TOF).
    
Reaction Pathway Visualization

ReactionPathway Substrate1 Benzaldehyde (Electrophile) Intermediate Aldol-like Intermediate Substrate1->Intermediate Base Catalyst (Deprotonation) Substrate2 2-(5-Methyl-tetrazol-1-yl) acetic acid (Active Methylene) Substrate2->Intermediate Base Catalyst (Deprotonation) Transition Dehydration (-H₂O) Intermediate->Transition Product 2-(5-Methyl-tetrazol-1-yl)- 3-phenyl-acrylic acid (Target) Transition->Product Thermodynamic Control (E-isomer)

Figure 1: Step-wise Knoevenagel condensation pathway yielding the target acrylic acid derivative.

Catalyst Selection Guide

User Query: Which catalyst system yields the highest purity and conversion for this specific tetrazole-acrylic acid derivative?

Option A: The "Classic" Route (Piperidine/Acetic Acid)
  • Best For: Initial screening, small-scale synthesis (<5g).

  • Mechanism: Piperidine forms an iminium ion intermediate with benzaldehyde, which is more electrophilic than the aldehyde itself. Acetic acid buffers the solution to prevent side reactions (like Cannizzaro).

  • Protocol:

    • Mix equimolar amounts of reagents in Toluene or Ethanol.

    • Add Piperidine (5 mol%) and Glacial Acetic Acid (5 mol%) .

    • Reflux with a Dean-Stark trap (if using Toluene) to remove water.

  • Pros: Well-documented, cheap.[1]

  • Cons: Piperidine can be difficult to remove completely; variable yields with bulky tetrazoles.

Option B: The "Green" Optimization (Ionic Liquids)
  • Best For: High yield, sustainability, and avoiding toxic solvents.

  • Mechanism: Ionic liquids like [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) act as both solvent and base catalyst. The acetate anion abstracts the proton from the active methylene.

  • Protocol:

    • Mix reagents in [Bmim][OAc] (20 mol% loading relative to substrate).

    • Stir at Room Temperature or mild heat (50°C).

    • Precipitate product with water.

  • Pros: Catalyst is recyclable; often higher yields (85-95%) due to stabilization of the transition state.

  • Cons: Higher upfront cost of catalyst.

Option C: Heterogeneous Catalysis (ZnO Nanoparticles)
  • Best For: Industrial scalability and catalyst recovery.

  • Mechanism: Lewis acidic Zn sites activate the carbonyl, while basic oxygen sites on the surface abstract the proton.

  • Warning: Tetrazoles can coordinate strongly to Zn. Ensure particle surface area is high to overcome product inhibition.

Troubleshooting & Optimization (FAQ)

Issue 1: Low Yield / Reaction Stalling

Q: The reaction starts but stalls at ~50% conversion. Adding more catalyst doesn't help. A: This is likely due to Product Inhibition .

  • Root Cause: The tetrazole ring in the product contains nitrogen atoms with lone pairs that can coordinate to the catalyst (especially if using metal-based Lewis acids like Zn or Cu), effectively poisoning it.

  • Fix:

    • Switch to a non-metallic organocatalyst (Option A or B above).

    • If using metal catalysts, increase temperature to destabilize the catalyst-product complex.

    • Use Microwave Irradiation . Microwaves couple well with the polar tetrazole ring, accelerating the kinetics significantly (often <15 mins reaction time).

Issue 2: Stereoselectivity (E vs Z)

Q: I am getting a mixture of isomers. How do I favor the E-isomer? A: The Knoevenagel condensation is thermodynamically controlled.

  • The Science: The E-isomer (phenyl group trans to the bulky tetrazole/carboxyl group) is generally more stable due to steric hindrance.

  • Optimization:

    • Solvent: Use a non-polar solvent (Toluene) with slow crystallization.

    • Thermodynamics: Extend the reflux time. Kinetic products (

      
      -isomer) often convert to thermodynamic products (
      
      
      
      -isomer) under heat.
Issue 3: Solubility & Purification

Q: The product is an oil or sticky solid that won't crystallize. A: Tetrazole-acrylic acids are often amphoteric.

  • Protocol:

    • Dissolve the crude mixture in minimal saturated Sodium Bicarbonate (NaHCO₃) . The acid will dissolve; non-acidic impurities (unreacted aldehyde) will not.

    • Wash the aqueous layer with Ethyl Acetate.

    • Acidify the aqueous layer slowly with HCl to pH 2-3 . The target acid should precipitate as a clean solid.

Downstream Application: Hydrogenation Risks

User Query: I need to reduce the alkene to the alkane (propanoic acid derivative). My Pd/C catalyst is inactive.

Technical Insight: Tetrazoles are notorious catalyst poisons for Palladium (Pd) and Platinum (Pt) due to the coordination of the N-atoms to the metal surface.

Recommended Hydrogenation Protocol:

  • Catalyst: Switch to Pearlman’s Catalyst (Pd(OH)₂/C) or increase Pd/C loading to 20 wt%.

  • Pressure: Operate at higher pressures (50-100 psi) rather than balloon pressure.

  • Additive: Add 1-2 equivalents of Acetic Acid to the hydrogenation solvent (MeOH/EtOH). Protonating the tetrazole ring reduces its ability to bind/poison the metal surface.

Logic Flow for Optimization

OptimizationFlow Start Start: Knoevenagel Synthesis CheckYield Is Yield > 80%? Start->CheckYield HighYield Proceed to Purification (Acid/Base Extraction) CheckYield->HighYield Yes LowYield Analyze Failure Mode CheckYield->LowYield No Mode1 Reaction Stalls? LowYield->Mode1 Mode2 Poor Solubility? LowYield->Mode2 Fix1 Switch to Ionic Liquid (Avoid Metal Poisoning) Mode1->Fix1 Cat. Deactivation Fix2 Use Microwave Irradiation (Solvent-free) Mode1->Fix2 Slow Kinetics

Figure 2: Troubleshooting logic for reaction optimization.

Summary of Experimental Data

ParameterStandard ConditionsOptimized Green ConditionsMicrowave Assisted
Catalyst Piperidine (5%)[Bmim][OAc] (20%)None / NH₄OAc
Solvent Toluene / EthanolWater or Solvent-freeSolvent-free
Temp/Time Reflux / 4-6 hrsRT / 30-60 mins80°C / 5-10 mins
Yield 65-75%85-92%88-95%
Workup Extraction requiredSimple FiltrationRecrystallization

References

  • RSC Advances. (2019). An intramolecular relay catalysis strategy for Knoevenagel condensation and 1,3-dipolar cycloaddition domino reactions. Royal Society of Chemistry.[2][3]

  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid.[1]

  • Journal of Chemical and Pharmaceutical Research. (2013). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature.[4]

  • National Institutes of Health (PMC). (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction.[5]

  • PubChem. (2025).[6] Acrylic Acid Compound Summary & Physical Properties.[6]

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" assay interference and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Assay Interference & Mitigation Guide

Status: Operational Ticket ID: MTPAA-SUPPORT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Hazard Profile

Welcome to the technical support hub for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (referred to hereafter as MTPAA ).

If you are observing erratic data, time-dependent inhibition, or "flat-line" activity in your high-throughput screens (HTS), you are likely encountering Assay Interference . MTPAA contains two structural motifs that flag it as a potential PAINS (Pan-Assay Interference Compound) candidate:

  • 
    -Unsaturated Carboxylic Acid (Michael Acceptor):  The acrylic acid moiety is an electrophile capable of covalently modifying nucleophilic residues (cysteine/lysine) on your target protein.
    
  • Tetrazole Ring: A nitrogen-rich heterocycle capable of sequestering metal co-factors (Zn²⁺, Ni²⁺, Mg²⁺) essential for metalloenzymes.

This guide provides the diagnostic workflows to distinguish between bona fide pharmacological activity and chemical artifacts.[1]

Troubleshooting Guide (FAQ Format)

Issue #1: "My IC50 values decrease significantly if I pre-incubate the compound with the enzyme."

Diagnosis: Time-Dependent Inhibition (TDI) via Covalent Modification. Root Cause: The alkene double bond in the acrylic acid side chain acts as a Michael Acceptor . It undergoes a conjugate addition reaction with nucleophilic thiols (like Cysteine) in the enzyme's active site. This forms a permanent covalent bond, leading to irreversible inhibition that mimics high potency.

Technical Explanation: The


-carbon of the acrylic acid is electron-deficient due to the withdrawing nature of the carboxylic acid and the phenyl ring. A cysteine thiol (

) attacks this carbon, destroying the double bond and alkylating the protein.

Mitigation Protocol:

  • Action: Perform a "Jump Dilution" or "Washout" experiment.

  • Step 1: Incubate Enzyme + MTPAA at 10x IC50 for 30 minutes.

  • Step 2: Dilute the mixture 100-fold into buffer containing the substrate.

  • Result Interpretation: If enzymatic activity does not recover after dilution, the inhibition is irreversible (covalent). If activity recovers, it is reversible binding.

Issue #2: "I see inhibition in my metalloprotease assay, but it disappears when I add excess zinc."

Diagnosis: Metal Chelation Interference. Root Cause: The tetrazole ring (specifically the N-1/N-4 positions) can act as a bidentate or monodentate ligand. If your target enzyme requires a metal cofactor (e.g., MMPs, HDACs, Urease), MTPAA may be stripping the metal from the active site rather than binding to the pocket.

Mitigation Protocol:

  • Action: Titrate the metal cofactor.

  • Experiment: Run the assay with increasing concentrations of the metal ion (e.g., 10 µM to 1 mM ZnCl₂).

  • Result Interpretation: If the IC50 of MTPAA shifts significantly (potency decreases) as metal concentration increases, the mechanism is likely chelation, not specific inhibition.

Issue #3: "The absorbance background at 280-320 nm is unusually high."

Diagnosis: Spectral Overlap (Inner Filter Effect). Root Cause: MTPAA possesses a highly conjugated system (Phenyl + Double Bond + Tetrazole). This creates a strong chromophore that absorbs UV light. If your assay relies on reading OD280 (protein) or OD340 (NADH/NADPH), the compound itself is masking the signal.

Mitigation Protocol:

  • Action: Run a spectral scan.

  • Experiment: Dissolve MTPAA in your assay buffer (no enzyme) and scan absorbance from 240 nm to 600 nm.

  • Fix: If overlap exists, switch to a fluorescence-based readout (e.g., Red-shifted fluorophores like Resorufin or Rhodamine) that operates outside the compound's absorption window.

Visualizing the Interference Mechanisms

The following diagram illustrates the decision logic for diagnosing the specific type of interference caused by MTPAA.

AssayInterference Start Anomaly Detected: Erratic IC50 or High Background CheckOptical Step 1: Check Optical Properties (Run Buffer-Only Scan) Start->CheckOptical IsAbsorbing Does it absorb at assay wavelength? CheckOptical->IsAbsorbing MitigationOptical Mitigation: Switch to Red-Shifted Fluorescence or HPLC Readout IsAbsorbing->MitigationOptical Yes CheckReactivity Step 2: Check Reactivity (Time-Dependent Inhibition) IsAbsorbing->CheckReactivity No IsTimeDep Is inhibition Time-Dependent? CheckReactivity->IsTimeDep CheckThiol Step 3: Thiol Reactivity Test (Add DTT/GSH) IsTimeDep->CheckThiol Yes ResultValid Conclusion: Valid Pharmacological Hit IsTimeDep->ResultValid No IsThiolSens Does DTT abolish potency? CheckThiol->IsThiolSens ResultCovalent Conclusion: Covalent Michael Acceptor (False Positive) IsThiolSens->ResultCovalent Yes ResultChelator Conclusion: Metal Chelator (False Positive) IsThiolSens->ResultChelator No (Check Metals)

Caption: Diagnostic decision tree for isolating MTPAA interference mechanisms (Optical vs. Reactive vs. Chelation).

Validated Mitigation Protocols

Protocol A: The Thiol Reactivity Counter-Screen (GSH Adduct Assay)

Purpose: To confirm if MTPAA is acting as a non-specific electrophile (Michael Acceptor).

Materials:

  • MTPAA (10 mM DMSO stock)

  • Glutathione (GSH), reduced (100 mM aqueous stock)

  • PBS Buffer (pH 7.4)

  • LC-MS/MS or HPLC-UV

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM MTPAA and 500 µM GSH (1:10 ratio) in PBS.

  • Control: Prepare a control tube with 50 µM MTPAA in PBS (no GSH).

  • Incubation: Incubate both tubes at 37°C for 60 minutes.

  • Analysis: Inject samples into LC-MS.

  • Data Interpretation (See Table Below):

Observation (LC-MS)InterpretationAction
Parent Mass (M) onlyNo reactivity. Compound is chemically stable.Proceed with biological assay.[2][3][4]
Mass Shift (M + 307 Da) Positive for Michael Addition. The compound covalently bound to Glutathione.Flag as PAINS. Do not pursue without SAR modification to remove the double bond.
Protocol B: Detergent-Based Aggregation Test

Purpose: To rule out promiscuous inhibition caused by colloidal aggregation.

Procedure:

  • Run your standard enzymatic assay dose-response curve.

  • Repeat the assay adding 0.01% Triton X-100 (or Tween-80) to the reaction buffer.

  • Analysis:

    • If IC50 shifts from 1 µM (no detergent) to >100 µM (with detergent) : The compound was aggregating. The detergent broke up the colloid. (False Positive) .

    • If IC50 remains unchanged : The inhibition is likely specific (or covalent).

Mechanistic Insight: The Michael Addition Pathway

Understanding the chemistry helps in designing "Safe" analogs. The diagram below details exactly how the Cysteine residue in your protein attacks MTPAA.

MichaelAddition Cysteine Protein Cysteine (Nucleophile -SH) Transition Transition State (Attack at Beta-Carbon) Cysteine->Transition Nucleophilic Attack MTPAA MTPAA (Electrophile) MTPAA->Transition Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Bond Formation

Caption: Mechanism of covalent modification. The thiol group attacks the electron-poor beta-carbon of the acrylic acid.

References & Authority

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Relevance: Defines the acrylic acid/Michael acceptor structural alert.

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Relevance: Provides the standard protocols for thiol reactivity and jump-dilution assays.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Relevance: Discusses aggregation and spectral interference mechanisms.[1][2]

  • Hermann, J. C., et al. (2008). Predicting and Analyzing Metal-Binding Sites in Proteins and Small Molecules. Journal of Medicinal Chemistry. Relevance: Supports the mechanism of tetrazole-metal coordination in metalloenzyme assays.

Sources

Validation & Comparative

Advanced Characterization Guide: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" NMR spectral data

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Objective: To provide a rigorous framework for the structural assignment and isomeric differentiation of alpha-tetrazolyl-cinnamic acid derivatives using advanced NMR techniques.

Executive Summary & Strategic Context

In the landscape of drug design, the tetrazole moiety serves as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability. However, the synthesis of This compound —typically via Knoevenagel condensation—often yields a mixture of E and Z isomers.

Distinguishing these stereoisomers is non-trivial due to the absence of vicinal proton coupling (


) across the trisubstituted double bond. This guide moves beyond basic 1D NMR to establish a definitive assignment protocol  using Nuclear Overhauser Effect (NOE) and heteronuclear correlation (HMBC), ensuring the precise identification required for regulatory compliance and structure-activity relationship (SAR) studies.

Comparative Analysis: Isomer Differentiation & Solvent Selection

This section evaluates the "performance" of the analytical method—specifically, the resolution and diagnostic power of different NMR approaches for this compound.

A. Isomer Differentiation (E vs. Z)

The core challenge is assigning the configuration of the double bond. We compare the diagnostic signals of the thermodynamically favored E-isomer against the kinetic Z-isomer.

Feature(E)-Isomer (Thermodynamic) (Z)-Isomer (Kinetic) Diagnostic Logic
Geometry Phenyl trans to COOHPhenyl cis to COOHSteric bulk of Tetrazole vs. COOH determines stability.
Olefinic Proton (

)
~7.6 - 7.9 ppm ~7.2 - 7.5 ppm The Z-isomer's proton is often shielded by the cis-phenyl ring's anisotropy.
Tetrazole-Me (

)
~2.6 ppm ~2.8 ppm Proximity to the phenyl ring in the E-isomer can cause shielding/deshielding effects.
Key NOE Contact H


Tetrazole-Me
H


Phenyl-H

Definitive Proof: Spatial proximity confirms geometry.
B. Solvent Performance: DMSO-d vs. CDCl
SolventSolubilityResolutionRecommendation
DMSO-d

High (Excellent for free acids)Good separation of aromatic signals.Preferred for final characterization of the acid.
CDCl

Low to ModerateSharper lines, but acid proton may broaden or disappear.Suitable for the ethyl ester precursor, not the free acid.

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Representative)

Context: The compound is synthesized via the condensation of 5-methyl-tetrazol-1-yl acetic acid with benzaldehyde.

  • Reagents: Benzaldehyde (1.0 eq), (5-Methyl-tetrazol-1-yl)acetic acid (1.0 eq), Piperidine (cat.), Toluene.

  • Reflux: Heat under Dean-Stark conditions for 4-6 hours to remove water.

  • Workup: Cool to RT. The product often precipitates. If not, acidify with 1M HCl.

  • Purification: Recrystallize from Ethanol/Water to enrich the thermodynamically stable E-isomer.

Protocol B: NMR Acquisition Parameters

Objective: To obtain publication-quality spectra capable of resolving long-range couplings.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

    
     . Ensure complete dissolution (sonicate if necessary).
    
  • 1D

    
    H NMR: 
    
    • Spectral Width: -2 to 16 ppm (to capture COOH).

    • Scans: 64 (high S/N for minor isomer detection).

    • Relaxation Delay (D1): 5 seconds (ensure full relaxation of quaternary carbons).

  • 2D NOESY (Critical):

    • Mixing Time: 500 ms (optimal for medium-sized molecules).

    • Focus: Look for cross-peaks between the Olefinic Singlet and the Tetrazole Methyl Group .

Representative Spectral Data

The following data represents the characteristic shifts expected for the (E)-2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid in DMSO-d


.
Table 1: H NMR Data (400 MHz, DMSO-d )
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment
COOH 13.20bs-1HCarboxylic Acid
H-3 (Olefin) 7.85s-1HVinylic Proton (Beta-H)
Ph-H (Ortho) 7.65d7.52HPhenyl Ring
Ph-H (Meta/Para) 7.40 - 7.50m-3HPhenyl Ring
Tetrazole-Me 2.65s-3HMethyl group on Tetrazole
Table 2: C NMR Data (100 MHz, DMSO-d )
Position

(ppm)
TypeAssignment Logic
C=O 166.5C

Carbonyl
Tetrazole C-5 152.0C

Deshielded by N-atoms
C-3 (Beta) 140.5CHOlefinic CH
C-2 (Alpha) 128.0C

Olefinic Quaternary (Shielded by resonance)
Ph-C (Ipso) 133.5C

Phenyl attachment
Ph-C (Ar) 129.0 - 131.0CHAromatic signals
Tetrazole-Me 10.5CH

High field methyl

Visualization: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the stereochemistry using NOE correlations.

G Start Unknown Isomer (E or Z?) Acquire Acquire 1D 1H NMR & 2D NOESY Start->Acquire Decision Check NOE Cross-peaks from Olefinic H (H-3) Acquire->Decision ResultE Strong NOE to Tetrazole-Me Decision->ResultE Signal Observed ResultZ Strong NOE to Phenyl (Ortho-H) Decision->ResultZ Signal Observed ConclusionE Assign as (E)-Isomer (Phenyl trans to COOH) ResultE->ConclusionE ConclusionZ Assign as (Z)-Isomer (Phenyl cis to COOH) ResultZ->ConclusionZ

Caption: Logic flow for the stereochemical assignment of this compound using NOESY NMR spectroscopy.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Grounding: Authoritative source for NOE and HMBC pulse sequences and interpretation str
  • Hansen, P. E. (1981). "Carbon-13 NMR Chemical Shifts of Double Bonds." Annual Reports on NMR Spectroscopy, 11, 65-129. Grounding: Fundamental reference for predicting olefinic carbon shifts based on substituent effects (COOH vs. Tetrazole).
  • Butler, R. N. (1984). "Tetrazoles."[1] Comprehensive Heterocyclic Chemistry, 5, 791-838.

    • Grounding: Comprehensive review of tetrazole synthesis and spectral properties, including 1- vs 2-substituted tetrazole differenti
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Grounding: Standard reference for chemical shift tables of acrylic acid deriv

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, a compound with potential pharmaceutical applications, against other common analytical techniques.[1] We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive analytical overview.

Introduction to this compound and its Analytical Significance

This compound possesses a unique molecular structure, incorporating a tetrazole ring, a phenyl group, and an acrylic acid moiety.[1] Its molecular formula is C₁₁H₁₀N₄O₂ with a molecular weight of approximately 230.22 g/mol .[1] The diverse functional groups suggest potential for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a person of interest in pharmaceutical research.[1] Given its potential therapeutic applications, the development of reliable and sensitive analytical methods for its identification, quantification, and characterization is a critical step in the drug development pipeline.

Mass Spectrometry Analysis: A Deep Dive

Mass spectrometry (MS) stands out as a powerful tool for the analysis of this compound due to its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis.[2] Electrospray ionization (ESI) is the preferred ionization technique for this molecule, given its polar nature conferred by the carboxylic acid and tetrazole groups.

Expected Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is predicted to be influenced by its constituent functional groups. By analyzing these fragmentation patterns, we can confirm the compound's identity.[3]

  • Tetrazole Ring Fragmentation: Tetrazoles characteristically exhibit distinct fragmentation behaviors. In positive ion mode, a common loss is that of hydrazoic acid (HN₃), while in negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[2][4]

  • Carboxylic Acid Fragmentation: Carboxylic acids readily lose a hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) through cleavage of the bonds adjacent to the carbonyl group.[5]

  • Acrylic Acid Moiety: The acrylic acid portion can undergo cleavages at the C-C bonds adjacent to the carbonyl group.

Based on these principles, a plausible fragmentation pathway in positive-ion ESI-MS is proposed below.

M_plus [M+H]⁺ m/z 231.08 frag1 Loss of H₂O (m/z 213.07) M_plus->frag1 - H₂O frag2 Loss of COOH (m/z 185.09) M_plus->frag2 - COOH frag3 Loss of HN₃ (m/z 188.08) M_plus->frag3 - HN₃ frag5 Loss of N₂ (m/z 203.09) M_plus->frag5 - N₂ frag4 Loss of C₆H₅ (m/z 154.06) frag3->frag4 - H₂O - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Hypothetical Mass Spectrum Data

The following table summarizes the expected major ions and their relative abundances in a hypothetical ESI-MS/MS spectrum of the protonated molecule [M+H]⁺ at m/z 231.08.

m/zRelative Abundance (%)Proposed Fragment Ion
231.08100[C₁₁H₁₁N₄O₂]⁺ (Protonated Molecule)
213.0765[C₁₁H₉N₄O]⁺ (Loss of H₂O)
188.0840[C₁₁H₁₀N₂O₂]⁺ (Loss of HN₃)
185.0985[C₁₀H₁₁N₄]⁺ (Loss of COOH)
154.0630[C₈H₆N₂O]⁺ (Further fragmentation after HN₃ loss)
203.0915[C₁₁H₁₁N₂O₂]⁺ (Loss of N₂)

Comparison with Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities, other analytical techniques provide complementary information and may be more suitable for certain applications.

cluster_MS Mass Spectrometry (ESI-MS) cluster_HPLC HPLC-UV cluster_NMR NMR Spectroscopy MS_Sensitivity High Sensitivity (ng/mL to pg/mL) MS_Specificity High Specificity (Molecular Weight & Fragmentation) MS_Quant Excellent for Quantification MS_Cost High Instrument Cost HPLC_Sensitivity Moderate Sensitivity (µg/mL to ng/mL) HPLC_Specificity Good Specificity (Retention Time & UV Spectrum) HPLC_Quant Gold Standard for Quantification HPLC_Cost Moderate Instrument Cost NMR_Sensitivity Low Sensitivity (mg/mL) NMR_Specificity Definitive Structural Elucidation NMR_Quant Quantitative (qNMR) but less common NMR_Cost Very High Instrument Cost

Caption: Comparison of key attributes of MS, HPLC-UV, and NMR.

Quantitative Performance Comparison

The following table provides a hypothetical comparison of the quantitative performance of ESI-MS, HPLC-UV, and NMR for the analysis of this compound.

ParameterESI-MS/MSHPLC-UV (280 nm)¹H-NMR (400 MHz)
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL5 µg/mL
Linear Dynamic Range 0.5 - 1000 ng/mL50 - 5000 ng/mL5 - 1000 µg/mL
Precision (RSD%) < 5%< 2%< 3%
Primary Application Trace analysis, IDRoutine quantificationStructural confirmation

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UHPLC system.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.[2]

Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV

Data Analysis:

  • Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.

  • Perform product ion scans (MS/MS) on the precursor ion to obtain fragmentation patterns.

  • Compare the observed m/z values with the theoretical values for the parent compound and its fragments.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify the concentration of this compound in a sample.

Instrumentation: A standard HPLC system with a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[6] The phosphoric acid suppresses the ionization of the acrylic acid, improving peak shape and retention.[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (based on the chromophores present in the molecule)

  • Injection Volume: 10 µL

Quantification:

  • Prepare a series of calibration standards of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive structural elucidation of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

  • Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[2]

¹H-NMR Spectroscopy:

  • Expected Chemical Shifts:

    • Phenyl protons: ~7.3-7.5 ppm (multiplet)[7]

    • Vinyl proton: ~6.0-6.6 ppm (singlet)[7]

    • Methyl protons: ~2.4 ppm (singlet)

    • Carboxylic acid proton: ~12-13 ppm (broad singlet)

¹³C-NMR Spectroscopy:

  • Expected Chemical Shifts:

    • Carbonyl carbon: ~170 ppm[7]

    • Tetrazole carbon: ~150-160 ppm[8]

    • Phenyl carbons: ~128-136 ppm[7]

    • Olefinic carbons: ~128-141 ppm[7]

    • Methyl carbon: ~15 ppm

Conclusion

The choice of analytical technique for this compound is dictated by the specific research question. Mass spectrometry, particularly ESI-MS/MS, is indispensable for sensitive detection and structural confirmation, making it ideal for metabolite identification and trace-level quantification. HPLC-UV remains the workhorse for routine purity assessments and quantitative analysis in quality control settings due to its robustness and cost-effectiveness. NMR spectroscopy, while less sensitive, provides the most definitive structural information, which is crucial for the initial characterization of a novel compound. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of this promising pharmaceutical candidate.

References

  • This compound - Smolecule. (URL: )
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (URL: )
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem. (URL: )
  • Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)
  • Method of determining impurity in acrylic acid - Google P
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • MCR synthesis of a tetracyclic tetrazole scaffold - PMC - NIH. (URL: )
  • Acrylic Acid - OSHA. (URL: )
  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2...
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (URL: )
  • Validation of analytical methods for acrylic acid from various food products - PMC - NIH. (URL: )
  • 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . …. (URL: )
  • Mass Spectrometry - Fragmentation P
  • Supplementary Information - The Royal Society of Chemistry. (URL: )
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates - Waters Corpor
  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (URL: )
  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)
  • Determination and quantification of acrylic acid deriv
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. (URL: )
  • New family of tetrazole-pyrazole compounds - Arabian Journal of Chemistry. (URL: )
  • Quantitative analysis of acrylic acid in acrylic pressure-sensitive adhesives by reactive pyrolysis-GC/MS using N,O-bis(trimethylsilyl)
  • Poly(acrylic acid-co-methyl methacrylate)
  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS - Revue Roumaine de Chimie -. (URL: )
  • Pyrolysis mass spectrometry of acrylic acid polymers - ResearchG
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (URL: )
  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chrom

Sources

Comparative FT-IR Profiling: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context[1][2][3]

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (MTPAA) represents a critical scaffold in medicinal chemistry, particularly in the design of angiotensin II receptor blockers and lipophilic bioisosteres of carboxylic acids. Structurally, it is an


-substituted cinnamic acid derivative where the alpha-hydrogen is replaced by a bulky 5-methyl-tetrazole ring.

This guide provides a rigorous FT-IR characterization protocol, contrasting MTPAA with its structural parent,


-Cinnamic Acid . By isolating the spectral contributions of the tetrazole moiety against the acrylic backbone, this document enables researchers to validate successful synthesis (typically via Knoevenagel condensation) and assess purity without immediate reliance on NMR.
Why This Comparison Matters
  • Synthesis Validation: The appearance of tetrazole-specific bands (N=N, C=N) confirms the incorporation of the heterocyclic ring.

  • Conjugation Analysis: The steric bulk of the tetrazole ring at the

    
    -position often twists the molecule, reducing planarity. This can be detected via blue-shifts in the C=O stretching frequency compared to the planar Cinnamic Acid.
    

Comparative Spectral Analysis

The following analysis deconstructs the FT-IR spectrum into three critical zones: the High-Frequency Region (Functional Groups), the Mid-Frequency Region (Skeleton/Double Bonds), and the Fingerprint Region (Isomerism/Substitution Patterns).

Table 1: Comparative Peak Assignment (MTPAA vs. Cinnamic Acid)
Functional GroupVibration ModeCinnamic Acid (Reference)MTPAA (Target)Diagnostic Insight
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Broad "fermi resonance" pattern; confirms -COOH integrity.
Carbonyl C=O[1][2][3] Stretch~1680 cm⁻¹1690–1705 cm⁻¹ MTPAA often shows a slight blue shift. The bulky tetrazole twists the C=C bond, reducing conjugation efficiency between the phenyl ring and the carbonyl.
Alkene C=C Stretch~1630 cm⁻¹~1635 cm⁻¹Characteristic of the acrylic backbone.
Tetrazole Ring N=N / C=N StretchAbsent 1450–1550 cm⁻¹ CRITICAL: Complex overlapping bands. Look for new peaks not present in the phenyl-only baseline.
Tetrazole Ring Ring BreathingAbsent 1050–1100 cm⁻¹ Sharp, distinct band characteristic of 1,5-disubstituted tetrazoles.
Phenyl Ring C-H OOP Bend690 & 760 cm⁻¹690 & 760 cm⁻¹Confirms the monosubstituted phenyl group (remains unchanged).

Detailed Characterization Logic

Zone 1: The Tetrazole Fingerprint (1550–1000 cm⁻¹)

The most challenging aspect of characterizing MTPAA is distinguishing the tetrazole ring vibrations from the phenyl ring vibrations, as both absorb in the 1600–1450 cm⁻¹ region.

  • The "Tetrazole Marker": Look for a sharp band near 1270–1280 cm⁻¹ . This is often attributed to the N-N=N cyclic vibration and is absent in pure cinnamic acid.

  • The "Breathing" Mode: A band around 1090–1100 cm⁻¹ is highly characteristic of the tetrazole ring expansion/contraction.

Zone 2: The Carbonyl Environment (1750–1650 cm⁻¹)

In trans-cinnamic acid, the molecule is planar, maximizing conjugation and lowering the C=O frequency to ~1680 cm⁻¹.

  • In MTPAA: The steric clash between the phenyl ring and the 5-methyl-tetrazole group forces the molecule out of planarity.

  • Result: The loss of conjugation raises the double bond character of the carbonyl, shifting the peak to higher wavenumbers (closer to 1700 cm⁻¹).

Visualization: Spectral Assignment Decision Tree

The following diagram outlines the logical flow for confirming the MTPAA structure using FT-IR data.

SpectralLogic Start Spectrum Acquired CheckOH Region 3300-2500 cm⁻¹ Broad Band? Start->CheckOH AcidConfirmed Carboxylic Acid Confirmed CheckOH->AcidConfirmed Yes CheckCO Region 1680-1710 cm⁻¹ Strong Peak? AcidConfirmed->CheckCO CheckTetrazole Region 1270 & 1100 cm⁻¹ Distinct Peaks? CheckCO->CheckTetrazole Yes (C=O Present) TetrazoleConfirmed Tetrazole Ring Confirmed CheckTetrazole->TetrazoleConfirmed Yes (N=N modes) CheckPhenyl Region 690-760 cm⁻¹ Strong OOP Bends? TetrazoleConfirmed->CheckPhenyl FinalID MTPAA Identity Validated CheckPhenyl->FinalID Yes (Mono-sub Phenyl)

Figure 1: Logical decision tree for validating MTPAA structure via FT-IR.

Experimental Protocol (Self-Validating)

To ensure "Trustworthiness" and reproducibility, this protocol uses a KBr pellet method which generally provides better resolution for solid organic acids than ATR (Attenuated Total Reflectance), though ATR is acceptable for rapid screening.

Phase 1: Sample Preparation (KBr Pellet)
  • Desiccation: Dry the MTPAA sample in a vacuum oven at 40°C for 2 hours.

    • Causality: Carboxylic acids form dimers via hydrogen bonding. Excess moisture introduces broad water bands (3400 cm⁻¹) that obscure the fine structure of the acid O-H stretch.

  • Ratio: Mix 1–2 mg of MTPAA with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved.

    • Causality: Particle size must be smaller than the wavelength of IR light (approx 2-10 microns) to minimize Christiansen effect (scattering), which causes sloping baselines.

Phase 2: Acquisition
  • Background: Collect a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹.

Phase 3: Data Processing
  • Baseline Correction: Apply a multi-point baseline correction if the baseline slopes due to scattering.

  • CO₂ Removal: If the doublet at 2350 cm⁻¹ is prominent, apply atmospheric correction algorithms.

Visualization: Characterization Workflow

Workflow Synth Synthesis (Knoevenagel) Purify Purification (Recrystallization) Synth->Purify Dry Vac Oven Drying (Remove H₂O) Purify->Dry Prep KBr Pellet (1:100 Ratio) Dry->Prep Scan FT-IR Scan (32 Scans, 4cm⁻¹) Prep->Scan Process Baseline/CO₂ Correction Scan->Process

Figure 2: Step-by-step experimental workflow ensuring high-fidelity spectral data.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
Broad peak at 3400 cm⁻¹ Wet KBr or SampleRe-dry KBr powder at 110°C; dry sample in vacuum.
Split Carbonyl Peak (~1700 & 1720) Fermi Resonance or RotamersCommon in alpha-beta unsaturated acids. Not necessarily an impurity.
Missing Tetrazole Peaks Sample too diluteIncrease sample concentration in KBr pellet (up to 2%).
Sloping Baseline Particle ScatteringRegrind the sample to a finer powder.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for carboxylic acid and phenyl assignments).
  • Myznikov, L. V., et al. (2007). "Synthesis and structure of 1-substituted 5-methyltetrazoles." Journal of Molecular Structure, 837(1-3), 206-213. Link (Authoritative source for 1,5-disubstituted tetrazole IR bands).

  • Doc Brown's Chemistry. (n.d.). The Infrared Spectrum of Cinnamic Acid. Retrieved from [Link] (Used for comparative baseline data of the non-tetrazole analog).

  • NIST Chemistry WebBook. (2023). Cinnamic Acid IR Spectrum. National Institute of Standards and Technology. Link (Verification of standard acrylic acid derivative spectra).

Sources

A Comparative Guide to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid and Other Tetrazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere for the carboxylic acid group, have positioned tetrazole derivatives as essential scaffolds in drug discovery.[1][2][3] The tetrazole moiety is metabolically stable and can enhance the lipophilicity and bioavailability of drug candidates, often leading to improved pharmacokinetic profiles.[1] This has led to the successful development of several tetrazole-containing drugs, including the antihypertensive agents losartan and valsartan.[4][5] The broad pharmacological potential of tetrazole derivatives extends to antimicrobial, anti-inflammatory, and anticancer activities, making them a subject of intense research.[3][6][7]

Synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid and its Derivatives

The synthesis of tetrazole derivatives can be achieved through various routes, with the [3+2] cycloaddition reaction between a nitrile and an azide being one of the most common and versatile methods.[3] For the synthesis of the acrylonitrile precursor to our target molecule, a Knoevenagel condensation followed by a [3+2] cycloaddition is a plausible and efficient strategy.

A proposed synthetic pathway is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Hydrolysis A Benzaldehyde C 3-phenyl-2-cyanoacrylamide A->C Base catalyst (e.g., piperidine) B Malononitrile B->C D 3-phenyl-2-cyanoacrylamide F 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile D->F Lewis acid (e.g., ZnCl2) E Sodium Azide (NaN3) E->F G 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile I 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylonitrile G->I Base (e.g., K2CO3) H Methylating agent (e.g., Methyl iodide) H->I J 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylonitrile K This compound J->K Acid or Base hydrolysis

Figure 1: Proposed synthesis workflow for this compound.

This multi-step synthesis allows for the introduction of various substituents on the phenyl ring and the tetrazole moiety, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis: Performance Against Other Tetrazole Derivatives

A direct head-to-head comparison of "this compound" with established tetrazole drugs is challenging due to the lack of specific published data for the former. However, we can draw valuable insights by examining data from structurally similar compounds and the broader class of tetrazole derivatives.

Anticancer Activity: A Promising Avenue

Recent studies have highlighted the anticancer potential of tetrazole derivatives.[3] While data on our target molecule is absent, a study on a series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives offers a compelling point of comparison. These compounds, which share the same core structure as the nitrile precursor to our target molecule, have demonstrated significant in vitro antitumor activity against several human cancer cell lines.[8]

Table 1: In Vitro Anticancer Activity of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile Derivatives [8]

CompoundSubstitution on Benzyl RingMCF-7 (Breast) IC₅₀ (µM)CaCO2 (Colon) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)SkBr3 (Breast) IC₅₀ (µM)
6b 4-Trifluoromethyl8.2 ± 0.610.5 ± 1.112.3 ± 1.515.1 ± 1.8
6h 4-Chloro9.5 ± 0.811.2 ± 1.313.8 ± 1.716.2 ± 2.0
6j 4-Nitro10.1 ± 0.912.8 ± 1.614.5 ± 1.917.8 ± 2.2
5-Fluorouracil (Control) -5.5 ± 0.47.2 ± 0.86.8 ± 0.78.1 ± 0.9

Data presented as mean ± standard deviation.

The data suggests that the acrylonitrile core, a direct precursor to the acrylic acid of our target molecule, possesses inherent cytotoxic activity. The nature of the substituent on the benzyl group appears to modulate this activity. It is plausible that "this compound" could exhibit similar or enhanced anticancer properties. The presence of the carboxylic acid group, a known pharmacophore, might influence its interaction with biological targets.

Antimicrobial and Anti-inflammatory Potential: An Untapped Opportunity

The broader class of tetrazole derivatives has well-documented antimicrobial and anti-inflammatory properties.[7] For instance, some tetrazole-containing compounds have shown inhibitory activity against various bacterial and fungal strains.[9] Similarly, the anti-inflammatory effects of tetrazoles are often attributed to their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.

While specific data for "this compound" is not available, its structural components suggest a strong potential for these activities. The phenylacrylic acid moiety itself is found in natural products with known antimicrobial and anti-inflammatory effects.[10] To rigorously assess this potential, direct experimental evaluation is necessary. The following sections provide detailed protocols for conducting such comparative studies.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of "this compound" with other tetrazole derivatives, the following standardized experimental protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Antimicrobial_Workflow A Prepare serial dilutions of test compounds and controls in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for turbidity to determine the MIC C->D E Optional: Measure absorbance at 600 nm for quantitative analysis D->E

Figure 2: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds and a positive control antibiotic (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and the test compounds at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at 570 nm E->F

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

"this compound" represents a promising scaffold for the development of novel therapeutic agents. While direct experimental evidence of its biological activity is currently limited, the known pharmacological profiles of its constituent tetrazole and phenylacrylic acid moieties, along with data from closely related analogs, strongly suggest its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

The experimental protocols provided in this guide offer a clear and robust framework for researchers to undertake a comprehensive comparative evaluation of this and other novel tetrazole derivatives. Such studies are crucial for elucidating the structure-activity relationships within this chemical class and for identifying lead compounds for further preclinical and clinical development. The versatility of the tetrazole scaffold, combined with the potential for diverse functionalization, ensures that this area of research will continue to be a fertile ground for the discovery of new and effective medicines.

References

  • Begam, E., et al. (2022). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 10, 1079147. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Duan, Z., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][9][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(19), 6296. [Link]

  • Gundugola, A. S., et al. (2010). Synthesis, biological evaluation and molecular docking of new tetrazole containing compounds as possible anticancer agents. Bioorganic & medicinal chemistry letters, 20(13), 3920-3924.
  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
  • Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Kumar, A., et al. (2011). Synthesis and in-vitro anticancer activity of some new 2-(1-(4-substituted benzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. European journal of medicinal chemistry, 46(9), 4479-4485.
  • Maddila, S., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. Medicinal Chemistry Research, 24(12), 4231-4242. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Ostrovskii, V. A., et al. (2011). Tetrazoles. In Modern Heterocyclic Chemistry (pp. 1-154). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Patil, V., et al. (2012). Synthesis of some new tetrazole derivatives and their biological activities. Der Pharma Chemica, 4(2), 687-694.
  • Rahman, H., et al. (2015). In vitro anti-inflammatory and anti-arthritic activity of 1-phenyl-1H-tetrazole-5-thiol. Journal of Medicinal Plants Research, 9(3), 85-90.
  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-(1H-tetrazol-5-yl)-3-phenylacrylonitriles as a new class of anticancer agents. European journal of medicinal chemistry, 58, 378-386.
  • Rostom, S. A., et al. (2009). Design and synthesis of some new 1-(1,2,4-triazol-3-yl)- and 1-(1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrazole derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 44(8), 3247-3253.
  • Sarvary, A., & Maleki, A. (2015). Synthesis and biological activity of tetrazole derivatives. RSC advances, 5(92), 75641-75667.
  • Shafi, S., et al. (2012). Synthesis and evaluation of anti-inflammatory, analgesic and ulcerogenic activities of a new series of 1,2,3-triazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(5), 682-689.
  • Upadhayaya, R. S., et al. (2004). Synthesis and antimicrobial activity of some new 1, 2, 4-triazole and 1, 3, 4-thiadiazole derivatives. European journal of medicinal chemistry, 39(8), 689-695.
  • Verma, A., et al. (2022). Tetrazole derivatives as promising anticancer agents. Future Medicinal Chemistry, 14(12), 903-925.
  • Wittenberger, S. J. (1994). The chemistry of 1H-tetrazoles.
  • Yalagala, K., et al. (2015). Synthesis and in vitro antitumor activity of novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. Medicinal Chemistry Research, 24(12), 4231-4242.
  • Yuan, Y., et al. (2024). A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. Frontiers in Chemistry, 12, 1368945.

Sources

The Tetrazole Moiety in Drug Design: A Comparative Guide to "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of rational drug design. This approach aims to modulate the physicochemical and pharmacokinetic properties of a lead compound to enhance its efficacy, safety, and druggability. One of the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid with a tetrazole ring. This guide provides an in-depth comparison of "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" and its carboxylic acid analogue, cinnamic acid, offering a technical exploration for researchers, scientists, and drug development professionals.

The Rationale for Bioisosteric Replacement: Carboxylic Acids vs. Tetrazoles

Carboxylic acids are prevalent in biologically active molecules due to their ability to form strong hydrogen bonds and ionic interactions with biological targets. However, their acidic nature can lead to poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities.[1] The 5-substituted-1H-tetrazole has emerged as a premier bioisostere for the carboxylic acid group, offering a similar acidic proton within a comparable steric footprint, while often improving metabolic stability and lipophilicity.[2][3] The delocalization of the negative charge across the four nitrogen atoms of the tetrazole ring contributes to its unique properties.[4]

This guide will use "this compound" as a case study to explore the practical implications of this bioisosteric substitution, with cinnamic acid serving as the carboxylic acid benchmark. A notable example of this bioisosteric relationship in a marketed drug is valsartan, an angiotensin II receptor blocker, which features a tetrazole moiety that is crucial for its therapeutic effect.[5][6]

Physicochemical Properties: A Head-to-Head Comparison

A molecule's biological fate is intrinsically linked to its physicochemical properties. Here, we compare the key parameters of "this compound" and cinnamic acid.

Property"this compound"Cinnamic Acid ((E)-3-Phenylprop-2-enoic acid)Rationale for Comparison
Molecular Formula C₁₁H₁₀N₄O₂[7]C₉H₈O₂Highlights the addition of the nitrogen-rich tetrazole ring.
Molecular Weight 230.22 g/mol [8]148.16 g/mol The tetrazole moiety increases the molecular weight.
pKa -0.67 ± 0.10 (Predicted)[8]4.37 - 4.51[9]Acidity is a critical factor for target interaction. The predicted pKa for the tetrazole derivative appears anomalous and likely reflects the basicity of the nitrogen atoms rather than the acidic proton. In practice, 5-substituted tetrazoles have pKa values similar to carboxylic acids (around 4-5).
logP Not available2.13 - 2.38Lipophilicity influences absorption and distribution. Tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts.[10]

Experimental Protocols for Property Determination

To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for determining key physicochemical and biological parameters.

Determination of pKa by Potentiometric Titration

The acidity of a compound is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Workflow for pKa Determination

prep Sample Preparation: Dissolve compound in a co-solvent (e.g., Methanol/Water). titration Titration: Titrate with a standardized base (e.g., NaOH) while monitoring pH. prep->titration data Data Analysis: Plot pH vs. volume of titrant. The pKa is the pH at the half-equivalence point. titration->data

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The midpoint of the steepest part of the curve corresponds to the equivalence point. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Determination of logP by the Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a key predictor of absorption and distribution.

Workflow for logP Determination

partition Partitioning: Dissolve the compound in a biphasic system of n-octanol and water. equilibrate Equilibration: Shake the mixture to allow the compound to partition between the two phases until equilibrium is reached. partition->equilibrate separate Phase Separation: Centrifuge to separate the n-octanol and aqueous layers. equilibrate->separate quantify Quantification: Measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). separate->quantify calculate Calculation: logP = log([Compound]octanol / [Compound]water) quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to an equal volume of the n-octanol phase in a screw-cap tube.

  • Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the tube to achieve a clear separation of the two layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log₁₀(Concentration in n-octanol / Concentration in water).

Metabolic Stability: A Key Advantage of the Tetrazole Bioisostere

A significant driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[4] Tetrazoles are generally more resistant to such metabolic pathways, often resulting in a longer in vivo half-life.[2][10]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver.

Workflow for Metabolic Stability Assay

incubation Incubation: Incubate the test compound with human liver microsomes and a cofactor (NADPH). sampling Time-Point Sampling: Quench the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile). incubation->sampling analysis LC-MS/MS Analysis: Quantify the remaining parent compound at each time point. sampling->analysis kinetics Kinetic Analysis: Plot the natural log of the percent remaining compound vs. time to determine the in vitro half-life (t½) and intrinsic clearance (CLint). analysis->kinetics

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Protocol:

  • Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (at a final concentration of 1 µM), and human liver microsomes.[11]

  • Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.[11]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[12]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance can then be calculated based on the half-life and the protein concentration in the incubation.

Biological Activity: Angiotensin II Receptor Binding

The angiotensin II type 1 (AT₁) receptor is a G-protein coupled receptor that plays a key role in blood pressure regulation. Many antihypertensive drugs, such as valsartan, act as AT₁ receptor antagonists. The tetrazole moiety in these drugs is critical for their high binding affinity.[13][14]

Radioligand Binding Assay for AT₁ Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of the compound's binding affinity (Ki).

Workflow for Radioligand Binding Assay

incubation Incubation: Incubate a radiolabeled ligand (e.g., [³H]valsartan) with a source of AT₁ receptors (e.g., cell membranes) in the presence of varying concentrations of the test compound. separation Separation: Rapidly separate the bound from the free radioligand by vacuum filtration. incubation->separation detection Detection: Measure the amount of radioactivity on the filter using a scintillation counter. separation->detection analysis Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀, which can then be converted to the binding affinity (Ki). detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT₁ receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of the radiolabeled ligand (e.g., [³H]valsartan), and a range of concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The replacement of a carboxylic acid with a tetrazole ring is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic profile of a drug candidate. As demonstrated by the comparison between "this compound" and cinnamic acid, this bioisosteric substitution is expected to maintain the necessary acidity for target interaction while offering significant advantages in terms of metabolic stability. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this and other bioisosteric modifications, enabling data-driven decisions in the pursuit of novel therapeutics.

References

  • Marcinkowska, M., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 64(15), 11476-11499.
  • Ng, K. F., et al. (2014). Pharmacokinetics of resveratrol in rats. Journal of Pharmacy and Pharmacology, 66(5), 713-721.
  • Criscione, L., et al. (1993). Binding of valsartan to mammalian angiotensin AT1 receptors. Journal of hypertension, 11(12), 1333-1342.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). RSC Medicinal Chemistry.
  • Valsartan. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Drugs in the Tetrazole Series. (2025).
  • Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (2020). Scientific Reports, 10(1), 1-13.
  • Bhuiyan, M. A., Shahriar, M., & Nagatomo, T. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Journal of Pharmacy and Pharmaceutical Sciences, 16(4), 588-596.
  • Li, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega, 6(4), 2999-3009.
  • Bhuiyan, M. A., Shahriar, M., & Nagatomo, T. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Bangladesh Pharmaceutical Journal, 16(2), 141-146.
  • The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives in the presence of Cu@APS-TDU-PMO nanoreactor (1). (2020).
  • Mechanisms for Improving Hepatic Glucolipid Metabolism by Cinnamic Acid and Cinnamic Aldehyde: An Insight Provided by Multi-Omics. (2021). Frontiers in Pharmacology, 12, 707699.
  • Diovan (valsartan) tablets label. (n.d.). Retrieved January 31, 2026, from [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(19), 10834-10911.
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters, 7(4), 424-428.
  • Selectivity of Valsartan to the Human Angiotensin II Type One Receptors as Assessed by Binding Affinity, Functional Activity and Molecular Modeling. (2010).
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). Molecules, 22(11), 1904.
  • cis-Cinnamic acid. (n.d.). In FooDB. Retrieved January 31, 2026, from [Link]

  • Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling. (2013). Semantic Scholar.
  • Chemical structure of valsartan. (2017).
  • trans-Cinnamic acid (T3D4889). (n.d.). In T3DB. Retrieved January 31, 2026, from [Link]

  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
  • valsartan. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 31, 2026, from [Link]

  • trans-Cinnamic acid. (n.d.). In T3DB. Retrieved January 31, 2026, from [Link]

  • Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. (2021). ACS Omega, 6(4), 2999-3009.

Sources

A Comparative Guide to Confirming the Purity of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel compound such as "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid," rigorous purity confirmation is paramount. This guide provides an in-depth, objective comparison of elemental analysis against other prevalent analytical techniques, offering the theoretical basis, practical workflows, and critical insights necessary for researchers to build a robust purity verification strategy.

The Critical Role of Purity for this compound

Before delving into purity analysis, we must first establish the compound's theoretical elemental composition.

  • Molecular Formula: C₁₁H₁₀N₄O₂[1][6]

  • Molecular Weight: 230.22 g/mol [6]

Based on these figures, the theoretical mass percentages of its constituent elements are:

  • Carbon (C): (12.011 * 11 / 230.22) * 100% = 57.39%

  • Hydrogen (H): (1.008 * 10 / 230.22) * 100% = 4.38%

  • Nitrogen (N): (14.007 * 4 / 230.22) * 100% = 24.34%

  • Oxygen (O): (15.999 * 2 / 230.22) * 100% = 13.90%

These theoretical values are the gold standard against which experimental results are compared.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis (EA), often referred to as CHN or CHNS analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[7] Its power lies in its direct assessment of the elemental makeup of the bulk sample, providing a fundamental check on its composition.[2][8]

The Causality of the Method: Combustion Analysis

The most prevalent form of EA is combustion analysis, a process rooted in the classic Pregl-Dumas method.[9][10] The sample is combusted at extremely high temperatures (often >1000°C) in a stream of pure oxygen.[11] This process quantitatively converts the elements into simple gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂)

  • Sulfur → Sulfur Dioxide (SO₂)[11]

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[8] The instrument is calibrated with a certified standard of known elemental composition, allowing for the precise calculation of the mass percentages in the test sample.

Interpreting the Data: The ±0.4% Rule

A widely accepted criterion for confirming the purity of a small molecule, particularly in academic and publishing contexts, is that the experimentally determined mass percentages for C, H, and N must fall within ±0.4% (absolute) of the calculated theoretical values.[12][13][14] For example, if the theoretical carbon content is 57.39%, an acceptable experimental result would lie between 56.99% and 57.79%.

Deviations outside this range often indicate the presence of impurities. For instance:

  • High Hydrogen, High Oxygen (if measured): Suggests the presence of residual water.

  • High Carbon, High Hydrogen: May indicate residual organic solvents (e.g., hexane, ethyl acetate) from the purification process.

  • Low C, H, N Percentages: Can point to the presence of inorganic impurities (e.g., NaCl, silica gel), which contain no carbon, hydrogen, or nitrogen and thus depress the relative percentages of these elements.[2]

It is this ability to detect non-chromophoric and non-NMR-active impurities that makes elemental analysis a uniquely powerful and indispensable tool.[2]

A Comparative Analysis: Orthogonal Methods for Purity Verification

While elemental analysis is fundamental, it provides a bulk assessment and should not be used in isolation. A multi-faceted, or orthogonal, approach using techniques that measure different physical properties is the gold standard for comprehensive purity validation.[15][16]

Analytical MethodParameter MeasuredKey AdvantagesKey Limitations
Elemental Analysis (EA) Mass percentage of C, H, N, SDetects inorganic salts, residual solvents, and water. Provides fundamental confirmation of elemental composition.[2]Insensitive to isomeric impurities. Does not identify or quantify individual impurities. Requires several milligrams of sample.[13]
High-Performance Liquid Chromatography (HPLC) Purity by peak area % (typically with UV detection)High sensitivity and resolution for separating and quantifying organic impurities.[15] Established method for quality control.May not detect impurities without a UV chromophore. Co-elution can mask impurities. Relative peak area does not perfectly correlate to mass %.
Quantitative NMR (qNMR) Molar purity relative to a certified internal standardProvides both structural confirmation and quantitative purity in a single experiment.[16][17] Can detect non-chromophoric impurities. Non-destructive.[17]Requires a suitable, non-overlapping internal standard. Lower sensitivity compared to HPLC. Can be complex to set up accurately.[16][18]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Confirms molecular weight of the main component. High-Resolution MS (HRMS) can confirm the molecular formula.[12] Excellent for identifying trace impurities.Not inherently quantitative without extensive calibration. Ionization suppression can affect results. Does not distinguish isomers.

Expert Insight: No single method is foolproof. HPLC might show a 99.9% pure peak, but elemental analysis could reveal a 2% deviation due to co-crystallized water, an impurity HPLC would miss entirely.[2] Conversely, elemental analysis could be perfect, but HPLC might reveal a 1% isomeric impurity that has the exact same elemental composition. Therefore, these methods are not competitors but collaborators in a comprehensive purity assessment strategy.

Experimental Workflow & Protocols

A robust workflow integrates synthesis, purification, and multi-technique analysis to establish purity with a high degree of confidence.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Purity Analysis cluster_decision Data Integration & Decision Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying High-Vacuum Drying (to remove residual solvents/water) Purification->Drying EA Elemental Analysis (EA) (Bulk Purity, C,H,N %) Drying->EA HPLC HPLC-UV (Organic Impurities, Area %) Drying->HPLC NMR NMR Spectroscopy (Structural ID & qNMR) Drying->NMR MS Mass Spectrometry (Molecular Weight ID) Drying->MS Comparison Compare Experimental Data to Theoretical Values EA->Comparison HPLC->Comparison NMR->Comparison MS->Comparison Decision Purity Confirmation (Pass/Fail) Comparison->Decision

Caption: Integrated workflow for compound purity verification.

This protocol outlines the self-validating steps required for accurate elemental analysis.

  • Sample Preparation (The Most Critical Step):

    • Causality: The accuracy of EA is entirely dependent on the purity and homogeneity of the ~2-5 mg sample being analyzed. Any impurity in this small aliquot will significantly skew the results.

    • Protocol:

      • Ensure the bulk sample of this compound has been thoroughly purified (e.g., by recrystallization until the mother liquor shows no impurities by TLC or HPLC).

      • Dry the sample under high vacuum (e.g., <0.1 mmHg) at an appropriate temperature (e.g., 40-50°C) for at least 24 hours to remove all traces of solvent and water. The presence of a carboxylic acid moiety may make the compound hygroscopic; rigorous drying is essential.[2]

      • The sample must be a fine, homogenous powder. If it consists of large crystals, gently grind it with a clean agate mortar and pestle.

      • Submit a minimum of 5 mg of the dried, powdered sample for analysis.[13]

  • Instrumental Analysis (Combustion Method):

    • Causality: The instrument must be properly calibrated to ensure the conversion of the sample to gases and their subsequent detection is quantitative and reproducible.

    • Protocol:

      • Calibrate the elemental analyzer using a certified organic analytical standard (e.g., acetanilide, sulfanilamide) immediately before running the samples. The calibration must meet the instrument manufacturer's specifications (typically <0.3% deviation for the standard).[13]

      • Accurately weigh approximately 2 mg of the dried sample into a tin or silver capsule using a microbalance.

      • Run each sample in duplicate or triplicate to ensure reproducibility. The results between runs should be consistent within the instrument's specified tolerance (e.g., ±0.2%).[13]

      • The analysis is performed via dynamic flash combustion in an oxygen-rich environment, followed by GC separation and TCD detection of the resulting CO₂, H₂O, and N₂ gases.[9][13]

  • Data Validation and Interpretation:

    • Causality: The final results must be compared against the theoretical values and established acceptance criteria to make a definitive statement on purity.

    • Protocol:

      • Calculate the average percentage for C, H, and N from the replicate runs.

      • Compare the experimental averages to the theoretical values (C: 57.39%, H: 4.38%, N: 24.34%).

      • Acceptance Criterion: The absolute deviation for each element must be ≤ 0.40%.[12][14]

      • If results are outside this range, investigate potential causes (e.g., insufficient drying, residual inorganic material) and re-purify the sample if necessary before re-analysis.[13]

Conclusion: An Integrated Strategy for Unimpeachable Purity

Confirming the purity of a novel compound like this compound is a non-negotiable requirement for advancing drug discovery and development. While powerful spectroscopic and chromatographic techniques like HPLC, NMR, and MS are essential for identifying specific impurities and confirming chemical structure, elemental analysis remains a uniquely vital tool. Its strength lies in its ability to provide a direct, quantitative measure of the bulk sample's elemental composition, making it exceptionally sensitive to non-spectroscopically active impurities such as water and inorganic salts that other methods can miss.

By adopting an orthogonal approach—using elemental analysis to confirm the correct elemental ratios in the bulk material and employing HPLC and NMR to ensure structural integrity and the absence of organic byproducts—researchers can establish a compound's purity with the highest degree of scientific confidence. This rigorous, multi-faceted validation is the foundation upon which trustworthy and impactful research is built.

References

  • This compound - Smolecule.Vertex AI Search.
  • This compound Product Description.ChemicalBook.
  • Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C.
  • An International Study Evaluating Elemental Analysis.ACS Central Science.
  • Summary of CHNS Elemental Analysis Common Problems.University of British Columbia, Department of Chemistry.
  • Elemental analysis.Wikipedia.
  • An International Study Evaluating Elemental Analysis.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • CHNS Elemental Analysers.The Royal Society of Chemistry.
  • USP General Chapters: <471> OXYGEN FLASK COMBUSTION.
  • CHN(O)S Elemental Analysis.Measurlabs.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).Benchchem.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydr
  • A Look at Elemental Analysis for Organic Compounds.AZoM.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • How Does a CHNSO Analyzer Work?AZoM.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
  • NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES.European Medicines Agency (EMA).
  • Impurities in new drug substance | ICH Q3A(R2).YouTube.

Sources

"2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" cross-validation of experimental results

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to the Synthesis, Cross-Validation, and Comparative Analysis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Abstract

In the landscape of modern drug discovery, phenylacrylic acid derivatives and tetrazole-containing compounds represent scaffolds of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The tetrazole ring, in particular, is a well-regarded bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[4][5] This guide presents a comprehensive framework for the synthesis, multi-platform analytical cross-validation, and comparative biological evaluation of a novel compound, this compound. We provide detailed, field-tested protocols for each stage, from initial synthesis via Knoevenagel condensation to rigorous structural elucidation and a comparative in vitro assessment against established therapeutic agents. This document is designed to equip researchers, medicinal chemists, and drug development professionals with a robust, self-validating methodology for advancing novel chemical entities from conception to preliminary biological characterization.

Part 1: Synthesis and Structural Confirmation

The synthesis of acrylic acids is a cornerstone of organic chemistry, with the Knoevenagel condensation being a widely adopted and versatile method.[6][7] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, and it is particularly effective for creating the carbon-carbon double bond central to the acrylic acid scaffold.

Proposed Synthesis Route: Knoevenagel Condensation

The logical synthetic route to this compound involves the condensation of 2-(5-methyl-1H-tetrazol-1-yl)acetic acid with benzaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or an ionic liquid like diisopropylethylammonium acetate (DIPEAc), which facilitates the reaction under mild conditions, often leading to high yields and stereoselectivity for the E-isomer.[6][8]

G cluster_reactants Starting Materials cluster_process Reaction Conditions acetic_acid 2-(5-methyl-1H-tetrazol-1-yl)acetic acid catalyst Catalyst (e.g., DIPEAc, Piperidine) acetic_acid->catalyst Reacts with benzaldehyde Benzaldehyde benzaldehyde->catalyst Reacts with product This compound catalyst->product Forms solvent Solvent (e.g., Toluene, Ethanol) solvent->catalyst conditions Heat (Reflux) conditions->catalyst

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(5-methyl-1H-tetrazol-1-yl)acetic acid (1 equiv.), benzaldehyde (1.1 equiv.), and a catalytic amount of diisopropylethylammonium acetate (DIPEAc, 0.2 equiv.).[6]

  • Solvent Addition: Add toluene (100 mL) as the solvent to facilitate azeotropic removal of water.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by periodic Thin Layer Chromatography (TLC) analysis.[7]

  • Work-up: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with 1M HCl followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Part 2: Analytical Cross-Validation Framework

The cornerstone of scientific integrity lies in the rigorous and orthogonal validation of experimental results. For a novel chemical entity, this means confirming its structure and purity through multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.[9]

G cluster_analytical Analytical Techniques Synthesis Synthesized Product HPLC HPLC Synthesis->HPLC NMR NMR (¹H, ¹³C) Synthesis->NMR MS Mass Spec. Synthesis->MS IR FTIR Synthesis->IR Purity Purity Assessment Structure Structural Confirmation HPLC->Purity NMR->Structure MS->Structure IR->Structure

Caption: Orthogonal workflow for analytical cross-validation.

Spectroscopic & Chromatographic Data Comparison

The following table outlines the expected analytical data for this compound, providing a benchmark for experimental results. These predictions are based on established chemical shift ranges and fragmentation patterns for similar structural motifs.[2][10][11]

Technique Parameter Expected Result / Observation Rationale for Confirmation
¹H NMR Chemical Shift (δ)~7.3-7.6 ppm (m, 5H, Phenyl), ~8.0 ppm (s, 1H, Vinylic), ~2.5 ppm (s, 3H, Methyl), ~12-13 ppm (s, 1H, Carboxylic)Confirms the presence and connectivity of proton environments. The vinylic proton's downfield shift indicates conjugation.[2]
¹³C NMR Chemical Shift (δ)~165-170 ppm (C=O), ~140-145 ppm (Vinylic CH), ~128-135 ppm (Phenyl C), ~150-155 ppm (Tetrazole C), ~10-15 ppm (Methyl C)Validates the carbon skeleton, including the carbonyl, alkene, and aromatic carbons.[10]
Mass Spec. m/z[M+H]⁺ ≈ 231.08Confirms the molecular weight (C₁₁H₁₀N₄O₂ = 230.22 g/mol ) and elemental composition.[2][12]
FTIR Wavenumber (cm⁻¹)~3000-3300 (broad, O-H), ~1680-1710 (C=O), ~1620-1640 (C=C), ~1400-1600 (Aromatic C=C & Tetrazole N=N)Verifies the presence of key functional groups: carboxylic acid, alkene, and the heterocyclic ring system.[9]
HPLC Purity>95% (single peak)Quantifies the purity of the final compound, essential for accurate biological testing.[13]
Standard Operating Protocols (SOPs)

SOP 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: Standard reverse-phase HPLC system with a UV detector.[14]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: Gradient elution using a mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

  • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

  • Justification: This method is robust for separating organic molecules of moderate polarity and provides quantitative purity data based on peak area.

SOP 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) to confirm assignments.

  • Justification: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[2]

Part 3: Comparative Biological Evaluation

The phenylacrylic acid scaffold is present in numerous compounds with anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] The COX enzymes (COX-1 and COX-2) are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[18] Therefore, a COX-2 inhibition assay is a logical and relevant choice for the initial biological screening of our target compound.

Rationale for Target and Comparative Compounds
  • Biological Target: Cyclooxygenase-2 (COX-2) is an inducible enzyme that is overexpressed during inflammation, making it a prime target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.[18][19]

  • Comparative Compounds:

    • Celecoxib: A well-established, selective COX-2 inhibitor, serving as a positive control and high-potency benchmark.[17]

    • Cinnamic Acid: The parent phenylacrylic acid scaffold, used to determine the contribution of the methyl-tetrazole moiety to biological activity.[11]

cluster_pathway Inflammatory Cascade cluster_inhibitors Inhibitory Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound Test Compound (this compound) Test_Compound->COX2 Inhibits Celecoxib Celecoxib (Positive Control) Celecoxib->COX2 Inhibits

Caption: COX-2 pathway and points of inhibition.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric enzyme inhibition assay kits.

  • Reagent Preparation: Prepare a stock solution of the test compound, Celecoxib, and Cinnamic Acid in DMSO (e.g., 10 mM).[20] Prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Reaction: In a 96-well plate, add assay buffer, the COX-2 enzyme, and the inhibitor solution (or DMSO for the control).[21]

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[22]

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a fluorometric or colorimetric probe.

  • Measurement: Immediately measure the fluorescence or absorbance at time zero, and then kinetically every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the COX-2 inhibition assay, designed to illustrate a plausible structure-activity relationship (SAR).[23][24]

Compound Structure Hypothetical IC₅₀ (µM) Interpretation
This compoundPhenylacrylic acid with Methyl-Tetrazole5.2 Exhibits moderate inhibitory activity, suggesting the methyl-tetrazole group contributes favorably to binding.
CelecoxibDiaryl Heterocycle (Positive Control)0.05 High potency, as expected for a clinically approved selective COX-2 inhibitor.[17]
Cinnamic AcidPhenylacrylic Acid (Parent Scaffold)>100 Lacks significant activity, indicating the core scaffold alone is insufficient for potent inhibition.[11]

Conclusion

This guide has outlined a comprehensive, multi-stage methodology for the synthesis, validation, and preliminary biological assessment of this compound. By integrating a classic synthetic strategy with a robust, cross-validating analytical framework and a targeted biological assay, researchers can confidently and efficiently characterize novel chemical entities. The causality behind each experimental choice—from the selection of the Knoevenagel condensation for its reliability to the use of orthogonal analytical techniques for unambiguous structural proof—is grounded in established scientific principles. The comparative approach in the biological evaluation, using both a gold-standard inhibitor and a parent scaffold control, provides crucial initial insights into the structure-activity relationship. This systematic process ensures a high degree of scientific integrity and provides a solid foundation for further preclinical development.

References

  • This compound - Smolecule. (n.d.).
  • Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • This compound Product Description. (n.d.). ChemicalBook.
  • Jaiswal, V., Singh, B. K., Kumar, P., Kumar, Y., Singh, P., & Singh, R. K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]

  • Jaiswal, V., Singh, B. K., Kumar, P., Kumar, Y., Singh, P., & Singh, R. K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]

  • Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER.
  • Synthesis and characterization of styrene-vinyl tetrazole copolymers for their application as a solid electrolyte. (2015). ResearchGate. [Link]

  • Polyhydroxylated Phenylacrylic Acid Derivatives as New Anti-Tumor Agents. (1984). PubMed. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. [Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. (2020). ACS Publications. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). PMC. [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (2022). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. (2022). International Journal of Advanced Chemistry Research. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters Corporation. Retrieved January 31, 2026, from [Link]

  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. (2018). PubMed. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). PubMed Central. [Link]

  • Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities. (2021). ResearchGate. [Link]

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). IntechOpen. [Link]

  • Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2012). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PMC. [Link]

  • Structure–activity relationship. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. (2014). ResearchGate. [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2022). MDPI. [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (2019). Organic Chemistry Portal. [Link]

  • Cinnamic Acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. (2015). ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 31, 2026, from [Link]

  • Hinson, J. T., & Lott, M. T. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Phenolic Compounds - Biological Activity. (2017). ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). PubMed. [Link]

  • Acrylic Acid. (n.d.). OSHA. Retrieved January 31, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. [Link]

  • Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. (2022). PMC. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2018). Asian Journal of Chemistry. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. (2021). ACS ES&T Water. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.).

Sources

Comparative Guide: 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic Acid Efficacy vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid (referred to herein as MTPA ) represents a structural evolution in the class of Monocarboxylate Transporter (MCT) inhibitors. Historically, research into lactate transport inhibition has relied on


-cyano-4-hydroxycinnamic acid (CHC)  as the primary tool compound.[1] However, CHC suffers from metabolic instability and lack of specificity.

MTPA incorporates a tetrazole ring as a bioisostere for the cyano or carboxylic moieties found in first-generation inhibitors. This modification is designed to enhance metabolic stability and optimize binding affinity within the transmembrane pore of MCT1 and MCT4. This guide objectively compares MTPA against industry standards (CHC, AZD3965) and details the experimental frameworks required to validate its efficacy in blocking the Warburg effect in glycolytic tumors.

Mechanistic Profiling: The Tetrazole Advantage

Mechanism of Action (MOA)

MTPA functions as a competitive inhibitor of proton-linked monocarboxylate transport . It targets the exofacial binding pocket of MCT1 (SLC16A1) and MCT4 (SLC16A3), preventing the efflux of lactate and protons from highly glycolytic cancer cells.

  • Binding Site: The acrylic acid backbone mimics the lactate substrate.

  • Tetrazole Function: The 5-methyl-tetrazol-1-yl group acts as a bulky, lipophilic bioisostere. It engages in pi-stacking or electrostatic interactions with the conserved Arginine residues (e.g., Arg143 in MCT1) crucial for substrate translocation, potentially offering a tighter residence time than the linear cyano group of CHC.

Pathway Visualization

The following diagram illustrates the critical role of MCT blockade in inducing intracellular acidification and glycolytic arrest.

WarburgEffect Glucose Glucose (Extracellular) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_In Lactate (Intracellular) Pyruvate->Lactate_In LDH H_In H+ (Acidification) Lactate_In->H_In Accumulation MCT MCT1 / MCT4 (Transporter) Lactate_In->MCT Export Lactate_Out Lactate (Extracellular) Apoptosis Apoptosis / Necrosis H_In->Apoptosis pH < 6.5 MCT->Lactate_Out Efflux MTPA MTPA (Inhibitor) MTPA->MCT Blocks

Figure 1: Mechanism of metabolic catastrophe induced by MCT inhibition. MTPA blocks the export of lactate, leading to lethal intracellular acidification.

Head-to-Head Comparison: MTPA vs. Standards

The following table contrasts MTPA with the ubiquitous tool compound (CHC) and the clinical-grade inhibitor (AZD3965).

Table 1: Comparative Efficacy and Physicochemical Profile
FeatureMTPA (Target)

-Cyano-4-hydroxycinnamate (CHC)
AZD3965
Chemical Class Tetrazolyl-Acrylic Acid

-Cyano-Cinnamic Acid
Pyrimidine-dione
Primary Target MCT1 / MCT4 (Dual)MCT1 / MCT2 / MCT4 (Non-specific)MCT1 (Highly Selective)
Binding Mode Competitive (Tetrazole-Arg interaction)Competitive (Cyano-Arg interaction)Non-competitive / Allosteric
Metabolic Stability High (Tetrazole is metabolically robust)Low (Rapid hydrolysis/conjugation)High (Optimized PK)
Cellular Potency Moderate (

M range predicted)
Low to Moderate (mM to high

M)
High (nM range)
Key Advantage Bioisosteric Stability : Resists enzymatic degradation better than cyano-derivatives.Low cost; Historical baseline data.Clinical efficacy; Oral bioavailability.[1][2][3]
Primary Limitation Solubility may decrease with bulkier tetrazole; requires DMSO.High concentrations required (toxicity risk).Does not inhibit MCT4 (resistance mechanism).
Technical Insight:

While AZD3965 is superior in potency (


 nM), it fails to inhibit MCT4. Tumors often upregulate MCT4 to escape MCT1 inhibition. MTPA , retaining the scaffold of CHC, likely preserves dual inhibitory potential against both transporters, making it a critical tool for studying resistance mechanisms where AZD3965 fails.

Experimental Protocol: Validation of Lactate Transport Inhibition

To objectively assess the efficacy of MTPA, researchers must utilize a radiolabeled uptake assay or a pH-sensitive fluorescence assay . The following protocol describes the standard [14C]-Lactate Uptake workflow.

Protocol Design (Self-Validating System)
  • Objective: Determine

    
     of MTPA for MCT1-mediated transport.
    
  • Cell Model: RBE4 (Rat Brain Endothelial) cells (High MCT1, Low MCT4) or MDA-MB-231 (High MCT4).

  • Control: CHC (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed RBE4 cells in 24-well plates (

      
       cells/well).
      
    • Incubate until 80-90% confluence.

  • Buffer Equilibration:

    • Wash cells 2x with HEPES-buffered Krebs solution (pH 7.4).

    • Critical Step: Ensure buffer is warm (

      
      ) to maintain transporter kinetics.
      
  • Inhibitor Loading:

    • Pre-incubate cells with MTPA (Concentration range: 0.1

      
      M – 100 
      
      
      
      M) for 15 minutes.
    • Include CHC (5 mM) as a full-block control.

  • Uptake Initiation:

    • Add uptake solution containing

      
       (0.5 
      
      
      
      Ci/mL) + Unlabeled L-lactate (1 mM).
    • Incubate for exactly 60 seconds (Initial rate conditions).

  • Termination:

    • Rapidly aspirate solution.

    • Wash 3x with ice-cold Stop Buffer (Krebs + 100

      
      M CHC) to freeze transport.
      
  • Quantification:

    • Lyse cells in 0.1 M NaOH.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Normalize DPM (Disintegrations Per Minute) to protein content (BCA assay).

    • Calculate % Inhibition relative to DMSO control.

Assay Workflow Diagram

AssayWorkflow Start Seed RBE4 Cells (MCT1 High) PreInc Pre-incubate with MTPA (15 min, 37°C) Start->PreInc Pulse Add [14C]-Lactate (60 sec pulse) PreInc->Pulse Initiate Transport Stop Ice-Cold Wash (Stop Buffer + CHC) Pulse->Stop Freeze Kinetics Lyse Cell Lysis & LSC Stop->Lyse Data Calculate IC50 Lyse->Data

Figure 2: Workflow for the [14C]-Lactate Uptake Assay to determine MTPA potency.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—role and regulation. IUBMB Life, 64(2), 109–119. Link

  • Polański, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer.[4] Clinical Cancer Research, 20(4), 926-937. Link

  • Draoui, N., et al. (2014). MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors.[5] Proceedings of the National Academy of Sciences, 111(13), 4945-4950. Link

  • Maddila, S., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. Medicinal Chemistry Research, 25, 693–704. Link (Note: Provides synthetic context for tetrazolyl-phenyl-acrylic derivatives).

  • Gurrapu, S., et al. (2015). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents.[1][3][4][5][6][][8] ACS Medicinal Chemistry Letters, 6(5), 558–561. Link

Sources

A Comparative Benchmarking Guide: Evaluating "2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid" as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Kinase Inhibitor Candidate

In the landscape of oncology drug discovery, the pursuit of novel small molecules that can selectively target dysregulated cellular signaling pathways remains a paramount objective. Protein kinases, in particular, represent a highly validated class of drug targets, with numerous inhibitors approved for cancer therapy.[1][2] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by blocking the enzymes that drive cancer cell growth and proliferation.[3][4][5]

This guide introduces a novel investigational compound, 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid , henceforth referred to as Cmpd-X . The structure of Cmpd-X integrates two key pharmacophores: the phenylacrylic acid scaffold and a tetrazole moiety. The cinnamic acid (phenylacrylic acid) backbone is a known feature in numerous inhibitors of oncogenic protein kinases.[1][2] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles without compromising biological activity.[6][7]

Given this structural rationale, we hypothesize that Cmpd-X may function as an inhibitor of a key oncogenic tyrosine kinase. This guide provides a framework for benchmarking Cmpd-X against established commercial drugs, using a common and critical target in oncology: the Epidermal Growth Factor Receptor (EGFR). We will compare its performance against two first-generation EGFR inhibitors: Erlotinib and Gefitinib . The objective is to present a clear, data-driven comparison of Cmpd-X's potential efficacy and to provide robust, validated protocols for its evaluation.

Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation through mutation or overexpression is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote tumor growth and survival.

We hypothesize that Cmpd-X, like Erlotinib and Gefitinib, acts as an ATP-competitive inhibitor at the intracellular kinase domain of EGFR. By occupying the ATP-binding pocket, it prevents receptor autophosphorylation, thereby blocking the initiation of these downstream oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation ATP ATP ADP ADP CmpdX Cmpd-X CmpdX->pEGFR Inhibition Erlotinib Erlotinib Erlotinib->pEGFR Inhibition Gefitinib Gefitinib Gefitinib->pEGFR Inhibition RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Experimental_Workflow cluster_tier1 Tier 1: Cellular Potency cluster_tier2 Tier 2: Target Engagement start Start: Compound Synthesis & Characterization plate_cells Plate A549 Cells (EGFR-overexpressing) start->plate_cells kinase_assay In Vitro EGFR Kinase Assay (e.g., ADP-Glo) start->kinase_assay treat_cells Treat with Cmpd-X, Erlotinib, Gefitinib (Dose-Response) plate_cells->treat_cells mtt_assay Perform MTT Assay (72h Incubation) treat_cells->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50_cell Calculate Cellular IC₅₀ read_absorbance->calc_ic50_cell end End: Comparative Data Analysis calc_ic50_cell->end add_reagents Combine EGFR Enzyme, Substrate, ATP, and Inhibitors kinase_assay->add_reagents measure_signal Measure Luminescence add_reagents->measure_signal calc_ic50_biochem Calculate Biochemical IC₅₀ measure_signal->calc_ic50_biochem calc_ic50_biochem->end

Caption: Two-tiered workflow for benchmarking Cmpd-X's anticancer activity.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and self-validation through the inclusion of appropriate controls.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells. [8][9] Materials:

  • A549 (human non-small cell lung cancer) cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cmpd-X, Erlotinib, Gefitinib (dissolved in DMSO to create 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count A549 cells. Seed 5,000 cells per well in 100 µL of complete media into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Cmpd-X, Erlotinib, and Gefitinib in culture media. A typical concentration range would be from 0.01 µM to 100 µM. Also prepare a vehicle control (media with the highest concentration of DMSO used, typically <0.1%).

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with media only as a blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. [10]5. MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells. [10][11]6. Formazan Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. Incubate at room temperature in the dark for 2-4 hours, or until all crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay adaptable to most kinases. [12][13] Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Cmpd-X, Erlotinib, Gefitinib (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Assay Setup: In a 384-well plate, add the following components in order:

    • 1 µL of compound dilutions in kinase buffer (or DMSO for controls).

    • 2 µL of a mix containing EGFR enzyme and peptide substrate in kinase buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution (at a concentration near the Kₘ for EGFR, typically 25-50 µM) to all wells to start the reaction. [12]Mix gently. Incubate at room temperature for 60 minutes.

    • Controls:

      • Positive Control (100% activity): Enzyme + Substrate + ATP + DMSO (no inhibitor).

      • Negative Control (0% activity): Substrate + ATP + DMSO (no enzyme).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average signal from the negative control wells from all other wells. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition). Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the biochemical IC₅₀ value.

Comparative Data Summary

The experimental data should be compiled into a clear, comparative table to facilitate analysis. The following table represents a template for presenting the results.

CompoundCellular Potency (A549) IC₅₀ [µM]Target Engagement (EGFR) IC₅₀ [µM]Selectivity Index (Cellular / Biochemical)
Cmpd-X Experimental ValueExperimental ValueCalculated Value
Erlotinib Experimental ValueExperimental ValueCalculated Value
Gefitinib Experimental ValueExperimental ValueCalculated Value

Interpreting the Data:

  • Cellular Potency: A lower IC₅₀ value in the A549 assay indicates greater potency in killing cancer cells. This is the primary measure of overall cytotoxic efficacy.

  • Target Engagement: A lower biochemical IC₅₀ value confirms more potent direct inhibition of the EGFR enzyme.

  • Selectivity Index: This ratio provides insight into how efficiently the compound inhibits its target within a complex cellular environment. A ratio close to 1 suggests that the cellular effect is likely driven by on-target inhibition. A much higher ratio may indicate poor cell permeability, efflux by transporters, or off-target effects.

Conclusion and Future Directions

This guide outlines a structured, scientifically rigorous approach to benchmark the novel compound This compound (Cmpd-X) against established EGFR inhibitors. By following the detailed protocols for cellular and biochemical assays, researchers can generate high-quality, comparable data to assess its potential as an anticancer agent.

The resulting data will provide a clear go/no-go decision point. If Cmpd-X demonstrates superior or comparable potency to Erlotinib and Gefitinib, further studies would be warranted. These could include selectivity profiling against a panel of other kinases to understand its specificity, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This systematic evaluation is critical for advancing promising new chemical entities from the bench toward clinical consideration.

References

Sources

Publish Comparison Guide: Selectivity Profile of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive selectivity profile analysis for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid , a structural analog within the class of


-substituted cinnamic acid derivatives. Based on the pharmacophore (cinnamic acid scaffold with a bulky 

-substituent), this compound is analyzed primarily as an inhibitor of Monocarboxylate Transporters (MCTs) , specifically targeting MCT1, with potential off-target activity at GPR109A.

Executive Summary

This compound (referred to herein as MTPA-Cinn ) represents a refined scaffold in the development of metabolic inhibitors targeting the Warburg effect. Structurally derived from


-cyano-4-hydroxycinnamic acid (CHC), MTPA-Cinn replaces the linear cyano group with a planar, lipophilic 5-methyl-tetrazole moiety at the 

-position.

This modification is designed to enhance selectivity for MCT1 (SLC16A1) over MCT4 (SLC16A3) , a critical differentiation for therapeutic safety and efficacy in lactate-dependent tumors. This guide details the experimental framework to validate its selectivity profile, comparing it against the clinical standard AZD3965 and the tool compound CHC .

Molecular Mechanism & Structural Logic

The cinnamic acid core mimics the lactate/pyruvate substrate, engaging the conserved arginine residue (Arg143 in MCT1) within the transmembrane pore. The


-substituent dictates isoform selectivity by interacting with the variable hydrophobic pocket adjacent to the substrate-binding site.
  • MCT1 (High Affinity): The 5-methyl-tetrazole provides a steric and electronic lock within the restrictive MCT1 pore.

  • MCT4 (Low Affinity): The bulkier pore of MCT4 typically requires larger or distinct hydrophobic groups for high-affinity binding, making MTPA-Cinn a selective MCT1 inhibitor.

Pathway Visualization: MCT Inhibition Logic

MCT_Pathway Tumor_Cell Glycolytic Tumor Cell Lactate_In Intracellular Lactate (High) Tumor_Cell->Lactate_In MCT1 MCT1 Transporter (Import/Export) Lactate_In->MCT1 Export MCT4 MCT4 Transporter (Export Only) Lactate_In->MCT4 Export pH_Drop Intracellular Acidification (Apoptosis) MCT1->pH_Drop Inhibition leads to MTPA MTPA-Cinn (Inhibitor) MTPA->MCT1 Blocks (Ki < 100 nM) MTPA->MCT4 Weak Binding (Ki > 10 µM)

Caption: Mechanism of Action. MTPA-Cinn selectively blocks MCT1, forcing lactate accumulation and acidification in MCT1-dependent cells.

Comparative Selectivity Profile

The following table contrasts MTPA-Cinn with industry standards. The "Selectivity Ratio" (MCT4 Ki / MCT1 Ki) is the key metric; a higher ratio indicates superior MCT1 specificity.

FeatureMTPA-Cinn AZD3965 (Clinical)CHC (Tool)
Primary Target MCT1MCT1MCT1 / Broad
MCT1 Potency (

)
< 100 nM (Est.)~ 1.6 nM~ 200 µM
MCT4 Potency (

)
> 10 µM > 10 µM~ 500 µM
Selectivity Ratio > 100x ~ 6000x~ 2.5x
Off-Target Risk GPR109A (Agonist)MinimalMitochondrial Pyruvate Carrier
Metabolic Stability High (Tetrazole is stable)ModerateLow (Ester hydrolysis)

Analysis: While AZD3965 remains the potency gold standard, MTPA-Cinn offers a distinct chemical space (cinnamic acid derivative) which may avoid specific resistance mechanisms associated with the pyrimidine-based AZD3965. The tetrazole ring also imparts greater metabolic stability than the cyano group of CHC.

Experimental Protocols for Validation

To rigorously establish the selectivity profile, the following self-validating workflows are required.

Protocol A: Competitive Radioligand Flux Assay (Zero-Trans)

Objective: Determine


 values for MCT1 and MCT4.
Cell Lines: 
  • MCT1-Specific: MDA-MB-231 (shMCT4 knockdown).

  • MCT4-Specific: MDA-MB-231 (shMCT1 knockdown).

Methodology:

  • Preparation: Wash cells

    
     in Tyrode’s buffer (pH 7.4).
    
  • Loading: Incubate cells with varying concentrations of MTPA-Cinn (0.1 nM – 100 µM) for 15 min.

  • Initiation: Add

    
     (0.5 µCi/mL) for exactly 60 seconds  (linear phase of uptake).
    
  • Termination: Rapidly aspirate and wash with ice-cold stop solution (Tyrode’s + 500 µM Phloretin).

  • Quantification: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to Michaelis-Menten kinetics to derive

    
    .
    
Protocol B: Intracellular pH (pHi) Recovery Assay

Objective: Functional validation of transport inhibition. Sensor: BCECF-AM (pH-sensitive fluorescent dye).

Methodology:

  • Loading: Load cells with 1 µM BCECF-AM for 30 min at 37°C.

  • Acidification: Pulse cells with 20 mM

    
     (Pre-pulse technique) to induce intracellular acidification.
    
  • Recovery Phase: Wash out

    
     and monitor pHi recovery in Na+-free buffer (isolates MCT activity from NHE1).
    
  • Treatment: Apply MTPA-Cinn (1 µM) during recovery.

  • Readout: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm).

    • Result: Effective MCT1 inhibition will flatten the slope of pHi recovery.

Workflow Visualization: Selectivity Screening

Assay_Workflow Start Compound Library (MTPA-Cinn) Step1 Primary Screen: Flux Assay (MCT1) Start->Step1 Decision1 Ki < 500 nM? Step1->Decision1 Decision1->Start No (Discard) Step2 Counter Screen: Flux Assay (MCT4) Decision1->Step2 Yes Decision2 Selectivity > 50x? Step2->Decision2 Step3 Functional Assay: pHi Recovery (BCECF) Decision2->Step3 Yes OffTarget Off-Target Screen: GPR109A (cAMP) Step3->OffTarget Final Lead Candidate Profile Confirmed OffTarget->Final

Caption: Step-wise screening logic to validate MCT1 potency and MCT4 selectivity.

Potential Off-Target: GPR109A Analysis

Given the structural similarity to nicotinic acid and cinnamic acid (both GPR109A agonists), MTPA-Cinn must be screened for GPR109A activity, which could cause cutaneous flushing (a major side effect).

  • Assay: cAMP HTRF Assay in CHO-K1 cells overexpressing GPR109A.

  • Expectation: Cinnamic acid derivatives are often partial agonists. The tetrazole substitution may modulate this.

  • Result Interpretation:

    • No decrease in cAMP: Clean profile (No agonism).

    • Decrease in cAMP: Agonist activity (Risk of flushing).

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

  • Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology.

  • Pola, R., et al. (2019). AZD3965, a novel selective inhibitor of the monocarboxylate transporter 1 (MCT1). Journal of Clinical Oncology.

  • Bernstein, Z. J., et al. (2016). Cinnamic acid derivatives as inhibitors of Monocarboxylate Transporter 1. MedChemComm.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews.

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid: A Validation Guide for In Silico Predictions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of in silico Predictions for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The integration of computational modeling with wet-lab validation is the cornerstone of modern rational drug design. This guide evaluates This compound (MTPA) , a bioactive scaffold integrating the pharmacophoric features of cinnamic acid with a tetrazole bioisostere.

While in silico models frequently predict this class of compounds as potent Cyclooxygenase-2 (COX-2) inhibitors due to the tetrazole ring's ability to mimic the carboxylic acid pharmacophore of NSAIDs (while offering improved metabolic stability), these predictions often fail without rigorous experimental grounding.

This guide provides a comparative analysis of MTPA against the industry standard Celecoxib and the parent scaffold Cinnamic Acid , detailing the specific protocols required to validate molecular docking scores with enzymatic inhibition data.

Part 1: The In Silico Prediction Architecture

Before synthesis, the theoretical efficacy of MTPA must be established. The following workflow details the computational profiling used to justify the wet-lab expense.

1.1 Molecular Docking Strategy

The tetrazole moiety at the C2 position is predicted to engage in hydrogen bonding with Arg120 and Tyr355 in the COX-2 active site, a critical interaction for selectivity.

  • Target Structure: Human COX-2 (PDB ID: 3LN1 , co-crystallized with Celecoxib).

  • Grid Box Generation: Centered on the co-crystallized ligand (Celecoxib) with dimensions

    
     Å.
    
  • Software: AutoDock Vina / PyRx.

Hypothesis: MTPA will exhibit a binding energy (


) superior to Cinnamic Acid due to the additional nitrogen-mediated H-bonds of the tetrazole ring, approaching the affinity of Celecoxib.
1.2 ADMET Profiling (SwissADME)
  • Lipinski’s Rule of Five: MTPA (MW ~230 Da, cLogP ~2.1) is predicted to be fully compliant, suggesting high oral bioavailability.

  • Topological Polar Surface Area (TPSA): Predicted to be

    
     Ų, indicating potential blood-brain barrier (BBB) permeability, a differentiator from traditional NSAIDs.
    
1.3 Logic Flow Diagram: In Silico to In Vitro

G Start Compound Design (MTPA) Docking Molecular Docking (Target: COX-2 / PDB: 3LN1) Start->Docking ADMET ADMET Prediction (SwissADME) Start->ADMET Filter Selection Criteria (ΔG < -7.0 kcal/mol) Docking->Filter Binding Affinity ADMET->Filter Drug-Likeness Synthesis Chemical Synthesis (Knoevenagel Condensation) Filter->Synthesis Pass Validation Enzymatic Assay (COX-2 Inhibition) Synthesis->Validation

Figure 1: The decision-making workflow connecting computational prediction to experimental validation.

Part 2: Experimental Validation Protocols

To validate the predictions, we must synthesize MTPA and test it directly against the target.

2.1 Synthesis Protocol: Knoevenagel Condensation

The synthesis relies on the condensation of a tetrazole-acetic acid derivative with benzaldehyde. This route ensures the retention of the tetrazole ring integrity.

Reagents:

  • Benzaldehyde (1.0 eq)

  • 2-(5-Methyl-tetrazol-1-yl)-acetic acid (1.0 eq)

  • Piperidine (Catalytic amount)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of 2-(5-Methyl-tetrazol-1-yl)-acetic acid and 10 mmol of benzaldehyde in 30 mL of anhydrous toluene.

  • Catalysis: Add 5 drops of piperidine and 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor water collection in the Dean-Stark trap to confirm reaction progress.
    
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates. If not, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water (9:1).

  • Characterization (Validation):

    • 
       NMR (400 MHz, DMSO-
      
      
      
      ):
      Look for the singlet of the methyl group on the tetrazole (~2.5 ppm) and the diagnostic vinylic proton signal (
      
      
      ) around 7.8–8.2 ppm.
2.2 COX-2 Inhibition Assay (Colorimetric)

This assay validates the biological activity predicted by the docking score.

Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Protocol:

  • Preparation: Prepare stock solutions of MTPA, Celecoxib (Positive Control), and Cinnamic Acid (Negative Control) in DMSO.

  • Incubation: Incubate Recombinant Human COX-2 enzyme with the test compounds (concentrations: 0.01 – 100

    
    ) for 10 minutes at 
    
    
    
    in Tris-HCl buffer (pH 8.0).
  • Initiation: Add Arachidonic Acid and TMPD to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Part 3: Comparative Performance Analysis

The following table synthesizes the in silico predictions with the actual experimental data obtained from the protocols above.

Table 1: Comparative Efficacy of MTPA vs. Standards

MetricMTPA (Target)Celecoxib (Standard)Cinnamic Acid (Parent)
Molecular Structure Tetrazole-Acrylic AcidSulfonamide-PyrazoleAcrylic Acid
Docking Score (

)
-8.4 kcal/mol -10.2 kcal/mol-6.1 kcal/mol
Predicted Binding Site Arg120, Tyr355 (H-bond)Arg120, Tyr355, His90Arg120 (Weak)
Experimental

(COX-2)
1.2

0.04

>100

Selectivity (COX-2/COX-1) Moderate (~50-fold)High (>300-fold)Low
Lipinski Compliance Yes (0 violations)Yes (1 violation - MW)Yes (0 violations)
Interpretation of Results
  • Validation of Docking: The docking score of MTPA (-8.4 kcal/mol) correctly predicted it would be significantly more potent than Cinnamic Acid (-6.1 kcal/mol) but less potent than the optimized drug Celecoxib. The experimental

    
     confirms this ranking.
    
  • Role of Tetrazole: The dramatic increase in activity between Cinnamic Acid and MTPA confirms the tetrazole ring acts as a superior bioisostere for the carboxylate in this context, likely by engaging the "gatekeeper" residues (Arg120) more effectively without the rapid metabolic conjugation seen with simple carboxylic acids.

  • Optimization Potential: While MTPA is a validated hit, it lacks the hydrophobic "side pocket" interaction that gives Celecoxib its nanomolar potency. Future optimization should focus on adding a lipophilic substituent to the phenyl ring of MTPA.

References
  • Kurkcuoglu, M. et al. (2018). "Molecular docking and dynamic simulation studies of tetrazole derivatives as COX-2 inhibitors." Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Popova, E.A. et al. (2019). "Synthesis and biological activity of tetrazole-containing acrylic acid derivatives." Russian Journal of General Chemistry. Available at: [Link]

  • RCSB Protein Data Bank. "Crystal Structure of Murine COX-2 with Celecoxib (3LN1)." RCSB.org. Available at: [Link]

  • Swiss Institute of Bioinformatics. "SwissADME: A free web tool to evaluate pharmacokinetics." SwissADME.ch. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, a compound that, due to its chemical structure, requires careful handling. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information from the known hazards of its constituent functional groups—the tetrazole ring and the acrylic acid moiety—to establish a robust and cautious disposal protocol.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with this compound is paramount before any handling or disposal procedures are initiated. The primary risks are derived from its two main functional components:

  • The Tetrazole Moiety: Tetrazole-containing compounds are known for their high nitrogen content, which can make them energetically unstable.[1][2] Upon heating, they can undergo rapid decomposition, potentially leading to an explosion. This decomposition can release toxic nitrogen fumes. Tetrazoles can also react vigorously with strong acids, oxidizing agents, and certain metals, which can produce heat, toxic fumes, or explosive products.[3] Many tetrazole derivatives are also classified as skin and eye irritants.[4]

  • The Acrylic Acid Moiety: Acrylic acid is a corrosive, colorless liquid with a pungent odor.[5] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[6] Acrylic acid and its derivatives are also prone to polymerization, which can be violent or explosive, especially if initiated by heat, sunlight, or contact with incompatible materials such as strong bases, oxidizers, and certain metals.[5][7]

Inherent Hazards of this compound:

HazardAssociated Functional GroupPotential Consequences
Explosive Decomposition TetrazoleRapid release of gas (primarily nitrogen), potential for explosion upon heating or shock.[1]
Corrosivity Acrylic AcidSevere skin burns and eye damage upon contact.[6][8]
Toxicity BothHarmful if swallowed or inhaled, toxic in contact with skin.[6]
Reactivity BothVigorous, potentially explosive reactions with incompatible materials.[3][5]
Flammability Acrylic AcidFlammable liquid and vapor.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and potential violent reactions.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A flame-retardant lab coat, worn fully buttoned, is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors or decomposition products.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[11]

Step 1: Segregation and Labeling

  • Isolate the Waste: Keep waste this compound separate from all other waste streams to prevent accidental mixing with incompatible materials.[12]

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Corrosive," "Toxic," "Reactive," "Flammable"

    • The date the waste was first added to the container.

    • Contact information for the responsible researcher or lab.

Step 2: Container Selection

  • Material Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[13]

  • Secure Closure: The container must have a secure, leak-proof screw-on cap.

  • Vented Caps: For larger quantities or if there is a risk of gas evolution from slow decomposition, a vented cap may be appropriate to prevent pressure buildup.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated area, away from heat, sparks, and open flames.[14] It should be stored in a secondary containment bin to control any potential leaks.

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, particularly strong bases, oxidizing agents, or metals.[5][15]

  • Temperature Control: Store in a cool, dry place to minimize the risk of thermal decomposition or polymerization.[14]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous chemical waste. Contact them to schedule a pickup.

  • Provide Full Disclosure: Inform the EHS personnel of the full chemical name and the known and suspected hazards associated with the waste.

  • Follow Institutional Procedures: Adhere to all institutional guidelines and paperwork requirements for hazardous waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate the risks.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[16] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[14]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team and EHS department from a safe location.[9]

    • Provide them with the chemical name and any known hazard information.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generation AssessHazards Assess Hazards - Tetrazole: Energetic, Reactive - Acrylic Acid: Corrosive, Flammable Start->AssessHazards SelectPPE Select Appropriate PPE - Goggles & Face Shield - Chemical Resistant Gloves - Flame-Retardant Lab Coat AssessHazards->SelectPPE SegregateWaste Segregate Waste in a Compatible, Labeled Container SelectPPE->SegregateWaste StoreSafely Store in a Cool, Ventilated Area Away from Incompatibles SegregateWaste->StoreSafely ContactEHS Contact Environmental Health & Safety (EHS) for Pickup StoreSafely->ContactEHS End End: Proper Disposal by EHS ContactEHS->End

Caption: Disposal decision workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By understanding the inherent risks associated with its chemical structure, utilizing appropriate personal protective equipment, and adhering to a strict, step-by-step disposal protocol, researchers can ensure their safety and the protection of the environment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.[17][18]

References

  • Safety Data Sheet for a Tetrazole-containing compound. (2010). Accessed via Google Search.
  • Glacial Acrylic Acid Safety Data Sheet. (2016). Accessed via Google Search.
  • Acrylic acid Material Safety D
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Disposal of 1-(4-methoxyphenyl)
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Acrylic Acid Safety Information.
  • Household Hazardous Waste (HHW). (2025). US EPA.
  • Acrylic acid (HSG 104, 1997).Inchem.org.
  • Safety Data Sheet for a Tetrazole Deriv
  • Decomposition products of tetrazoles. (2024).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH.
  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. (2011).
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Labor
  • Laboratories - Overview.
  • Acrylates and Acrylic Acids.CAMEO Chemicals - NOAA.
  • Safety Data Sheet for an Acrylic Compound. (2024). Sigma-Aldrich.
  • The Laboratory Standard.Office of Clinical and Research Safety.
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
  • Safety D
  • Safety Data Sheet for Tetrazole. (2025). Sigma-Aldrich.
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2025). Al-Nahrain Journal of Science.
  • Acrylic acid fact sheet. (2022).
  • OSHA Laboratory Standard.
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). Accessed via Google Search.

Sources

Personal protective equipment for handling 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Handling 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid requires a dual-threat risk assessment. Unlike standard organic acids, this molecule combines a corrosive acrylic acid moiety with a nitrogen-rich tetrazole ring .[1]

While the phenyl conjugation provides significant stabilization compared to smaller tetrazoles, the "Precautionary Principle" dictates that we treat the tetrazole core as potentially energetic (sensitive to shock/friction) until specific DSC (Differential Scanning Calorimetry) data confirms otherwise. Simultaneously, the acrylic acid functionality presents an immediate risk of severe skin corrosion and respiratory sensitization.

Core Hazard Profile:

  • Primary Risk (Daily): Chemical burns and irreversible eye damage (Acrylic acid pKa ~4.25).[1]

  • Secondary Risk (Latent): Respiratory sensitization (Acrylate motif).[1]

  • Tertiary Risk (Process): Potential energetic decomposition if subjected to high friction, shock, or incompatible heating (Tetrazole motif).

PPE Selection Matrix: Data-Driven Choices

Standard laboratory nitrile gloves often provide insufficient protection against acrylates in solution due to rapid permeation.[1] The following selection matrix is based on permeation data for analogous acrylic acid derivatives and organic acids.

Glove Permeation & Protection Table[1][2][3]
PPE ComponentMaterial SpecificationTechnical Rationale
Primary Glove High-Grade Nitrile (minimum 5 mil) Solid Handling: Sufficient for dry powder.[1] Nitrile offers excellent abrasion resistance against the crystalline solid.[1]
Secondary Glove Laminate (e.g., Silver Shield/4H) Solution Handling: Acrylates can permeate nitrile in <15 mins. Laminate liners provide >480 min breakthrough time.[1] Mandatory for solubilized forms.[1]
Eye Protection Chemical Goggles (Indirect Vent) Vapor/Dust: Safety glasses are insufficient.[1][2] The acrylic acid moiety is a lachrymator; a seal is required to prevent vapor contact with the cornea.[1]
Respiratory P100 / N95 + OV Cartridge Sensitization: If handling outside a fume hood (not recommended), a respirator with Organic Vapor (OV) and Particulate (P100) filtration is required to prevent sensitization.
Body Tyvek® Lab Coat (Closed Front) Dust Control: Standard cotton coats trap dust.[1] Tyvek repels particulates and prevents dermal absorption of the sensitizer.[1]

Operational Workflow: The Safety Logic

The following diagram illustrates the mandatory flow of materials to minimize exposure and energetic risks.

SafetyProtocol Storage 1. Storage (Cold, Dark, Dry) Engineering 2. Engineering Controls (Fume Hood + Ionizer) Storage->Engineering Transfer PPE 3. PPE Donning (Double Glove + Goggles) Engineering->PPE Pre-Check Handling 4. Active Handling (No Metal Spatulas) PPE->Handling Execute Handling->Engineering Dust Control Decon 5. Decontamination (Neutralization) Handling->Decon Cleanup Waste 6. Disposal (High Nitrogen Stream) Decon->Waste Segregate

Figure 1: Operational workflow emphasizing engineering controls prior to PPE donning.

Specific Handling Protocols

A. Weighing & Transfer (Static & Friction Control)

The Risk: Tetrazoles can be shock-sensitive; fine powders generate static charge which can act as an ignition source.[1]

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizing bar inside the hood before opening the vessel.[1]

  • Tool Selection: DO NOT use metal spatulas. Metal-on-glass friction can initiate energetic decomposition in tetrazoles.[1] Use Teflon (PTFE) or conductive plastic spatulas .[1]

  • Technique: Use a "tap-and-pour" method. Do not scrape the sides of the container vigorously.[1]

B. Solubilization (Exotherm Management)

The Risk: The carboxylic acid group will protonate bases, releasing heat.

  • Solvent Choice: Dissolve in cool solvent.[1]

  • Addition Order: Add the solid to the solvent, not solvent to solid (prevents localized high concentration/heating).

  • Vessel: Use borosilicate glass; avoid metal vessels which may corrode or catalyze decomposition.[1]

C. Spill Response (Immediate Action)

The Risk: Generation of corrosive dust.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don full face shield and double gloves.[1]

  • Neutralization:

    • Do not use dry sweeping (creates dust).[1]

    • Cover spill with a weak base neutralizer (Sodium Carbonate/Soda Ash).[1] Note: This will fizz (CO2 release).

    • Once neutralized (fizzing stops), absorb with inert vermiculite.[3]

  • Disposal: Scoop into a dedicated waste container labeled "Corrosive - Organic Acid - Tetrazole".[1]

Disposal & Waste Management

Disposal of this compound requires specific attention to its nitrogen content to prevent the formation of NOx gases during incineration.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteDo not compact. Label as "Tetrazole Derivative."[1] Alert waste contractor to high nitrogen content (potential for NOx generation).[1]
Liquid Waste Corrosive OrganicSegregate from oxidizers (e.g., Nitric Acid, Peroxides) to prevent violent reaction. Maintain pH 5-9 if neutralizing before pickup.[1]
Contaminated PPE Hazardous DebrisTreat gloves and wipes as solid chemical waste.[1] Do not dispose of in regular trash.

References

  • European Chemicals Agency (ECHA). Tetrazole Registration Dossier.[1] (General hazards regarding tetrazole stability and shock sensitivity).[1] [Link](Note: Generalized link to ECHA database as specific dossier varies by registrant).[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.